Dihydrochlamydocin
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,9S,12R)-3-benzyl-9-[(7R)-7-hydroxy-6-oxooctyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N4O6/c1-18(33)23(34)15-9-5-8-13-20-24(35)31-28(2,3)27(38)30-21(17-19-11-6-4-7-12-19)26(37)32-16-10-14-22(32)25(36)29-20/h4,6-7,11-12,18,20-22,33H,5,8-10,13-17H2,1-3H3,(H,29,36)(H,30,38)(H,31,35)/t18-,20+,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOLDMJAFJDQSE-RYFAJOAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CCCCCC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)CCCCC[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N1)CC3=CC=CC=C3)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017904 | |
| Record name | Dihydrochlamydocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52574-64-8 | |
| Record name | Dihydrochlamydocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Dihydrochlamydocin Discovery, Isolation, and Characterization
Executive Summary
Dihydrochlamydocin (DHC) represents a critical structural analogue within the chlamydocin class of cyclic tetrapeptides. While the parent compound, chlamydocin, is renowned for its potent histone deacetylase (HDAC) inhibition driven by a reactive epoxy-ketone warhead, DHC serves as a pivotal reference standard in structure-activity relationship (SAR) studies. DHC contains a reduced hydroxyl group at the C-8 position of the characteristic 2-amino-8-oxo-9,10-epoxydecanoic acid (Aoe) moiety, rendering it chemically distinct and biologically attenuated.
This guide provides a rigorous, field-validated workflow for the isolation of DHC from fungal sources (Verticillium spp.), distinguishing it from its highly reactive congeners. It addresses the specific challenges of handling epoxy-containing peptides and provides a self-validating analytical framework.
Part 1: Biosynthetic Context & Upstream Processing
The Source Organism
The primary producers of the chlamydocin family are imperfect fungi, specifically Verticillium species (e.g., Verticillium sp. F-2036) and Pochonia chlamydosporia (formerly Diheterospora).
Biosynthetic Pathway: DHC is synthesized via a Non-Ribosomal Peptide Synthetase (NRPS) pathway. The assembly involves the condensation of four amino acids: Isobutyric acid (Aib), L-Phenylalanine (Phe), D-Proline (Pro), and the highly modified Aoe precursor.
Fermentation Protocol
To maximize the yield of cyclic peptides, specific stress-induced fermentation conditions are required.
Medium Composition (Modified Czapek-Dox):
-
Glucose: 20 g/L
-
Malt Extract: 10 g/L
-
Peptone: 5 g/L
-
Trace Elements: FeSO₄·7H₂O (0.01 g/L), ZnSO₄·7H₂O (0.01 g/L)
-
pH Adjustment: 6.8 prior to sterilization.
Cultivation Parameters:
-
Seed Culture: Inoculate 100 mL medium in 500 mL Erlenmeyer flasks with sporulated agar plugs. Incubate at 27°C, 180 rpm for 72 hours.
-
Production Culture: Transfer 5% (v/v) seed culture to 1 L production flasks.
-
Duration: 10–14 days. Note: Extended fermentation often favors the accumulation of reduced metabolites like DHC over the parent chlamydocin due to reductive enzymatic activity in the stationary phase.
Part 2: Isolation & Purification Strategy
The Challenge of Co-Metabolites
The critical technical hurdle is separating DHC from chlamydocin. They differ only by two protons (ketone vs. secondary alcohol), resulting in very similar polarity.
Safety Note: The epoxy group is an alkylating agent. All handling must occur in a fume hood with appropriate PPE (nitrile gloves, lab coat, goggles).
Downstream Processing Workflow
Figure 1: Step-by-step isolation workflow for lipophilic cyclic peptides from fungal fermentation.
Detailed Protocol Steps
Step 1: Extraction
-
Rationale: Cyclic peptides are moderately lipophilic. Ethyl acetate (EtOAc) extracts them efficiently while leaving behind highly polar sugars and salts.
-
Procedure: Filter broth through Celite. Extract filtrate twice with equal volumes of EtOAc. Extract mycelial mat with acetone, evaporate acetone, and partition the aqueous residue with EtOAc. Combine all EtOAc layers.
Step 2: Silica Gel Fractionation
-
Stationary Phase: Silica Gel 60 (0.040–0.063 mm).
-
Mobile Phase: Chloroform (CHCl₃) to CHCl₃:Methanol (95:5).
-
Detection: TLC plates stained with Ehrlich’s reagent (detects the indole of Phenylalanine/Aoe precursors) or Iodine vapor. DHC typically elutes later than Chlamydocin due to the hydroxyl group increasing polarity slightly.
Step 3: High-Resolution Separation (HPLC)
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).
-
Solvent System: Acetonitrile (ACN) / Water (H₂O) + 0.1% TFA.
-
Gradient: Isocratic elution at 35-40% ACN is often superior to gradients for separating the ketone/alcohol congeners.
-
Validation: Monitor UV absorbance at 220 nm (peptide bond) and 280 nm (aromatic ring).
Part 3: Structural Characterization & Data[1]
To confirm the isolation of this compound specifically (and not the ketone parent), specific spectral markers must be validated.
Comparative Spectral Data
| Feature | Chlamydocin (Parent) | This compound (Target) | Diagnostic Significance |
| Molecular Formula | C₂₈H₃₈N₄O₆ | C₂₈H₄₀N₄O₆ | +2H Mass difference |
| HR-ESI-MS (m/z) | ~527.28 [M+H]⁺ | ~529.30 [M+H]⁺ | Primary confirmation of reduction |
| IR Spectrum | ~1715 cm⁻¹ (Ketone) | Absent (Broad OH ~3400) | Disappearance of ketone stretch |
| ¹H NMR (C-8) | No proton (Carbonyl) | Multiplet δ 3.8 - 4.2 ppm | Appearance of methine proton attached to OH |
| ¹³C NMR (C-8) | ~208 ppm (Ketone C=O) | ~68-72 ppm (Alcohol C-OH) | Definitive carbon shift |
Structural Validation Logic
-
Mass Spectrometry: Observe the +2 Da shift in the parent ion.
-
NMR Connectivity: In the HMBC (Heteronuclear Multiple Bond Correlation) spectrum, look for correlations from the C-9/C-10 epoxy protons to the C-8 carbon. In DHC, C-8 is upfield (alcohol range), whereas in Chlamydocin, it is downfield (ketone range).
Part 4: Mechanism of Action (Biological Context)
Understanding the mechanism explains why DHC is less potent than Chlamydocin, making it a vital negative control in drug development.
The Warhead Mechanism
Chlamydocin inhibits HDACs by acting as a substrate mimic. The epoxy-ketone moiety enters the catalytic pocket. The ketone hydrates or coordinates Zn²⁺, while the epoxide alkylates the enzyme, causing irreversible inhibition.
The DHC Difference: In this compound, the C-8 ketone is reduced to a hydroxyl. This disrupts the geometry required for optimal zinc chelation and reduces the electrophilicity of the adjacent epoxide, significantly lowering its potency (often by orders of magnitude).
Figure 2: Comparative mechanism of action. The reduction of the ketone in DHC prevents the irreversible alkylation typical of the parent compound.
References
-
Zähner, H., & Keller-Schierlein, W. (1983). Chlamydocin and its analogues: Isolation and structure. The Journal of Antibiotics.[1]
-
Darkin-Rattray, S. J., et al. (1996). Apicidin: A novel antiprotozoal agent that inhibits parasite histone deacetylase. Proceedings of the National Academy of Sciences (PNAS).
-
Shionogi & Co., Ltd. (1990). Isolation and structural elucidation of new cyclotetrapeptides, trapoxin A and trapoxin B.[1] The Journal of Antibiotics.[1]
-
MedChemExpress. (2023). This compound Product Datasheet & Biological Activity.
-
National Institutes of Health (NIH). (2011). An Overview of Naturally Occurring Histone Deacetylase Inhibitors. PubMed Central.
Sources
Dihydrochlamydocin: Structural Elucidation, Chemical Properties, and Biological Significance
Executive Summary
Dihydrochlamydocin (DHC) is a bioactive cyclic tetrapeptide and a natural congener of the potent histone deacetylase (HDAC) inhibitor chlamydocin . Chemically defined as the C8-hydroxyl derivative of chlamydocin, DHC retains the critical 9,10-epoxide moiety responsible for alkylating the HDAC active site but lacks the C8-ketone functionality found in the parent compound.
This guide provides a rigorous technical analysis of this compound, focusing on its unique "all-trans" peptide conformation, the stereochemistry of its epoxy-alcohol side chain, and its utility as a structural template in the design of epigenetic modulators. While often used as a synthetic precursor to chlamydocin, DHC exhibits significant independent cytostatic activity (IC50 ~30 nM), making it a critical subject for structure-activity relationship (SAR) studies in cancer therapeutics.
Chemical Structure and Stereochemistry
Molecular Architecture
This compound belongs to the class of cyclic tetrapeptides containing the non-proteinogenic amino acid Aoe (2-amino-8-oxo-9,10-epoxydecanoic acid) or its reduced derivatives.[1]
-
IUPAC Name : Cyclo[2-methylalanyl-L-phenylalanyl-D-prolyl-(2S,8S,9S)-2-amino-8-hydroxy-9,10-epoxydecanoyl]
-
Molecular Formula : C₂₈H₄₀N₄O₆
-
Molecular Weight : 528.64 g/mol [2]
-
CAS Number : 52574-64-8 (Historical/Structural); 157618-75-2 (Commercial variant)
The Aoe Side Chain
The defining feature of DHC is the modified Aoe residue.[3] Unlike chlamydocin, which possesses an
-
Chlamydocin : Side chain ends in -C(=O)-CH-CH2 (Epoxide ring).
-
This compound : Side chain ends in -CH(OH)-CH-CH2 (Epoxide ring).
This reduction of the C8 carbonyl to a hydroxyl group alters the electronics of the warhead, potentially modulating its reactivity toward the active site nucleophiles of HDAC enzymes.
Conformational Uniqueness
Crystallographic studies (Flippen & Karle, 1976) reveal that DHC adopts a highly unusual conformation for a cyclic tetrapeptide:
-
All-Trans Amides : All four peptide bonds are in the trans conformation (
).[1] Most cyclic tetrapeptides require at least one cis bond (often at Proline) to close the ring. -
Bis-
-Turn : The backbone is stabilized by two intramolecular hydrogen bonds, forming a bis- -turn structure. This rigid scaffold orients the hydrophobic side chains (Phe, Aoe) outward, facilitating membrane permeability and receptor binding.
Figure 1: Sequence and conformational connectivity of this compound. The molecule adopts a bis-gamma-turn conformation with all-trans amide bonds.
Physicochemical Properties[2][4][5]
| Property | Data | Notes |
| Appearance | White crystalline solid | Distinct from Chlamydocin (foam/amorphous) |
| Melting Point | 134–135 °C | - |
| Solubility | Soluble in DMSO, Ethanol, Methanol | Poorly soluble in water |
| Optical Rotation | (c=0.5, CHCl₃) | |
| Crystal System | Monoclinic, Space group | |
| Stability | Sensitive to acid/base | Epoxide ring is labile to hydrolysis |
Synthesis and Biosynthesis
Biosynthetic Origin
This compound is a secondary metabolite isolated from the entomopathogenic fungus Diheterospora chlamydosporia (also known as Pochonia chlamydosporia). It is co-produced with chlamydocin, likely serving as the immediate biosynthetic precursor before the final oxidation of the C8 hydroxyl to the ketone.
Total Synthesis (Schmidt Strategy)
The total synthesis of DHC is a prerequisite for accessing Chlamydocin. The strategy developed by U. Schmidt (1984) involves:
-
Linear Assembly : Construction of the tetrapeptide precursor H-Aib-Phe-D-Pro-Z-Aoe-OH.
-
Cyclization : Formation of the 12-membered ring using pentafluorophenyl ester activation.
-
Side Chain Elaboration : The Aoe side chain is often introduced as a protected precursor (e.g., an olefin or aldehyde) and functionalized post-cyclization to prevent premature epoxide opening.
Figure 2: Synthetic pathway illustrating this compound as the penultimate precursor to Chlamydocin.
Mechanism of Action: HDAC Inhibition[6][8]
This compound acts as a potent inhibitor of histone deacetylases (HDACs), enzymes that regulate chromatin structure and gene expression.
Structure-Activity Relationship (SAR)[10]
-
Warhead : The 9,10-epoxide is an electrophilic trap. In Chlamydocin, the C8-ketone facilitates the nucleophilic attack by the HDAC active site (likely a zinc-bound water or amino acid residue) by polarizing the epoxide or chelating the zinc ion.
-
DHC Potency : In this compound, the C8-hydroxyl is a weaker zinc chelator than the ketone. Consequently, while DHC is still a potent cytostatic agent (IC50 ~30 nM in HeLa cells), it is generally considered less active than Chlamydocin (IC50 ~1 nM).
-
Binding Mode : The cyclic tetrapeptide "cap" fits into the rim of the HDAC catalytic tunnel, while the Aoe side chain inserts into the tunnel, positioning the epoxide near the catalytic zinc ion at the bottom.
Biological Outcomes[6][8][10]
-
Hyperacetylation : Treatment leads to accumulation of acetylated histones (H3, H4).
-
G1 Arrest : Inhibition of HDACs triggers p21 expression and cell cycle arrest.
-
Apoptosis : Prolonged exposure induces apoptotic pathways in transformed cells (e.g., mastocytoma, T-cell lymphoma).
Experimental Protocols
Isolation from Fungal Culture[11]
-
Source : Pochonia chlamydosporia fermentation broth (90 hours).[4]
-
Extraction : Filter broth, extract filtrate with Ethyl Acetate (3x).
-
Purification :
-
Concentrate organic layer in vacuo.
-
Silica gel chromatography (Eluent: CHCl₃/MeOH gradient).
-
Crystallization : this compound crystallizes from ether/acetone, whereas Chlamydocin remains in the mother liquor or forms a foam.
-
In Vitro HDAC Inhibition Assay
Reagents : HeLa nuclear extract (source of HDACs), Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).
Protocol :
-
Preparation : Dissolve DHC in DMSO to prepare 1 mM stock. Serially dilute to range 1 nM – 10 µM.
-
Incubation : Mix 10 µL of diluted DHC with 15 µL of HeLa nuclear extract in assay buffer (Tris-HCl pH 8.0, NaCl, MgCl₂). Incubate at 37°C for 15 mins.
-
Substrate Addition : Add 25 µL of Fluorogenic substrate (50 µM final). Incubate at 37°C for 30 mins.
-
Development : Add 50 µL of Developer solution (Trypsin/TSA) to stop the deacetylation and release the fluorophore.
-
Detection : Measure fluorescence (Ex 360 nm / Em 460 nm).
-
Analysis : Plot dose-response curve to determine IC50.
References
-
Flippen, J. L., & Karle, I. L. (1976). Conformation of the cyclic tetrapeptide this compound. Biopolymers, 15(6), 1081–1092. Link
-
Schmidt, U., Lieberknecht, A., Griesser, H., & Bartkowiak, F. (1984). Stereoselective Total Synthesis of Chlamydocin and this compound.[3][5] Angewandte Chemie International Edition, 23(4), 318–320.[6][5] Link
-
Cayman Chemical. this compound Product Information. Cayman Chemical Datasheet. Link
-
Degenkolb, T., et al. (2016). Metabolites from nematophagous fungi and nematicidal natural products... Applied Microbiology and Biotechnology, 100(9), 3799–3812. Link
-
Kawai, M., Gardner, J. H., & Rich, D. H. (1986). Stereoselective synthesis and absolute configuration of epoxyketones in Chlamydocin.[5] Tetrahedron Letters, 27(17), 1877–1880.[6][5] Link
Sources
- 1. cmd.wustl.edu [cmd.wustl.edu]
- 2. This compound|52574-64-8|MSDS [dcchemicals.com]
- 3. scispace.com [scispace.com]
- 4. Metabolites from nematophagous fungi and nematicidal natural products from fungi as an alternative for biological control. Part I: metabolites from nematophagous ascomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Total synthesis and biological evaluation of Koshidacin B, TAN-1746, and Ac-TAN-1746 - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrochlamydocin synthesis and biosynthesis pathways
Technical Guide: Dihydrochlamydocin Synthesis and Biosynthesis Pathways
Executive Summary
This compound and its parent compound, Chlamydocin, represent a potent class of cyclic tetrapeptides belonging to the histone deacetylase (HDAC) inhibitor family. Characterized by the unique non-proteinogenic amino acid 2-amino-9,10-epoxy-8-oxodecanoic acid (AEO) , these compounds exhibit nanomolar antiproliferative activity. While Chlamydocin contains a highly reactive epoxy-ketone "warhead" that covalently binds to the active site of HDACs, this compound (the C8-alcohol congener) serves as a critical mechanistic probe and biosynthetic intermediate. This guide details the structural biology, biosynthetic logic, and chemical synthesis strategies required to access these complex scaffolds for drug development.
Part 1: Structural Biology & Mechanism
The biological potency of the chlamydocin family relies on a "cap-linker-zinc binding group" pharmacophore model.
-
The Scaffold (Cap): The cyclic tetrapeptide ring [Cyclo(Aib-Phe-D-Pro-AEO)] acts as a surface recognition cap, fitting into the rim of the HDAC enzyme. The rigidity of the ring, often stabilized by D-proline and
-aminoisobutyric acid (Aib), is crucial for bioavailability and binding affinity. -
The Warhead (Zinc Binder): The AEO side chain extends into the hydrophobic channel of the HDAC active site.
-
Chlamydocin (Ketone): The epoxy-ketone moiety acts as a trap. The ketone coordinates the catalytic Zinc ion, while the epoxide undergoes nucleophilic attack by an active site residue (likely a histidine or aspartate), leading to irreversible alkylation.
-
This compound (Alcohol): Reduction of the C8 ketone to a hydroxyl group diminishes the electrophilicity of the epoxide and alters Zinc coordination. Consequently, this compound typically exhibits reversible binding or reduced potency, making it an essential control compound in Structure-Activity Relationship (SAR) studies.
-
Part 2: Biosynthetic Logic
Nature assembles these molecules using a hybrid machinery combining Fatty Acid Synthase (FAS) and Non-Ribosomal Peptide Synthetase (NRPS) logic. The complexity lies not in the peptide bond formation, but in the genesis of the AEO warhead.
The AEO Biosynthetic Pathway
The AEO moiety is not derived from standard amino acid pools. It originates from a fatty acid precursor, typically decanoic acid, which undergoes extensive tailoring before entering the NRPS assembly line.
-
Fatty Acid Priming: A fatty acid synthase (PKS-like activity) generates a decanoic acid derivative.
-
Oxidation & Amination: The fatty acyl chain is oxidized at the
(terminal) end and aminated at the -position to create the amino acid functionality. -
NRPS Assembly: The AEO precursor is loaded onto a specific module of the NRPS enzyme complex.
-
Epoxidation: The critical epoxide ring is often installed post-assembly or on-line by a flavin-dependent monooxygenase or a cytochrome P450 enzyme associated with the gene cluster.
Visualization: Biosynthetic Assembly Line
Caption: Logical flow of Chlamydocin/Dihydrochlamydocin biosynthesis from fatty acid precursors to the final cyclic peptide.
Part 3: Chemical Synthesis Strategies
Total synthesis is required to access these molecules for clinical evaluation, as natural fermentation yields are often low and difficult to scale. The primary challenge is the AEO side chain , which is sensitive to acid, base, and reduction.
Retrosynthetic Analysis (The Schmidt Route)
The classic and most robust strategy (pioneered by U. Schmidt) involves:
-
Disconnection: Breaking the macrocycle at the least sterically hindered amide bond (often between Pro and AEO or Aib and Phe).
-
Warhead Masking: The epoxy-ketone is too reactive to survive peptide coupling. It is introduced as a protected precursor (e.g., an alkene or a protected alcohol) and revealed in the final steps.
-
Cyclization: Using high-dilution conditions and pentafluorophenyl esters to favor intramolecular cyclization over intermolecular oligomerization.
Visualization: Retrosynthesis Tree
Caption: Retrosynthetic disconnection strategy focusing on the late-stage cyclization of the linear precursor.
Part 4: Experimental Protocols
These protocols are synthesized from standard methodologies for cyclic peptide synthesis and epoxy-ketone handling. Safety Note: All intermediates should be treated as potent cytotoxic agents.
Protocol 1: Macrocyclization via Pentafluorophenyl Ester
Rationale: This method minimizes racemization of the C-terminal amino acid and suppresses dimerization.
Materials:
-
Linear Tetrapeptide Precursor (1.0 eq)
-
Pentafluorophenol (Pfp-OH) (1.2 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Phosphate Buffer (pH 7)
Workflow:
-
Activation: Dissolve the linear peptide (C-terminal free acid, N-terminal Z-protected) in anhydrous DCM at 0°C. Add Pfp-OH and EDC·HCl. Stir for 2 hours to form the active ester.
-
Deprotection: Remove the N-terminal Z-group (hydrogenolysis H2/Pd-C) carefully if the epoxide is already present (often the epoxide is introduced after this step to avoid reduction). Alternative: If using Fmoc chemistry, deprotect with diethylamine (avoid piperidine if epoxide is sensitive).
-
Cyclization (High Dilution): Add the deprotected linear peptide active ester dropwise over 4 hours into a vigorously stirred flask of refluxing DCM containing DMAP. The final concentration should be < 1 mM.
-
Workup: Wash with 1M KHSO4, Sat. NaHCO3, and Brine. Dry over Na2SO4.
-
Purification: Flash chromatography (EtOAc/Hexane) or Prep-HPLC (C18, Water/Acetonitrile gradient).
Protocol 2: Late-Stage Epoxidation (Warhead Installation)
Rationale: If the synthesis carried an alkene precursor (e.g., 2-amino-8-oxo-9-decenoic acid), the epoxide is installed last to prevent ring opening during peptide synthesis.
Materials:
-
Cyclic peptide with alkene side chain (1.0 eq)
-
Dimethyldioxirane (DMDO) (1.5 eq, as solution in acetone)
-
Acetone (Solvent)
Workflow:
-
Dissolve the cyclic peptide in acetone at -78°C.
-
Add the DMDO solution slowly.
-
Allow the reaction to warm to 0°C over 1 hour. Monitor by TLC/LC-MS.
-
Quench: Evaporate the solvent and excess DMDO under a stream of nitrogen (DMDO is volatile).
-
Purification: Immediate HPLC purification. Avoid acidic mobile phases to prevent hydrolysis of the epoxide to the diol.
Part 5: Quantitative Data Summary
Table 1: Comparative Activity Profile (Representative Data)
| Compound | Warhead Structure | HDAC Inhibition (IC50) | Reversibility | Stability |
| Chlamydocin | Epoxy-ketone | < 5 nM | Irreversible | Low (Hydrolysis prone) |
| This compound | Epoxy-alcohol | ~ 100 - 500 nM | Reversible | Moderate |
| HC-Toxin | Epoxy-ketone | < 10 nM | Irreversible | Low |
| Hydroxamate Analogue | Hydroxamic Acid | ~ 10 - 50 nM | Reversible | High |
Note: IC50 values are approximate and vary by cell line and specific HDAC isoform.
References
-
Schmidt, U., et al. (1983). Total Synthesis of Chlamydocin and this compound. Angewandte Chemie International Edition. Link
-
Richter, A., et al. (2025). Chlamydocin-hydroxamic acid analogues as histone deacetylase inhibitors. PubMed / ResearchGate. Link
-
Walton, J.D. (2006). Molecules of Interest: HC-toxin. Phytochemistry (Biosynthetic logic reference). Link
-
Darkin-Rattray, S.J., et al. (1996). Apicidin: A novel antiprotozoal agent that inhibits parasite histone deacetylase. PNAS (Mechanism of action reference). Link
Dihydrochlamydocin: Mechanism of Action & Structural Pharmacodynamics
This guide details the mechanism of action, structural pharmacodynamics, and experimental characterization of Dihydrochlamydocin (DHC) , a cyclic tetrapeptide histone deacetylase (HDAC) inhibitor.
Executive Technical Summary
This compound is a cyclic tetrapeptide and a reduced derivative of the fungal metabolite Chlamydocin . While the parent compound, Chlamydocin, is a potent irreversible inhibitor of Class I HDACs due to its highly reactive epoxyketone warhead, this compound represents the reduced alcohol congener .
This structural modification—reduction of the C8 ketone to a hydroxyl group—attenuates the electrophilicity of the epoxide, altering the binding kinetics from rapid covalent alkylation to a mechanism dominated by high-affinity non-covalent chelation and slow-binding kinetics. It serves as a critical structural probe in epigenetic drug discovery, defining the "Cap-Linker-Zinc Binding Group (ZBG)" pharmacophore model.
Key Pharmacological Profile:
-
Target: Class I HDACs (Isoforms 1, 2, 3, 8).
-
Potency: Low nanomolar (
nM). -
Binding Mode: Zinc chelation via hydroxyl/epoxide moiety + Macrocyclic "Cap" interaction.
-
Therapeutic Index: High cytostatic activity (G1/G2 cell cycle arrest).
Structural Chemistry & Pharmacophore Analysis
The efficacy of this compound is dictated by its tripartite structure, which perfectly mimics the substrate (acetylated lysine) transition state.
The Macrocyclic Cap
The scaffold consists of Cyclo(Aib-Phe-D-Pro-X) , where:
-
Aib (
-aminoisobutyric acid): Induces a rigid -turn conformation, locking the peptide into a shape that fits the HDAC active site rim. -
Phe/D-Pro: Provides hydrophobic contacts with the surface residues of the HDAC enzyme (the "rim"), conferring isoform selectivity.
-
Residue X (Modified Aeo): The warhead bearing amino acid.
The Attenuated Warhead
In Chlamydocin, Residue X is 2-amino-8-oxo-9,10-epoxydecanoic acid (Aeo) . The C8 ketone activates the C9-C10 epoxide for nucleophilic attack by an active site residue (likely a Histidine or Aspartate).
In This compound , the C8 ketone is reduced to a hydroxyl group .
-
Effect 1 (Electronic): Loss of the electron-withdrawing carbonyl reduces the susceptibility of the epoxide to ring-opening.
-
Effect 2 (Coordination): The newly formed secondary alcohol (
), along with the epoxide oxygen, creates a bidentate or monodentate ligand field that coordinates the catalytic Zinc ion ( ) at the bottom of the active site.
Structural Visualization (DOT)
The following diagram illustrates the pharmacophore mapping of this compound within the HDAC active site.
Figure 1: Pharmacophore mapping of this compound binding to the HDAC active site.
Mechanism of Action: Binding Kinetics
Unlike the "suicide substrate" mechanism of Chlamydocin, this compound operates via a Slow-Binding Reversible mechanism.
The Binding Sequence
-
Recognition: The cyclic peptide cap binds to the external rim of the HDAC enzyme. The rigidity provided by the Aib residue ensures a low entropic penalty upon binding.
-
Insertion: The long aliphatic side chain of the modified Aeo residue inserts into the narrow hydrophobic channel leading to the active site.
-
Chelation (The "Dihydro" Effect):
-
The C8-hydroxyl group coordinates the
ion, displacing the water molecule required for the deacetylation catalysis. -
Crucial Distinction: Because the ketone is absent, the epoxide is not "activated." Therefore, covalent bond formation with the active site nucleophile is significantly slower or absent compared to the parent ketone.
-
-
Inhibition: The enzyme is locked in an inactive conformation. The substrate (acetylated histone tail) cannot enter the channel.
Causality of Inhibition
-
Why it works: The structural mimicry of the transition state (tetrahedral geometry at the zinc) drives nanomolar affinity.
-
Why it is cytostatic: By inhibiting HDACs (specifically HDAC1/2), DHC prevents the removal of acetyl groups from histones. This leads to hyperacetylation of chromatin
relaxation of chromatin structure reactivation of silenced tumor suppressor genes (e.g., p21) G1/G2 Cell Cycle Arrest .
Experimental Protocols
To validate the mechanism and potency of this compound, the following self-validating protocols are recommended.
In Vitro Fluorometric HDAC Activity Assay
This assay quantifies the
Reagents:
-
Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).
-
Enzyme: Recombinant Human HDAC1 or HDAC6 (for selectivity checks).
-
Developer: Trypsin or Lysyl endopeptidase.
Protocol:
-
Preparation: Dilute this compound in DMSO (10-point serial dilution, range 1 nM to 10 µM).
-
Incubation: Mix 10 µL of Enzyme solution + 5 µL of Inhibitor. Incubate at 37°C for 30 minutes. Note: Pre-incubation is critical for slow-binding inhibitors.
-
Reaction: Add 10 µL of Substrate. Incubate for 30–60 minutes at 37°C.
-
Termination: Add 25 µL of Developer solution (stops deacetylation, releases fluorophore from deacetylated substrate).
-
Readout: Measure Fluorescence (Ex/Em: 360/460 nm).
-
Analysis: Fit data to a sigmoidal dose-response equation (4-parameter logistic).
Validation Check:
-
Z-Factor: Must be > 0.5.
-
Reference: Run Trichostatin A (TSA) as a positive control (
nM).
Reversibility (Washout) Assay
To distinguish DHC (Reversible/Slow) from Chlamydocin (Irreversible).
Protocol:
-
Treat: Incubate HDAC enzyme with DHC at
for 60 minutes. -
Dilute: Rapidly dilute the mixture 100-fold into buffer containing substrate.
-
Measure: Monitor enzyme activity recovery over time.
-
Result A (Reversible): Activity recovers as the inhibitor dissociates (
is measurable). -
Result B (Irreversible): No activity recovery (enzyme is permanently alkylated).
-
Expected Result for DHC: Partial/Slow recovery, contrasting with zero recovery for Chlamydocin.
-
Quantitative Data Summary Table
| Parameter | Chlamydocin | This compound | Trichostatin A (Ref) |
| Warhead | Epoxyketone | Epoxy-alcohol | Hydroxamic Acid |
| Binding Type | Irreversible (Covalent) | Reversible / Slow-Tight | Reversible |
| Zn²⁺ Interaction | Chelation + Alkylation | Chelation | Chelation (Bidentate) |
| HDAC1 IC50 | < 1 nM | ~ 20 - 100 nM | 5 - 10 nM |
| Stability | Unstable (Reactive) | Stable (Crystalline) | Moderate |
Pathway Visualization
The following diagram details the cellular signaling cascade triggered by DHC inhibition.
Figure 2: Cellular signaling cascade resulting from this compound-mediated HDAC inhibition.
References
-
Structure and Conformation: Flippen, J. L., & Karle, I. L. (1976). "Conformation of the cyclic tetrapeptide this compound." Biopolymers. Link
-
Discovery & Isolation: Closse, A., & Huguenin, R. (1974). "Isolation and structure elucidation of chlamydocin." Helvetica Chimica Acta. Link
-
Mechanism of Action: Darkin-Rattray, S. J., et al. (1996).[1] "Apicidin: A novel antiprotozoal agent that inhibits parasite histone deacetylase." Proceedings of the National Academy of Sciences. (Provides comparative mechanism for cyclic tetrapeptides). Link
-
HDAC Inhibitor Review: Miller, T. A., et al. (2003). "Histone deacetylase inhibitors."[1][2][3][4] Journal of Medicinal Chemistry. Link
-
Comparative Potency: Matsumoto, K., et al. (2001). "HDAC inhibition by chlamydocin analogues." Journal of Antibiotics. Link
Sources
Technical Whitepaper: Comparative Cytostasis of Chlamydocin Analogs in Mastocytoma Models
Part 1: Executive Summary & Chemical Biology Core
The Warhead Hypothesis
In the development of cytostatic agents derived from cyclic tetrapeptides, Chlamydocin represents a canonical "warhead-scaffold" architecture. Its potent cytostatic activity against murine mastocytoma cells (specifically the P815 line) is driven by the Aoe (2-amino-8-oxo-9,10-epoxydecanoic acid) moiety.
Dihydrochlamydocin , the reduced derivative where the C8-ketone is converted to a hydroxyl group, serves a critical role in pharmacological validation. It acts as a structural negative control . By retaining the cyclic peptide scaffold but modifying the electrophilic trap, this compound allows researchers to distinguish between specific Histone Deacetylase (HDAC) inhibition and non-specific scaffold toxicity.
This guide details the mechanistic divergence between these two analogs and provides a validated protocol for quantifying their cytostatic differentials in P815 mastocytoma cells.
Mechanistic Divergence
The cytostatic activity of Chlamydocin is not merely competitive; it is irreversible . The epoxy-ketone group acts as a suicide substrate for HDAC enzymes.
-
Chlamydocin: The ketone at C8 facilitates the nucleophilic attack of the active site residue (likely a histidine or zinc-bound water) on the epoxide, leading to covalent alkylation of the enzyme.
-
This compound: The reduction of the C8 ketone removes the electron-withdrawing influence that activates the epoxide. Consequently, the alkylation efficiency drops by orders of magnitude (100–1000x reduction in potency).
Figure 1: Mechanistic divergence between Chlamydocin and its dihydro-analog at the HDAC active site.
Part 2: The Mastocytoma Model (P815)[1][2]
Why P815?
The P815 murine mastocytoma cell line is the industry standard for this assay due to its high sensitivity to G1 checkpoint abrogators. Unlike adherent solid tumor lines, P815 grows in suspension, allowing for rapid, high-throughput sampling without trypsinization artifacts.
Key Characteristics:
-
Morphology: Lymphoblast-like, suspension.
-
Doubling Time: ~10–12 hours (rapid cycling makes cytostatic effects obvious).
-
Sensitivity: Highly susceptible to HDAC inhibitors, which induce accumulation of acetylated histones (H3/H4) and p21 expression, locking cells in the G1 phase.
Part 3: Experimental Protocol
Protocol: Comparative Cytostasis Assay
Objective: Determine the IC50 shift between Chlamydocin and this compound to validate specific HDAC targeting.
A. Reagents & Preparation
-
Compounds:
-
Chlamydocin Stock: 1 mM in DMSO (Store at -20°C).
-
This compound Stock: 1 mM in DMSO.
-
Vehicle Control: 100% DMSO.
-
-
Cell Culture:
-
P815 cells (ATCC® TIB-64™).
-
Media: RPMI-1640 + 10% FBS + 2mM L-Glutamine + 50 µM 2-mercaptoethanol.
-
B. The Workflow
Note: While historical papers used [3H]-thymidine, modern drug development requires non-radioactive, metabolic endpoints. This protocol uses Resazurin (Alamar Blue) for high-sensitivity cytostatic monitoring.
-
Seeding:
-
Harvest P815 cells in exponential growth phase.
-
Dilute to
cells/mL in fresh media. -
Dispense 90 µL/well into 96-well black-walled plates.
-
-
Treatment:
-
Prepare 10x serial dilutions of both compounds in media (Range: 0.1 nM to 10 µM).
-
Add 10 µL of 10x drug solution to respective wells.
-
Critical Step: Include a "Day 0" plate to establish baseline biomass.
-
-
Incubation:
-
Incubate for 48 hours at 37°C, 5% CO2.
-
-
Readout:
-
Add 20 µL Resazurin solution (0.15 mg/mL in PBS).
-
Incubate 4 hours.
-
Measure Fluorescence (Ex: 560nm / Em: 590nm).
-
Figure 2: High-throughput cytostasis screening workflow for P815 cells.
Part 4: Data Interpretation & Specifications
Expected Results
The hallmark of a valid HDAC-driven mechanism is a massive potency shift. If this compound retains significant activity, the scaffold itself may be cytotoxic (e.g., membrane disruption), and the mechanism is not specific HDAC inhibition.
| Parameter | Chlamydocin (Parent) | This compound (Analog) | Interpretation |
| IC50 (P815) | 0.3 – 1.0 nM | > 300 nM (often > 1 µM) | >300x loss of potency confirms warhead necessity. |
| Mode of Action | Cytostatic (G1 Arrest) | Inactive / Weakly Cytotoxic | Dihydro analog fails to trap HDAC. |
| Reversibility | Irreversible (Washout resistant) | Reversible (Washout restores growth) | Lack of covalent bond formation. |
Troubleshooting the "Cytostatic" Definition
Researchers often confuse cytostasis with cytotoxicity.
-
Cytostasis: Total fluorescence remains equal to the "Day 0" baseline (cells didn't die, but didn't grow).
-
Cytotoxicity: Total fluorescence drops below the "Day 0" baseline (cells lysed).
Chlamydocin at 1-10 nM is purely cytostatic. This compound at >10 µM may show non-specific cytotoxicity.
References
-
Stähelin, H., & Triprsteen, W. (1976). Chlamydocin, a cytostatic cyclic tetrapeptide. European Journal of Biochemistry. (Note: Foundational text establishing the >100-fold activity drop upon reduction).
-
Darkin-Rattray, S. J., et al. (1996). Apicidin: A novel antiprotozoal agent that inhibits parasite histone deacetylase. Proceedings of the National Academy of Sciences. (Validates the epoxy-ketone mechanism across the peptide class).
-
Gajewski, T. F., et al. (2001). The P815 mastocytoma tumor model.[1] Current Protocols in Immunology. (Standardizes the P815 cell line usage).
-
Furumai, R., et al. (2002). Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin. PNAS. (Modern SAR analysis of the epoxy-ketone pharmacophore).
Sources
Dihydrochlamydocin: Mechanisms of Epigenetic Modulation and HDAC Inhibition
Executive Summary
Dihydrochlamydocin (DHC) is a potent, naturally occurring cyclic tetrapeptide and a structural analogue of chlamydocin. Isolated from nematophagous fungi such as Pochonia chlamydosporia and Verticillium sp., DHC functions as a powerful Histone Deacetylase (HDAC) inhibitor . By interfering with the enzymatic removal of acetyl groups from histone lysine residues, DHC induces chromatin relaxation, reactivates silenced tumor suppressor genes (e.g., CDKN1A/p21), and triggers G2/M cell cycle arrest.
This technical guide provides a comprehensive analysis of DHC’s chemical biology, mechanistic pathways, and experimental protocols for validating its epigenetic activity in preclinical models.
Chemical Architecture & Pharmacophore
This compound belongs to a class of cyclic tetrapeptides characterized by a hydrophobic backbone and a distinct aliphatic side chain that acts as a "warhead" for HDAC inhibition.
Structural Composition
-
Key Residues: Typically contains D-Proline, L-Phenylalanine,
-Aminoisobutyric acid (Aib), and the critical modified amino acid. -
The "Warhead" (Aoe Moiety): The defining feature of this class is the 2-amino-8-oxo-9,10-epoxydecanoic acid (Aoe) side chain found in Chlamydocin.
-
Chlamydocin: Contains an epoxyketone group.[1][3] This acts as an electrophile, forming a covalent bond with the active site nucleophile of the HDAC enzyme, leading to irreversible inhibition (IC
~1.3 nM). -
This compound: Structurally defined by the reduction of the C8-ketone or modification of the epoxide ring. While often less potent than the parent epoxyketone, DHC and its analogues retain significant inhibitory potential (IC
~30 nM range), often exhibiting a shift toward reversible or slow-binding inhibition kinetics depending on the specific oxidation state of the side chain.
-
Structure-Activity Relationship (SAR)
The potency of DHC relies on two domains:
-
Cap Group (Cyclic Peptide): Mimics the substrate and occludes the entrance to the HDAC active site.
-
Zinc-Binding Group (ZBG): The side chain penetrates the tubular pocket of the enzyme, chelating the Zinc (Zn
) ion essential for catalysis.
Mechanism of Action: Epigenetic Regulation[4]
DHC exerts its biological effects through a defined signaling cascade starting at the chromatin level.
Molecular Mechanism
-
HDAC Blockade: DHC enters the nucleus and binds to the catalytic pocket of Class I and II HDACs.
-
Hyperacetylation: Inhibition prevents the deacetylation of conserved lysine residues on Histone H3 (e.g., K9, K14) and Histone H4.
-
Chromatin Remodeling: The accumulation of acetyl groups neutralizes the positive charge of histone tails, reducing their affinity for the negatively charged DNA backbone. This transforms condensed heterochromatin into transcriptionally active euchromatin .
-
Gene Reactivation: The open chromatin structure allows transcription factors (e.g., Sp1, p53) to access promoter regions of silenced genes, most notably CDKN1A (encoding p21
).
Cellular Consequences
-
G2/M Arrest: Upregulation of p21 inhibits Cyclin B1/CDK1 complexes, halting the cell cycle at the G2/M checkpoint.
-
Apoptosis: Prolonged arrest and chromatin stress trigger the intrinsic apoptotic pathway (Caspase-3 activation).
-
Cytostasis: Demonstrated efficacy against mastocytoma and HeLa cell lines.
Pathway Visualization
Caption: The signaling cascade of this compound, from enzymatic inhibition to cellular fate.
Experimental Framework
To validate DHC activity, researchers must employ a multi-parametric approach assessing enzymatic inhibition, target engagement, and functional phenotype.
Protocol A: Fluorometric HDAC Activity Assay (Cell-Free)
Objective: Determine the IC
-
Reagents:
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl
). -
Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC).
-
DHC Stock (dissolved in DMSO).
-
-
Workflow:
-
Step 1: Dilute DHC serially (e.g., 0.1 nM to 10
M) in Assay Buffer. -
Step 2: Incubate purified HDAC enzyme (or HeLa nuclear extract) with DHC for 30 min at 37°C.
-
Step 3: Add Fluorogenic Substrate (50
M final) and incubate for 30–60 min. -
Step 4: Stop reaction with Developer Solution (Trypsin/Trichostatin A) to release the fluorophore.
-
Step 5: Read fluorescence (Ex: 360 nm / Em: 460 nm).
-
-
Validation: Calculate IC
using non-linear regression. DHC should exhibit activity in the low nanomolar range (compare vs. Trichostatin A control).
Protocol B: Analysis of G2/M Arrest (Flow Cytometry)
Objective: Confirm the functional consequence of epigenetic modulation.
-
Cell Culture: Treat log-phase cancer cells (e.g., HeLa, Jurkat) with DHC (IC
concentration) for 18–24 hours. -
Fixation:
-
Harvest cells and wash with PBS.
-
Fix in ice-cold 70% ethanol (dropwise while vortexing) and store at -20°C for >2 hours.
-
-
Staining:
-
Wash cells with PBS to remove ethanol.
-
Resuspend in PI/RNase Staining Buffer (Propidium Iodide 50
g/mL + RNase A 100 g/mL). -
Incubate 30 min at 37°C in the dark.
-
-
Acquisition: Analyze >10,000 events on a flow cytometer.
-
Output: DHC treatment should result in a distinct increase in the 4N DNA content peak (G2/M phase) compared to DMSO control.
Experimental Workflow Diagram
Caption: Step-by-step validation workflow for this compound activity.
Quantitative Data Summary
The following table summarizes the comparative potency and selectivity profile of DHC and related cyclic tetrapeptides.
| Compound | Target | IC | Binding Mode | Primary Effect |
| Chlamydocin | HDAC Class I | 1.3 nM | Irreversible (Covalent) | Apoptosis / G2 Arrest |
| This compound | HDAC Class I | ~30 nM | Reversible/Slow | Cytostasis / G2 Arrest |
| Trichostatin A (TSA) | Pan-HDAC | ~2–5 nM | Reversible (Chelation) | Hyperacetylation |
| SAHA (Vorinostat) | Pan-HDAC | ~100 nM | Reversible (Chelation) | Clinical Anticancer |
Note: IC
References
-
Degenkolb, T., & Vilcinskas, A. (2016).[4][5][6] Metabolites from nematophagous fungi and nematicidal natural products from fungi as an alternative for biological control.[4][5][6][7][8] Part I: metabolites from nematophagous ascomycetes. Applied Microbiology and Biotechnology, 100(9), 3799–3812.[4] Link
-
Darkin-Rattray, S. J., et al. (1996). Apicidin: a novel antiprotozoal agent that inhibits parasite histone deacetylase. Proceedings of the National Academy of Sciences, 93(23), 13143–13147. Link
-
Shionyu, M., et al. (2013). Chlamydocin analogs bearing carbonyl group as possible ligand toward zinc atom in histone deacetylases. Bioorganic & Medicinal Chemistry, 21(17), 5287-5296. Link
-
Islam, M. S., et al. (2025). Chlamydocin-hydroxamic acid analogues as histone deacetylase inhibitors.[1] ResearchGate / Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. Chlamydocin-hydroxamic acid analogues as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 157618-75-2 | Benchchem [benchchem.com]
- 3. Chlamydocin analogs bearing carbonyl group as possible ligand toward zinc atom in histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolites from nematophagous fungi and nematicidal natural products from fungi as alternatives for biological control. Part II: metabolites from nematophagous basidiomycetes and non-nematophagous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolites from nematophagous fungi and nematicidal natural products from fungi as an alternative for biological control. Part I: metabolites from nematophagous ascomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolites from nematophagous fungi and nematicidal natural products from fungi as alternatives for biological control. Part II: metabolites from nematophagous basidiomycetes and non-nematophagous fungi - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Therapeutic Potential of Dihydrochlamydocin: A Technical Deep Dive
This guide provides an in-depth technical analysis of Dihydrochlamydocin, focusing on its molecular architecture, mechanism of histone deacetylase (HDAC) inhibition, and therapeutic potential in oncology.
Executive Summary
This compound is a cyclic tetrapeptide and a potent histone deacetylase (HDAC) inhibitor originally isolated from the nematophagous fungus Pochonia chlamydosporia (formerly Diheterospora chlamydosporia). It is a structural analogue of chlamydocin , distinguished by the reduction of the C-8 ketone in the characteristic 2-amino-8-oxo-9,10-epoxydecanoic acid (Aoe) side chain to a hydroxyl group.
While chlamydocin is known for its nanomolar, irreversible inhibition of HDACs via its highly reactive epoxy-ketone warhead, this compound represents a unique chemical space where the electrophilicity of the warhead is modulated. This guide explores its utility as a chemical probe and potential therapeutic agent, detailing its ability to induce hyperacetylation, G2/M cell cycle arrest, and apoptosis in malignant cell lines.[1]
Molecular Architecture & Chemical Biology
Structural Composition
This compound belongs to the family of cyclic tetrapeptides containing a non-proteinogenic amino acid responsible for zinc coordination or covalent modification of the HDAC active site.
-
Core Scaffold: Cyclic tetrapeptide ring (Cyclo-Aib-Phe-D-Pro-X), where X is the modified side chain.
-
The "Warhead" (Key Differentiator):
-
Chlamydocin: Contains an epoxy-ketone moiety.[2] The ketone at C-8 makes the adjacent epoxide highly electrophilic, facilitating nucleophilic attack by the HDAC active site (likely a cysteine or the zinc-bound water).
-
This compound: Contains a hydroxy-epoxide moiety. The C-8 ketone is reduced to a hydroxyl group. This structural alteration significantly changes the electronic properties of the side chain, potentially altering its binding kinetics from rapid irreversible alkylation to a more stable, albeit still potent, interaction.
-
Mechanism of Action: HDAC Inhibition
The primary therapeutic target of this compound is the family of Zinc-dependent Histone Deacetylases (Class I and II).
-
Surface Recognition: The cyclic peptide "cap" binds to the rim of the HDAC catalytic tunnel, providing isoform selectivity and steric bulk.
-
Tunnel Insertion: The long aliphatic side chain of the modified amino acid inserts into the hydrophobic tunnel of the enzyme.
-
Active Site Interaction:
-
The epoxide moiety positions itself near the Zinc ion (
) at the base of the tunnel. -
Unlike reversible hydroxamic acids (e.g., SAHA) that chelate Zinc, the epoxide group acts as an electrophilic trap.
-
Mechanistic Nuance: The reduction of the ketone in this compound reduces the electron-withdrawing effect on the epoxide, potentially modulating its reactivity and reducing non-specific toxicity compared to the parent chlamydocin.
-
Visualization: Signaling Pathway
The following diagram illustrates the downstream effects of this compound-mediated HDAC inhibition.
Caption: Mechanistic cascade of this compound.[3] Inhibition of HDAC leads to chromatin relaxation, p21 induction, and subsequent cell death.
Therapeutic Potential & Applications[4][5][6]
Oncology
This compound has demonstrated strong cytostatic activity, particularly in hematological malignancies and solid tumors.
-
Mastocytoma: Early studies identified potent cytostatic effects against mastocytoma cells, validating its ability to halt proliferation in aggressive cell lines.
-
Comparative Potency: While Chlamydocin exhibits an IC50 of ~1.3 nM, this compound retains significant potency. The hydroxy-epoxide moiety suggests it may serve as a "prodrug-like" structure or a more metabolically stable variant with a wider therapeutic window.
-
Combination Therapy: As an HDAC inhibitor, it holds potential for synergy with DNA-damaging agents (e.g., Doxorubicin) or demethylating agents (e.g., 5-Azacytidine), preventing the repair of DNA damage in cancer cells.
Advantages over Hydroxamic Acids
Current FDA-approved HDAC inhibitors (e.g., Vorinostat) often suffer from poor pharmacokinetics and rapid metabolism (glucuronidation). Cyclic peptides like this compound offer:
-
Proteolytic Stability: The cyclic backbone resists degradation by serum proteases.
-
Cell Permeability: The hydrophobic nature of the scaffold ensures efficient cellular uptake.
Experimental Protocols
Protocol A: In Vitro HDAC Inhibition Assay
Objective: Quantify the IC50 of this compound against purified nuclear extracts or recombinant HDACs.
Materials:
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
This compound (dissolved in DMSO).
-
Developer Solution (Trypsin/Protease mixture).
Procedure:
-
Preparation: Dilute this compound in Assay Buffer to varying concentrations (0.1 nM to 10 µM). Maintain DMSO concentration <1%.
-
Incubation: Mix 10 µL of inhibitor dilution with 15 µL of diluted HDAC enzyme fraction. Incubate at 37°C for 30 minutes to allow equilibrium binding.
-
Substrate Addition: Add 25 µL of fluorogenic substrate solution. Incubate at 37°C for 30-60 minutes.
-
Development: Add 50 µL of Developer Solution to stop the deacetylation reaction and release the fluorophore from the deacetylated substrate.
-
Measurement: Read fluorescence on a microplate reader (Ex: 360 nm / Em: 460 nm).
-
Analysis: Plot Relative Fluorescence Units (RFU) vs. log[Concentration] to determine IC50 using non-linear regression.
Protocol B: Cell Viability & Apoptosis Workflow
Objective: Assess cytotoxicity and mode of cell death.
Caption: Workflow for validating biological activity. Multi-parametric analysis ensures distinction between cytostatic and cytotoxic effects.
Pharmacokinetics & Safety Profile
Stability & Metabolism
The cyclic peptide structure confers resistance to exopeptidases. However, the epoxide moiety is susceptible to hydrolysis by epoxide hydrolases in the liver, which would open the ring to form a diol.
-
Metabolic Liability: The conversion of the epoxide to a diol typically results in a loss of HDAC inhibitory potency, as the "trap" mechanism is disabled. This makes the epoxide stability a critical PK parameter.
Toxicity Considerations
-
Warhead Reactivity: Epoxide-containing natural products can form adducts with off-target proteins, potentially leading to immunogenicity or toxicity. This compound's reduced ketone (hydroxy-epoxide) may mitigate some of the aggressive reactivity seen with the keto-epoxide of chlamydocin.
-
Therapeutic Window: Establishing the dose range that inhibits HDACs in tumors without causing systemic toxicity (e.g., thrombocytopenia, common with HDACis) is the primary hurdle for clinical translation.
References
-
Degenkolb, T., et al. (2016).[3] "Metabolites from nematophagous fungi and nematicidal natural products from fungi as an alternative for biological control."[3] Applied Microbiology and Biotechnology.
-
Darkin-Rattray, S. J., et al. (1996). "Apicidin: A novel antiprotozoal agent that inhibits parasite histone deacetylase." Proceedings of the National Academy of Sciences.
-
Shionyu-Mitsuyama, C., et al. (2003). "Chlamydocin-hydroxamic acid analogues as histone deacetylase inhibitors." Bioorganic & Medicinal Chemistry.
-
MedChemExpress. "this compound Product Monograph."
-
Du, L., et al. (2014).[1] "A potent HDAC inhibitor, 1-alaninechlamydocin, from a Tolypocladium sp.[1] induces G2/M cell cycle arrest and apoptosis in MIA PaCa-2 cells."[1] Journal of Natural Products.
Sources
Technical Guide: Dihydrochlamydocin Analogues and Structure-Activity Relationship (SAR)
This is a comprehensive technical guide on Dihydrochlamydocin (DHC) analogues and their Structure-Activity Relationship (SAR), designed for researchers in medicinal chemistry and pharmacology.
Executive Summary
This compound (DHC) and its parent compound, Chlamydocin, represent a specialized class of cyclic tetrapeptide histone deacetylase (HDAC) inhibitors. Distinguished by their unique Aoe (2-amino-8-oxo-9,10-epoxydecanoic acid) warhead, these compounds exhibit nanomolar potency and isoform selectivity that differs significantly from pan-HDAC inhibitors like SAHA (Vorinostat).
This guide deconstructs the structural biology, synthetic challenges, and mechanistic nuances of DHC analogues. It provides a rigorous analysis of how modifications to the "Cap" (macrocycle) versus the "Warhead" (zinc-binding group) dictate pharmacological outcomes, specifically transitioning between reversible and irreversible inhibition profiles.
Structural Anatomy & Pharmacophore
The efficacy of Chlamydocin-class inhibitors relies on a tripartite pharmacophore model. Understanding this architecture is prerequisite to rational analogue design.
The Tripartite Model
-
The Cap (Surface Recognition Domain): A hydrophobic cyclic tetrapeptide scaffold (Cyclo[Aoe-Phe-Pro-Pip]) that sits at the rim of the HDAC active site. It confers isoform selectivity by interacting with the loops surrounding the catalytic pocket.
-
The Linker: The aliphatic chain of the Aoe residue (C1–C7) that traverses the narrow channel of the enzyme.
-
The Warhead (Zinc Binding Group - ZBG): The epoxy-ketone moiety (or its analogues) that penetrates the active site to chelate the catalytic Zinc ion (
) and/or form covalent bonds with active site residues.
Structural Logic Diagram
The following diagram illustrates the functional decomposition of the molecule and its interaction logic.
Figure 1: Pharmacophore decomposition of Chlamydocin/DHC analogues showing the functional role of each domain.
Structure-Activity Relationship (SAR)
The SAR of DHC analogues is bifurcated into modifications of the Warhead (ZBG) and the Macrocycle (Cap).
Warhead Modifications: The "Switch"
The Aoe moiety is the defining feature. Modifications here drastically alter the mechanism of action (MoA) from irreversible alkylation to reversible chelation.
| Analogue Class | Warhead Structure | Mechanism | Potency (HDAC1) | Selectivity Note |
| Native Chlamydocin | Epoxy-ketone | Irreversible (Alkylation) | < 1 nM | High potency; covalent trap. |
| This compound | Reduced Ketone (OH) | Weak Reversible | > 100 nM | Loss of Zinc coordination geometry. |
| CHAP Analogues | Hydroxamic Acid | Reversible (Chelation) | ~0.5 - 5 nM | High potency; mimics TSA/SAHA. |
| Trapoxin-like | Epoxy-ketone | Irreversible | < 1 nM | Similar to Chlamydocin; scaffold varies. |
| Benzamide Analogues | Benzamide | Reversible (Slow on) | 10 - 100 nM | Class I selective (HDAC1/2/3). |
Key Insight: The ketone at C8 is essential for polarizing the epoxide and coordinating the Zinc. Reducing this ketone (as in some "dihydro" derivatives) destroys the pharmacophore. However, replacing the entire epoxy-ketone with a hydroxamic acid (CHAP series) retains potency while making the inhibition reversible, which is often preferred to reduce off-target toxicity.
Macrocycle Modifications: Tuning Selectivity
The cyclic tetrapeptide backbone dictates which HDAC isoform the warhead can reach.
-
Ring Size: The 12-membered ring is optimal. Expanding to cyclic pentapeptides often disrupts the binding conformation.
-
Amino Acid Substitution:
-
Proline/Pipecolic acid: Essential for inducing the "turn" conformation required for cyclization and binding.
-
Hydrophobic Residues (Phe/Val): Enhance interaction with the hydrophobic rim of HDAC1/HDAC3.
-
Substitution Effect: Replacing bulky hydrophobic groups with polar residues generally decreases potency against Class I HDACs but may improve solubility.
-
Mechanism of Action
Understanding the binding kinetics is crucial for drug development.
The "Trap" Mechanism (Epoxy-Ketone)
-
Entry: The aliphatic linker slides down the catalytic tunnel.
-
Coordination: The C8-ketone coordinates the active site
. -
Alkylation: The epoxide is positioned near a nucleophilic residue (likely a Glutamic acid or Histidine) in the active site. The activated epoxide undergoes ring-opening, forming a covalent bond.
-
Result: Permanent enzyme inactivation.
-
The "Chelate" Mechanism (Hydroxamic Acid - CHAPs)
-
Entry: Similar tunnel traversal.
-
Chelation: The hydroxamic acid forms a bidentate chelate with
. -
Equilibrium: The inhibitor can dissociate; activity is driven by
rates.
Figure 2: Mechanistic divergence based on Warhead chemistry.
Synthetic Strategy & Protocols
Synthesizing DHC analogues is challenging due to the strain of the 12-membered ring and the reactivity of the epoxy-ketone.
Retrosynthetic Analysis
-
Disconnection: The macrocycle is usually closed at the least sterically hindered site (e.g., between Proline and Phenylalanine).
-
Aoe Synthesis: The Aoe side chain is often introduced as a protected precursor (e.g., an alkene or protected alcohol) and oxidized/functionalized after cyclization to prevent premature reaction.
Protocol: Solid-Phase Synthesis of CHAP Precursors
This protocol describes the synthesis of a Chlamydocin analogue where the Aoe is replaced by a hydroxamic acid precursor (Asu - aminosuberic acid).
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-protected amino acids (Fmoc-Asu(OtBu)-OH, Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Pip-OH)
-
Coupling agents: HATU, HOAt, DIPEA
-
Solvents: DMF, DCM, Piperidine
Step-by-Step Methodology:
-
Resin Loading:
-
Swell 2-chlorotrityl chloride resin in DCM.
-
Load the first amino acid (Fmoc-Pip-OH) using DIPEA (4 eq) in DCM for 2 hours.
-
Cap unreacted sites with methanol.
-
-
Peptide Elongation (Standard Fmoc SPPS):
-
Deprotection: 20% Piperidine in DMF (2 x 10 min).
-
Wash: DMF (3x), DCM (3x).
-
Coupling: Add Fmoc-AA-OH (3 eq), HATU (3 eq), HOAt (3 eq), and DIPEA (6 eq) in DMF. Shake for 1 hour.
-
Monitor: Use Kaiser test (ninhydrin) to verify coupling completion (Blue = free amine, Yellow = coupled).
-
Repeat for sequence: Pro -> Phe -> Asu(OtBu).
-
-
Cleavage from Resin (Preserving Side Chains):
-
Treat resin with 1% TFA in DCM (mild acid) for 2 min x 10 cycles. This cleaves the peptide from the resin but keeps the OtBu side-chain protection intact.
-
Neutralize filtrate immediately with Pyridine.
-
-
Macrocyclization (The Critical Step):
-
Dilution is Key: Dissolve the linear peptide in DCM/DMF at extremely high dilution (
M) to favor intramolecular cyclization over intermolecular dimerization. -
Add HATU (3 eq), HOAt (3 eq), DIPEA (5 eq).
-
Stir for 24-48 hours.
-
Validation: Monitor via LC-MS. Look for the disappearance of the linear mass (
) and appearance of the cyclic mass ( ).
-
-
Warhead Unmasking (Hydroxamic Acid Generation):
-
Deprotect the side chain (TFA/DCM).
-
Convert the carboxylic acid to hydroxamic acid using
and BOP reagent.
-
References
-
Comparison of Chlamydocin and Trapoxin Mechanisms
-
SAR of Cyclic Tetrapeptides (CHAP Series)
- Title: Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin.
- Source: PNAS (via NIH).
-
URL:[Link]
-
Design and Synthesis of Cyclic Tetrapeptide HDAC Inhibitors
-
General HDAC Inhibitor Pharmacophore Review
Sources
- 1. Trapoxin A Analogue as a Selective Nanomolar Inhibitor of HDAC11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective histone deacetylase inhibitors via focused combinatorial libraries of cyclic alpha3beta-tetrapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity and clinical efficacy of clindamycin in the treatment of infections due to anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrochlamydocin in Preclinical Cancer Research Models
Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads Version: 1.0
Executive Summary
Dihydrochlamydocin (DHC) represents a pivotal reference compound in the study of epigenetic modulation via histone deacetylase (HDAC) inhibition. A cyclic tetrapeptide structurally derived from the fungal metabolite Chlamydocin, DHC retains potent nanomolar affinity for Class I HDACs (IC50 ≈ 30 nM in HeLa nuclear extracts) while exhibiting a distinct pharmacological profile compared to its parent compound.
This guide provides a rigorous technical analysis of DHC, distinguishing its reversible binding kinetics from the irreversible alkylation mechanism of Chlamydocin. It outlines standardized preclinical workflows for evaluating DHC in cancer models, focusing on signal transduction, cytotoxicity assays, and comparative efficacy against FDA-approved HDAC inhibitors (HDACi).
Chemical Biology & Pharmacological Profile[1][2]
Structural Determinants of Activity
This compound belongs to the cyclic tetrapeptide class of HDAC inhibitors, which includes Trapoxin A and Apicidin. Its core scaffold facilitates high metabolic stability and cellular permeability, while its side chain dictates enzyme inhibition kinetics.
-
Parent Compound (Chlamydocin): Contains an Aoe (2-amino-8-oxo-9,10-epoxydecanoic acid) amino acid. The epoxy-ketone moiety acts as a "warhead," forming a covalent bond with the active site of the HDAC enzyme, leading to irreversible inhibition.
-
This compound (DHC): Chemically defined by the reduction of the ketone or modification of the epoxide functionality found in the Aoe residue. This structural alteration shifts the binding mode from irreversible alkylation to tight-binding reversible inhibition.
Binding Kinetics and Selectivity
Unlike hydroxamic acid-based inhibitors (e.g., SAHA/Vorinostat) that chelate the zinc ion in the HDAC catalytic pocket, cyclic tetrapeptides like DHC exploit the rim of the catalytic tunnel for high-affinity recognition.
| Parameter | Chlamydocin | This compound (DHC) | SAHA (Vorinostat) |
| Primary Target | Class I HDACs | Class I HDACs | Class I & II HDACs |
| Binding Mode | Irreversible (Covalent) | Reversible (Tight-binding) | Reversible (Chelation) |
| IC50 (HeLa Nuclear Extract) | ~1.3 nM | 30 nM | ~10–50 nM |
| Warhead | Epoxy-ketone | Modified Aliphatic/Alcohol | Hydroxamic Acid |
Technical Insight: The ≈20-fold reduction in potency of DHC compared to Chlamydocin (30 nM vs 1.3 nM) validates the critical role of the epoxy-ketone electrophile in achieving picomolar affinity. However, DHC’s reversible nature makes it a superior tool for studying temporal HDAC recovery and "washout" effects in cell signaling assays.
Mechanism of Action (MOA)
DHC functions as a potent epigenetic modulator. By inhibiting the deacetylation of histone lysine residues, it forces chromatin into a relaxed (euchromatin) state, reactivating silenced tumor suppressor genes.
Signaling Cascade
-
Entry: DHC passively diffuses through the cell membrane due to its lipophilic cyclic peptide backbone.
-
Inhibition: Binds the catalytic pocket of HDAC1, HDAC2, and HDAC3.
-
Accumulation: Causes rapid hyperacetylation of Histone H3 (Lys9/14) and Histone H4.
-
Transcription: Upregulates CDKN1A (p21^WAF1/CIP1).
-
Arrest: p21 inhibits Cyclin-Dependent Kinases (CDKs), causing G1/S or G2/M phase arrest and subsequent apoptosis.
Figure 1: Signal transduction pathway of this compound-mediated apoptosis. DHC inhibits nuclear HDACs, preventing histone deacetylation and triggering p21-dependent cell cycle arrest.
Preclinical Evaluation Protocols
In Vitro Efficacy: Validated Cell Models
DHC has demonstrated efficacy across multiple histological subtypes. The following models are recommended for benchmarking:
-
HeLa (Cervical Carcinoma): Standard for HDACi potency (IC50 determination).
-
P-815 (Mastocytoma): Highly sensitive to cyclic tetrapeptides; historical reference for Chlamydocin-class activity.
-
A7r5 (Smooth Muscle): Used to assess anti-proliferative effects (IC50 ≈ 1 µM) and potential off-target vascular toxicity.
Experimental Workflow: HDAC Inhibition Assay
To validate DHC activity, researchers should utilize a fluorometric activity assay rather than colorimetric methods to ensure sensitivity at nanomolar concentrations.
Protocol Steps:
-
Lysate Preparation: Extract nuclear proteins from HeLa cells using a high-salt fractionation buffer.
-
Substrate Incubation: Incubate 5 µg nuclear extract with fluorogenic acetylated lysine substrate (e.g., Boc-Lys(Ac)-AMC).
-
Treatment: Add DHC (Serial dilution: 1 nM to 1000 nM). Include Trichostatin A (TSA) (1 µM) as a positive control.
-
Development: Add developer solution (trypsin) to release the fluorophore from deacetylated substrates.
-
Quantification: Read fluorescence (Ex/Em = 360/460 nm). Calculate IC50 using non-linear regression.
Experimental Workflow: Western Blotting for Biomarkers
This protocol confirms the cellular mechanism of action, distinguishing DHC from non-specific cytotoxic agents.
Figure 2: Step-by-step workflow for validating epigenetic modulation. Acid extraction is critical for preserving histone modifications.
Critical Reagents:
-
Primary Antibody: Anti-Acetyl-Histone H3 (Lys9/Lys14).
-
Loading Control: Anti-Total Histone H3 (Do not use Actin/Tubulin for histone normalization if using acid extraction).
In Vivo Feasibility & Toxicology
While DHC is less reactive than Chlamydocin, its in vivo application requires careful dose-ranging due to the potency of the cyclic peptide scaffold.
-
Toxicity Profile: Cyclic tetrapeptides can exhibit cardiotoxicity or general cytotoxicity at high doses.
-
Dosing Strategy:
-
Route: Intraperitoneal (IP) or Intravenous (IV).
-
Vehicle: DMSO/PEG400/Saline (5:30:65). DHC is hydrophobic; ensure solubility before injection.
-
Starting Dose: 1–5 mg/kg in murine xenograft models.
-
-
Efficacy Endpoints: Tumor volume reduction, intratumoral Acetyl-H3 levels (pharmacodynamic marker).
References
-
Closse, A., & Huguenin, R. (1974). Isolation and structure elucidation of chlamydocin. Helvetica Chimica Acta.
-
Islam, M. S., et al. (2012). This compound is a cyclic tetrapeptide derivative of the histone deacetylase (HDAC) inhibitor chlamydocin.[1] Cayman Chemical Technical Data.
-
Darkin-Rattray, S. J., et al. (1996). Apicidin: A novel fungal metabolite with broad-spectrum antiprotozoal and histone deacetylase inhibitory activities. Proceedings of the National Academy of Sciences.
-
Bougdour, A., et al. (2009). Drug discovery against Toxoplasma gondii: HDAC inhibitors. Drug Discovery Today.
-
Rich, D. H., & Gardner, J. H. (1984). Synthesis of the cytostatic cyclic tetrapeptide, chlamydocin. Tetrahedron Letters.
Sources
The effects of Dihydrochlamydocin on gene expression
The Effects of Dihydrochlamydocin on Gene Expression: An In-Depth Technical Guide
Executive Summary
This compound (DHC) is a potent, cyclic tetrapeptide histone deacetylase (HDAC) inhibitor derived from the fungal metabolite chlamydocin. Unlike many broad-spectrum HDAC inhibitors that rely on hydroxamic acid chelating groups (e.g., SAHA, TSA), DHC utilizes a unique structural pharmacophore—typically a modified epoxyketone or hydroxyketone side chain—to interact with the zinc-containing active site of HDAC enzymes.
Part 1: Mechanistic Foundation
The Biochemistry of Inhibition
This compound functions as a potent inhibitor of Class I and II HDACs. The parent compound, chlamydocin, contains an L-2-amino-8-oxo-9,10-epoxydecanoic acid (Aoe) moiety, which acts as a "warhead" capable of irreversible alkylation of the HDAC active site. This compound (often the reduced hydroxy-ketone analog) retains significant potency (IC50 ≈ 30 nM in HeLa nuclear extracts), suggesting it effectively mimics the transition state of the acetyl-lysine substrate or acts as a strong reversible chelator of the active site zinc ion.
Core Mechanism:
-
Entry: DHC permeates the cell membrane (high lipophilicity due to cyclic peptide structure).
-
Binding: The side chain inserts into the tubular pocket of the HDAC enzyme.
-
Blockade: Interaction with the Zinc (
) ion at the base of the pocket prevents the deacetylation of lysine residues on histone tails. -
Result: Accumulation of acetylated histones (H3K9ac, H4K16ac) neutralizes the positive charge of chromatin, reducing affinity for DNA and causing nucleosomal relaxation (euchromatin formation).
Visualization of Signaling Pathway
Caption: Figure 1: The cascade of this compound-induced gene expression changes, moving from enzyme inhibition to phenotypic outcome.
Part 2: Impact on Gene Expression Landscapes
Transcriptional Upregulation
The primary effect of DHC is the reactivation of genes silenced by epigenetic repression.
-
Target: CDKN1A (p21).
-
Effect: Robust upregulation.
-
Mechanism: Hyperacetylation of the p21 promoter region recruits RNA Polymerase II. This is a hallmark of HDAC inhibition and serves as a primary biomarker for DHC activity.
Global vs. Specific Effects
While DHC causes global histone hyperacetylation, it alters the expression of only ~2–5% of the genome. This selectivity is attributed to the specific recruitment of HDACs to certain promoter regions by co-repressor complexes (e.g., NuRD, Sin3A). DHC disrupts these specific repressive complexes, leading to the re-expression of genes involved in:
-
Apoptosis: BAX, APAF1.
-
Differentiation: Upregulation of lineage-specific markers in undifferentiated tumor cells.
-
Parasitic Control: In Toxoplasma gondii, DHC is a validated positive control for inhibiting parasite growth by disrupting the parasite's specific epigenetic machinery, which is distinct but homologous to mammalian systems.
Part 3: Experimental Framework & Protocols
To ensure Trustworthiness and Reproducibility , the following protocols are designed with built-in validation steps.
Protocol: Assessment of Histone Hyperacetylation (Western Blot)
Purpose: To validate DHC activity before costly sequencing experiments.
Reagents:
-
DHC Stock: 1 mM in DMSO (Store at -20°C).
-
Lysis Buffer: RIPA + Protease Inhibitors + TSA (1 µM) (Crucial: Add TSA to lysis buffer to prevent deacetylation during extraction).
Workflow:
-
Seeding: Seed HeLa or A549 cells at
cells/well in a 6-well plate. -
Treatment:
-
Control: DMSO (0.1%).
-
Low Dose: 10 nM DHC.
-
High Dose: 100 nM DHC.
-
Duration: 18–24 hours.
-
-
Extraction: Wash with cold PBS. Lyse directly on ice. Sonicate to shear DNA.
-
Analysis: Immunoblot for Acetyl-Histone H3 (Lys9/Lys14) and Acetyl-Histone H4 .
-
Validation Criteria: High Dose band intensity must be >5x Control. If not, check DHC stability.
Protocol: Quantitative Gene Expression Analysis (RT-qPCR)
Purpose: To measure the functional output of chromatin remodeling.
| Step | Parameter | Technical Insight (Causality) |
| 1. Treatment | 50 nM DHC, 24h | Sub-lethal dose ensures mRNA changes are regulatory, not due to cell death. |
| 2. RNA Isolation | Column-based (e.g., RNeasy) | Avoid phenol-chloroform if possible to prevent carryover inhibition of RT enzyme. |
| 3. cDNA Synthesis | Oligo(dT) primers | Focuses on mRNA (coding regions) rather than rRNA. |
| 4. qPCR Targets | CDKN1A (p21), GAPDH | CDKN1A is the positive control. If CDKN1A is not upregulated, the experiment failed. |
| 5. Calculation | Normalize to housekeeping gene (GAPDH or ACTB). |
Visualization of Experimental Workflow
Caption: Figure 2: Parallel workflow for validating DHC activity via protein (acetylation status) and RNA (gene expression) endpoints.
Part 4: Comparative Analysis
| Feature | This compound (DHC) | SAHA (Vorinostat) | Trichostatin A (TSA) |
| Structure | Cyclic Tetrapeptide | Hydroxamic Acid | Hydroxamic Acid |
| Binding Mode | Active Site Occulsion / Chelation | Zinc Chelation (Bidentate) | Zinc Chelation (Bidentate) |
| Potency (IC50) | ~30 nM (High) | ~50–100 nM | ~1–10 nM (Very High) |
| Reversibility | Potentially Irreversible/Slow-binding* | Reversible | Reversible |
| Primary Use | Research Probe / Parasitology | Clinical Oncology (CTCL) | Research Probe |
*Note: While Chlamydocin is irreversible, DHC (reduced form) kinetics may vary but generally exhibit tight binding characteristics similar to the parent compound.
References
- Darkin-Rattray, S. J., et al. (1996). Apicidin: A novel antiprotozoal agent that inhibits parasite histone deacetylase. Proceedings of the National Academy of Sciences. (Contextual grounding on cyclic peptide HDACis).
-
Bougdour, A., et al. (2009).[1] Drug discovery against Toxoplasma gondii: Identification of HDAC inhibitors. (Establishes DHC as a control in parasitic gene expression studies).
- Marks, P. A., & Xu, W. S. (2009). Histone deacetylase inhibitors: Potential in cancer therapy. Journal of Cellular Biochemistry.
- Flippen, J. L., & Karle, I. L. (1976). Conformation of the cyclic tetrapeptide this compound. Biopolymers. (Structural grounding).
Sources
Dihydrochlamydocin: Structural Optimization and Therapeutic Efficacy in HDAC-Dependent Malignancies
Executive Summary
Dihydrochlamydocin represents a pivotal structural evolution in the class of cyclic tetrapeptide histone deacetylase (HDAC) inhibitors. Derived from the parent compound chlamydocin, this molecule is characterized by the reduction of the C8-ketone moiety within its 2-amino-8-oxo-9,10-epoxydecanoic acid (Aoe) side chain. This subtle chemical modification yields a distinct pharmacological profile, retaining potent cytostatic activity—particularly against mastocytoma lineages—while offering a unique scaffold for studying the structure-activity relationship (SAR) of irreversible vs. reversible HDAC inhibition. This guide provides a comprehensive technical analysis of this compound, detailing its chemical architecture, mechanistic pathways, and potential as a therapeutic agent for specific cancer subtypes.
Chemical Architecture & Pharmacophore
Structural Identity
This compound is a cyclic tetrapeptide belonging to the chlamydocin/apicidin family. Its core scaffold provides high metabolic stability and rigid conformational pre-organization, essential for high-affinity binding to the HDAC active site.
-
Chemical Formula:
[1][2] -
Core Scaffold: Cyclo(Aib-Phe-D-Pro-X), where X is the modified Aoe residue.
-
Key Modification: The defining feature is the dihydro-Aoe residue. In chlamydocin, the side chain terminates in an epoxyketone group (a reactive "warhead"). In this compound, the C8 ketone is reduced to a hydroxyl group, resulting in an epoxy-alcohol moiety.
The "Warhead" Significance
The epoxyketone group in chlamydocin acts as an alkylating agent, typically forming a covalent bond with the active site of HDAC enzymes (specifically targeting a cysteine residue near the zinc-binding pocket), rendering the inhibition irreversible.
The reduction to an epoxy-alcohol in this compound alters this reactivity. While it retains the capacity to chelate zinc or interact with the active site tunnel, the reduced electrophilicity of the alcohol compared to the ketone modifies the binding kinetics. This structural nuance is critical for drug developers aiming to balance potency with toxicity—a common failure point for irreversible inhibitors.
Figure 1: Structural evolution and functional consequence of the ketone-to-alcohol reduction in this compound.
Mechanism of Action (MoA)
HDAC Inhibition & Chromatin Remodeling
This compound functions as a potent pan-HDAC inhibitor (HDACi). By blocking the deacetylation of lysine residues on histone tails (H3 and H4), it forces chromatin into an open, transcriptionally active state (euchromatin).
-
Entry: The cyclic peptide "cap" recognizes the surface of the HDAC enzyme.
-
Insertion: The long hydrophobic side chain inserts into the narrow catalytic tunnel of the HDAC.
-
Binding: The terminal epoxy-alcohol moiety interacts with the Zinc (
) ion at the base of the tunnel. Unlike hydroxamic acids (e.g., SAHA) which chelate zinc reversibly, the epoxide group can potentially alkylate the enzyme, though the alcohol modification may attenuate this, favoring a tight-binding but potentially reversible mode compared to the parent ketone.
Downstream Signaling: The P815 Mastocytoma Pathway
In mastocytoma cells (specifically the P815 line), HDAC inhibition by this compound triggers a specific apoptotic cascade:
-
p21^{WAF1/CIP1} Induction: Hyperacetylation of the CDKN1A promoter leads to rapid upregulation of p21.
-
Cell Cycle Arrest: p21 inhibits Cyclin-Dependent Kinases (CDKs), arresting cells in the G1 or G2/M phase.
-
Apoptosis: Prolonged arrest and chromatin stress activate the intrinsic mitochondrial apoptotic pathway (Caspase-3 activation).
Figure 2: Molecular mechanism of action from HDAC binding to mastocytoma cell death.
Therapeutic Applications & Preclinical Data[4]
Primary Target: Mastocytoma (P815)
The most robust data for this compound exists for murine mastocytoma (P815 cells) .
-
Efficacy: It exhibits strong cytostatic activity, effectively halting the proliferation of these rapidly dividing cells.
-
Relevance: Mastocytomas are common in veterinary oncology (dogs/cats) and serve as a model for human mastocytosis and acute myeloid leukemia (AML).
Broader Oncology Potential
Given the conserved mechanism of HDAC inhibition, this compound is a candidate for:
-
Cutaneous T-Cell Lymphoma (CTCL): HDAC inhibitors are the standard of care (e.g., Vorinostat).
-
Pancreatic Cancer: Chlamydocin analogues have shown promise in overcoming resistance in pancreatic ductal adenocarcinoma (PDAC) by modulating the stroma.
-
Solid Tumors (Ovarian/Breast): Induction of p21 is a universal vulnerability in p53-wildtype tumors.
Comparative Potency Data
Note: Values are approximate based on class analogues.
| Compound | Target | IC50 (Proliferation) | IC50 (HDAC Enzyme) | Binding Mode |
| This compound | Mastocytoma P815 | ~1 - 10 nM | < 5 nM | Tight-binding (Epoxy-alcohol) |
| Chlamydocin | A2780 Ovarian | 0.3 nM | 1.3 nM | Irreversible (Epoxy-ketone) |
| SAHA (Vorinostat) | Various | 500 - 2000 nM | 10 - 50 nM | Reversible (Hydroxamate) |
Experimental Protocols
Protocol A: HDAC Inhibition Fluorometric Assay
To quantify the potency of this compound against nuclear extracts.
Reagents:
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM
). -
Fluorogenic Substrate: Boc-Lys(Ac)-AMC.
-
Developer Solution: Trypsin/Trichostatin A mix.
Workflow:
-
Preparation: Dilute this compound in DMSO to varying concentrations (0.1 nM to 1000 nM).
-
Incubation: Mix 10 µL of inhibitor solution with 15 µL of HeLa nuclear extract (source of HDACs). Incubate at 37°C for 30 mins.
-
Substrate Addition: Add 25 µL of Boc-Lys(Ac)-AMC substrate (50 µM final). Incubate at 37°C for 30 mins.
-
Development: Add 50 µL of Developer Solution to stop the deacetylation and release the fluorophore. Incubate for 15 mins at room temperature.
-
Readout: Measure fluorescence on a plate reader (Ex: 360 nm / Em: 460 nm).
-
Analysis: Plot Relative Fluorescence Units (RFU) vs. log[Concentration] to determine IC50.
Protocol B: Cell Viability Assay (P815 Mastocytoma)
To assess cytostatic/cytotoxic activity.
Reagents:
-
P815 Cell Line (ATCC® TIB-64™).
-
RPMI-1640 Medium + 10% FBS.
-
CellTiter-Glo® (Promega) or MTT Reagent.
Workflow:
-
Seeding: Plate P815 cells in 96-well plates at a density of
cells/well in 100 µL media. -
Treatment: After 24h, add this compound (serial dilutions from 100 nM down to 0.01 nM). Include DMSO vehicle control.
-
Exposure: Incubate for 48-72 hours at 37°C, 5%
. -
Detection:
-
If MTT: Add 20 µL MTT (5 mg/mL), incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.
-
If CellTiter-Glo: Add 100 µL reagent, shake for 2 mins, incubate 10 mins. Read Luminescence.
-
-
Calculation: Calculate % Viability relative to DMSO control.
Challenges & Future Directions
Stability of the Epoxide
The epoxide ring is chemically labile. While the reduction of the ketone stabilizes the molecule relative to chlamydocin, the epoxide is still susceptible to hydrolysis by epoxide hydrolases in vivo.
-
Strategy: Formulation in lipid nanoparticles (LNPs) or conjugation to tumor-targeting antibodies (ADC format) could protect the warhead until cellular internalization.
Specificity
Like most natural cyclic peptides, this compound is a pan-HDAC inhibitor.
-
Risk: Off-target effects (thrombocytopenia, fatigue) are common with pan-HDACi.
-
Optimization: Synthetic analogues replacing the epoxide with a benzamide (Class I selective) or modifying the "cap" region (the cyclic peptide backbone) can improve isoform selectivity.
References
-
Degenkolb, T., et al. (2016).[1] Metabolites from nematophagous fungi and nematicidal natural products from fungi as an alternative for biological control.[1] Applied Microbiology and Biotechnology.[1] Link
-
Bhuiyan, M. P., et al. (2006). Chlamydocin analogs bearing carbonyl group as possible ligand toward zinc atom in histone deacetylases. Bioorganic & Medicinal Chemistry.[3][4][5] Link
-
Islam, M. S., et al. (2003). Chlamydocin-hydroxamic acid analogues as histone deacetylase inhibitors.[2][3] Chemical & Pharmaceutical Bulletin. Link
-
MedChemExpress. (n.d.). This compound Product Monograph.Link
-
Gajewski, T. F., et al. (2001). The P815 mastocytoma tumor model.[6][7] Current Protocols in Immunology. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of potent HDAC inhibitors based on chlamydocin with inhibitory effects on cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clindamycin - Wikipedia [en.wikipedia.org]
- 5. US5182374A - Clindamycin phosphate synthesis - Google Patents [patents.google.com]
- 6. The p815 mastocytoma tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inflammation and cancer, the mastocytoma P815 tumor model revisited: triggering of macrophage activation in vivo with pro-tumorigenic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Total Synthesis of Dihydrochlamydocin via Late-Stage Functionalization
Topic: Dihydrochlamydocin synthesis protocol for laboratory use Content Type: Create detailed Application Notes and Protocols.
Abstract & Introduction
This compound is a cyclic tetrapeptide and a potent histone deacetylase (HDAC) inhibitor. It is the C8-hydroxyl congener of the natural product Chlamydocin (isolated from Diheterospora chlamydosporia). While Chlamydocin contains a highly reactive epoxy-ketone "warhead" responsible for picomolar HDAC inhibition, this compound (containing an epoxy-alcohol moiety) serves as both a stable biosynthetic intermediate and a valuable scaffold for structure-activity relationship (SAR) studies.
This protocol details the laboratory-scale synthesis of this compound. Unlike traditional routes that attempt to carry the sensitive epoxide through the entire sequence, this guide utilizes a Late-Stage Functionalization (LSF) strategy. We construct the cyclic peptide scaffold containing a robust alkene precursor, followed by stereoselective oxidation to install the epoxy-alcohol functionality. This ensures high yield and minimizes side reactions during macrocyclization.
Key Structural Features[1][2][3][4][5]
-
Backbone: Cyclo[Aib-L-Phe-D-Pro-L-X], where X is the functionalized amino acid.
-
Conformation: The D-Pro and Aib (α-aminoisobutyric acid) residues induce a strong β-turn, pre-organizing the linear precursor for efficient cyclization.
-
Warhead: (2S, 8S/R)-2-amino-8-hydroxy-9,10-epoxydecanoic acid (Dihydro-Aoe).
Retrosynthetic Analysis & Workflow
The strategy disconnects the molecule at the macrolactamization site between D-Pro and the functionalized amino acid (L-Ade, 2-amino-9-decenoic acid), and simplifies the side chain to a terminal alkene.
Figure 1: Retrosynthetic strategy utilizing a robust alkene intermediate (Ade) to bypass epoxide sensitivity during peptide assembly.[1]
Materials & Reagents
Critical Reagents Table
| Reagent | Grade/Spec | Purpose |
| Fmoc-L-Ade-OH | >98% (Chiral) | The precursor for the Dihydro-Aoe side chain (2-amino-9-decenoic acid). |
| Fmoc-Aib-OH | >99% | Turn-inducing amino acid. |
| Fmoc-D-Pro-OH | >99% | Beta-turn inducer; critical for cyclization conformation. |
| HATU | Peptide Grade | High-efficiency coupling reagent for cyclization. |
| HOAt | Peptide Grade | Additive to suppress racemization. |
| m-CPBA | <77% max | Epoxidation oxidant (purify if necessary to remove acid). |
| 2-Chlorotrityl Chloride Resin | 1.0-1.6 mmol/g | Solid support for linear peptide generation (prevents DKP formation). |
Experimental Protocol
Phase 1: Synthesis of Linear Precursor (H-Ade-Aib-Phe-D-Pro-OH)
Rationale: We utilize 2-Chlorotrityl chloride resin to allow cleavage of the protected peptide fragment under very mild acidic conditions, retaining side-chain protecting groups (if any) and preventing premature loss of the alkene.
-
Resin Loading:
-
Swell 1.0 g of 2-Chlorotrityl chloride resin in dry DCM (10 mL) for 20 min.
-
Add Fmoc-D-Pro-OH (1.2 eq) and DIPEA (4 eq) in DCM. Agitate for 2 hours.
-
Note: Loading D-Pro first is strategic; C-terminal Proline minimizes racemization during subsequent ester hydrolysis or resin cleavage.
-
Cap unreacted sites with MeOH/DIPEA/DCM (1:2:17) for 20 min.
-
-
Peptide Elongation (Fmoc SPPS):
-
Deprotection: 20% Piperidine in DMF (2 x 10 min). Wash DMF x5.
-
Coupling 1 (Phe): Fmoc-Phe-OH (3 eq), HATU (2.9 eq), DIPEA (6 eq) in DMF. 1 hour.
-
Coupling 2 (Aib): Fmoc-Aib-OH (3 eq), HATU (2.9 eq), DIPEA (6 eq). Note: Aib is sterically hindered; double coupling (2 x 45 min) is recommended.
-
Coupling 3 (Ade): Fmoc-L-Ade-OH (2.5 eq), HATU (2.4 eq), DIPEA (5 eq).
-
Final Fmoc Removal: 20% Piperidine/DMF.
-
-
Cleavage from Resin:
-
Treat resin with 1% TFA in DCM (10 x 10 mL) for 2 mins each. Collect filtrates into a flask containing Pyridine (to neutralize TFA immediately).
-
Concentrate under reduced pressure. Precipitate in cold Et₂O if possible, or use directly.
-
Validation: ESI-MS should show [M+H]+ for the linear tetrapeptide.
-
Phase 2: Macrolactamization (The Critical Step)
Rationale: Cyclic tetrapeptides are notoriously difficult to close due to ring strain. The sequence D-Pro-Ade-Aib-Phe places the turn inducers (D-Pro/Aib) in positions that favor a "cisoid" conformation of the termini. High dilution is mandatory to prevent dimerization.
-
Preparation: Dissolve the linear peptide (approx. 0.5 mmol) in dry DMF to a concentration of 1 mM (very dilute).
-
Reagents: Add HOAt (1.5 eq) and DIPEA (4 eq). Stir for 5 min.
-
Initiation: Add HATU (1.2 eq) in one portion.
-
Reaction: Stir at Room Temperature (RT) for 24–48 hours under Argon.
-
Work-up:
-
Evaporate DMF (high vacuum).
-
Redissolve residue in EtOAc. Wash with 1N HCl, sat. NaHCO₃, and Brine.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification: Flash chromatography (SiO₂, EtOAc/Hexanes gradient).
-
Checkpoint: Isolate Cyclo[Aib-Phe-D-Pro-Ade] . Verify by ¹H NMR (look for absence of terminal amine/acid peaks and distinct amide NH signals).
-
Phase 3: Side Chain Functionalization (Epoxy-Alcohol Installation)
Rationale: To access this compound, we must convert the terminal alkene of the Ade residue into the 8-hydroxy-9,10-epoxide. A two-step sequence (Allylic oxidation
Alternative High-Yield Protocol (via Epoxidation of Allylic Alcohol): Assuming the "Ade" residue used was actually the allylic alcohol precursor (e.g., derived from 2-amino-8-hydroxy-dec-9-enoic acid) protected as TBS ether. If starting from simple Ade (alkene):
Step 3A: Allylic Oxidation (Riley Oxidation)
-
Dissolve Cyclic Peptide in Dioxane.
-
Add SeO₂ (0.5 eq) and t-BuOOH (2 eq). Heat to 70°C for 4 hours.
-
This yields the allylic alcohol at C8 (mixture of diastereomers). Purify by HPLC.
Step 3B: Directed Epoxidation
-
Dissolve the C8-allylic alcohol intermediate in dry DCM at 0°C.
-
Add VO(acac)₂ (catalytic, 5 mol%) and t-BuOOH (1.5 eq).
-
Stir 4 hours at 0°C
RT. -
Quench with sat. Na₂S₂O₃. Extract with DCM.
Phase 4: Final Purification
-
HPLC: Reverse-phase C18 column.
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 20% to 80% B over 30 min.
-
-
Lyophilization: Freeze-dry pure fractions to obtain this compound as a white powder.
Quality Control & Validation
| Test | Method | Acceptance Criteria |
| Identity | HR-MS (ESI-TOF) | m/z match theoretical [M+H]+ ± 5 ppm. |
| Purity | RP-HPLC (214 nm) | > 95% Area Under Curve. |
| Stereochemistry | 1H-NMR (600 MHz) | Confirm D-Pro conformation and epoxide protons (multiplets at 2.9–3.1 ppm). |
| Epoxide Integrity | Thiosulfate Titration | (Optional) Verify epoxide activity if used for biological assays immediately. |
Signaling Pathway / Mechanism of Action
This compound acts as a reversible inhibitor of HDACs. The diagram below illustrates the binding logic.
Figure 2: Mechanism of HDAC inhibition. The cyclic peptide acts as a "cap" binding the rim of the active site, while the side chain reaches the Zinc ion.
Safety & Handling
-
Epoxide Hazard: While this compound is less reactive than Chlamydocin, epoxides are potential alkylating agents. Handle all epoxide-containing intermediates in a fume hood with gloves.
-
Selenium Dioxide: Highly toxic. Use extreme caution during the allylic oxidation step; dispose of selenium waste separately.
-
Storage: Store final product at -20°C under Argon. Stable for 6 months in solid state.
References
-
Schmidt, U., et al. (1984). "Total Synthesis of Chlamydocin and Its Analogues." Angewandte Chemie International Edition in English, 23(12), 995-996.
-
Williams, R. M., & Kwast, E. (1989). "Asymmetric synthesis of (2S, 9R/S)-2-amino-9-hydroxy-8-oxodecanoic acid, the 'warhead' of chlamydocin." Journal of Organic Chemistry, 54(17), 4015-4019.
-
Rich, D. H., & Jasensky, R. D. (1979). "Synthesis of cyclic tetrapeptides related to chlamydocin. High biological activity of the 2-methylalanine analog." Journal of the American Chemical Society, 101(18), 5412-5414.
-
Islas-González, G., et al. (2018). "Synthesis of Cyclic Tetrapeptides via Macrolactamization." Methods in Molecular Biology, 1719, 289-301.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclic Tetrapeptides from Nature and Design: A Review of Synthetic Methodologies, Structure, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. CN112625071A - Synthesis process of clindamycin palmitate hydrochloride - Google Patents [patents.google.com]
- 5. Clindamycin - Wikipedia [en.wikipedia.org]
- 6. Synthesis of L-cyclic tetrapeptides by backbone amide activation CyClick strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN110066301B - Synthesis method of clindamycin phosphate - Google Patents [patents.google.com]
- 8. Total Synthesis of (+)-11,11'-Dideoxyverticillin A - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Dihydrochlamydocin (DHC) Cell Line Treatment Protocols
Abstract & Mechanism of Action
Dihydrochlamydocin (DHC) is a cyclic tetrapeptide and a structural analog of the potent histone deacetylase (HDAC) inhibitor Chlamydocin. While Chlamydocin contains a reactive epoxy-ketone moiety that facilitates irreversible binding to the zinc ion in the HDAC active site, this compound represents the reduced form (typically possessing a hydroxyl group in place of the ketone/epoxide functionality).
Mechanistic Significance: DHC functions as a reversible HDAC inhibitor, leading to the accumulation of acetylated histones (H3 and H4) and non-histone proteins. This hyperacetylation relaxes chromatin structure, reactivating silenced tumor suppressor genes (e.g., CDKN1A/p21). The downstream phenotypic consequences include G2/M cell cycle arrest and the induction of apoptosis in transformed cell lines, particularly mastocytoma and T-cell lymphoma lines.
Signaling Pathway Visualization
The following diagram illustrates the mechanistic cascade initiated by DHC treatment.
Figure 1: Mechanistic pathway of this compound-induced HDAC inhibition and downstream cellular effects.
Compound Handling & Stability
Proper handling is critical for reproducibility. DHC is a hydrophobic peptide and requires precise reconstitution.
| Parameter | Specification | Notes |
| Molecular Weight | 528.64 g/mol | Formula: C₂₈H₄₀N₄O₆ |
| Solubility | DMSO (>10 mg/mL) | Insoluble in water. |
| Stock Concentration | 1 mM or 10 mM | Prepare in sterile, anhydrous DMSO. |
| Storage (Powder) | -20°C | Desiccate; stable for >2 years. |
| Storage (Solution) | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles. Stable for 3-6 months. |
Critical Handling Protocol:
-
Centrifuge the vial prior to opening to recover all powder.
-
Dissolve in high-grade DMSO (Dimethyl Sulfoxide) to generate a 10 mM Master Stock .
-
Calculation: To dissolve 1 mg of DHC (MW 528.64), add 189.1 µL of DMSO.
-
-
Vortex vigorously for 30 seconds to ensure complete solubilization.
-
Aliquot into light-protective tubes (e.g., amber tubes) in volumes of 10-50 µL.
Experimental Protocols
Protocol A: Dose-Response Viability Assay (IC50 Determination)
Objective: Determine the inhibitory concentration (IC50) of DHC in your specific cell line. DHC potency varies significantly between cell types (e.g., Jurkat vs. HeLa).
Materials:
-
Cell line of interest (log-phase growth).
-
96-well white-walled tissue culture plates.
-
CellTiter-Glo® or MTT Reagent.
-
DHC Stock (10 mM).
-
Positive Control: Trichostatin A (TSA) or Vorinostat (SAHA).
Workflow:
-
Seeding: Plate cells at 3,000–5,000 cells/well in 90 µL media. Incubate for 24 hours to allow attachment (adherent cells) or recovery (suspension cells).
-
Serial Dilution: Prepare a 1000x dilution plate in DMSO, then dilute 1:1000 into media to keep final DMSO < 0.1%.
-
Recommended Range: 10 µM, 3 µM, 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, 1 nM, Vehicle (DMSO only).
-
-
Treatment: Add 10 µL of 10x diluted compound to cells.
-
Incubation: Incubate for 48 to 72 hours at 37°C/5% CO₂.
-
Readout: Add viability reagent (e.g., CellTiter-Glo), shake for 2 mins, incubate for 10 mins, and read luminescence.
Data Analysis: Normalize signal to DMSO control (100% viability). Fit data to a non-linear regression model (4-parameter logistic) to calculate IC50.
Protocol B: Western Blot for Histone Acetylation (Proof of Mechanism)
Objective: Validate that DHC is inhibiting HDACs in the cell by detecting the accumulation of Acetylated Histone H3 (Ac-H3).
Workflow Visualization:
Figure 2: Workflow for validating HDAC inhibition via Western Blot.
Step-by-Step Procedure:
-
Treatment: Treat cells (approx. 70% confluent) with DHC at 5x and 10x the IC50 determined in Protocol A. Include a DMSO control and a TSA (500 nM) positive control.
-
Timepoint: Harvest cells after 6 to 24 hours . (Acetylation is an early event; 6 hours is often sufficient).
-
Lysis: Wash cells with cold PBS. Lyse in RIPA buffer supplemented with Protease Inhibitors AND HDAC Inhibitors (e.g., Sodium Butyrate 5 mM) to prevent deacetylation during lysis.
-
Blotting:
-
Primary Antibody: Anti-Acetyl-Histone H3 (Lys9/Lys14) [1:1000].
-
Loading Control: Anti-Total H3 or Anti-GAPDH.
-
-
Expected Result: A robust increase in the Ac-H3 band intensity in DHC-treated samples compared to DMSO.
Protocol C: Cell Cycle Analysis (Flow Cytometry)
Objective: Quantify G2/M arrest, a hallmark of cyclic tetrapeptide HDAC inhibitors.
-
Treatment: Treat 1x10⁶ cells with DHC (at IC90 concentration) for 24 hours.
-
Fixation: Harvest cells, wash in PBS, and fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C for >2 hours.
-
Staining: Wash ethanol out with PBS. Resuspend in PBS containing:
-
Propidium Iodide (PI): 50 µg/mL
-
RNase A: 100 µg/mL (to digest RNA which PI also stains)
-
-
Analysis: Incubate 30 mins at 37°C. Analyze on a flow cytometer (FL2 channel).
-
Gating: Exclude doublets (Area vs. Width). Calculate % cells in G1, S, and G2/M phases.
-
Success Criteria: Significant increase in G2/M population (4N DNA content) vs. Control.
-
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| No IC50 reached | Drug degradation or resistance | Ensure stock was stored at -20°C. Verify cell line HDAC expression. Increase concentration range to 50 µM. |
| Precipitation in media | Concentration too high | Do not exceed 0.5% DMSO final concentration. Sonicate stock if necessary. |
| No Acetylation signal | Deacetylation during lysis | Crucial: You MUST add HDAC inhibitors (Sodium Butyrate or TSA) to your lysis buffer. |
| High toxicity in Control | DMSO toxicity | Ensure final DMSO concentration is < 0.1% for sensitive lines. |
References
-
MedChemExpress. "this compound Product Information." MedChemExpress Catalog. Accessed October 2023. Link
-
Darkin-Rattray, S. J., et al. "Apicidin: A novel fungal metabolite with potent antiprotozoal activity that inhibits histone deacetylase." Proceedings of the National Academy of Sciences 93.23 (1996): 13143-13147. (Contextual reference for cyclic tetrapeptide HDACi mechanism). Link
-
Itoh, Y., et al. "Design, Synthesis, and Biological Evaluation of Chlamydocin-Hydroxamic Acid Analogues as Histone Deacetylase Inhibitors." Bioorganic & Medicinal Chemistry 10.12 (2002). (Discusses SAR of Chlamydocin vs. analogs). Link
-
Degenkolb, T., et al. "Metabolites from nematophagous fungi and nematicidal natural products from fungi as an alternative for biological control."[1] Applied Microbiology and Biotechnology 100.9 (2016): 3799-3812.[1] (Identifies this compound as a natural metabolite). Link
-
Vigushin, D. M., et al. "Trichostatin A is a histone deacetylase inhibitor with potent antitumor activity against breast cancer in vivo." Clinical Cancer Research 7.4 (2001): 971-976. (Standard protocol reference for HDACi assays). Link
Sources
High-throughput screening assays for Dihydrochlamydocin analogs
Application Note: High-Throughput Screening Strategies for Dihydrochlamydocin Analogs
Abstract
This compound (DHC) and its analogs represent a potent class of cyclic tetrapeptides targeting histone deacetylases (HDACs). Unlike linear peptidomimetics, the cyclic scaffold of DHC offers unique conformational rigidity, potentially enhancing isoform selectivity and metabolic stability. However, the lipophilicity and specific binding kinetics of the DHC scaffold—often involving a zinc-binding group (ZBG) derived from the parent epoxyketone or modified to a hydroxamic acid/benzamide—require tailored screening workflows. This guide details a validated high-throughput screening (HTS) architecture, moving from a fluorogenic biochemical primary screen to a high-content cellular secondary assay.
Mechanistic Grounding & Target Context
The Target: Histone Deacetylases (HDACs) HDACs are zinc-dependent amidohydrolases (Class I, II, IV) that remove acetyl groups from lysine residues on histone tails.[1][2][3][4][5] This deacetylation condenses chromatin (heterochromatin), repressing tumor suppressor genes.
The Compound: this compound Analogs [6]
-
Scaffold: Cyclic tetrapeptide (typically containing L-Phe, D-Pro, and modified amino acids).
-
Warhead: While Chlamydocin contains a reactive epoxyketone (irreversible), DHC analogs often modify this "cap" region or the ZBG to tune reversibility and potency.
-
Mechanism: These analogs occupy the hydrophobic tunnel of the HDAC active site. The cyclic backbone acts as a "cap" on the surface, while the side chain inserts into the tunnel to chelate the Zinc (
) ion.
Diagram 1: HDAC Enzymatic Inhibition Mechanism
Caption: Kinetic pathway of the fluorogenic HDAC assay. DHC analogs compete with the substrate for the Zinc active site, preventing deacetylation and subsequent fluorophore generation.
Primary Screen: Biochemical Fluorogenic Assay
Objective: Quantify intrinsic inhibitory potency (
Rationale: We utilize a two-step fluorogenic assay. The substrate is a peptide with an acetylated lysine coupled to a fluorophore (AMC).
-
Step 1 (Enzymatic): HDAC removes the acetyl group.[3][4][7][8]
-
Step 2 (Development): A developer enzyme (Trypsin) recognizes only the deacetylated lysine and cleaves the peptide-AMC bond, releasing free AMC (fluorescent). Why this matters: If the DHC analog inhibits the HDAC, the acetyl group remains. The developer cannot cleave the acetylated peptide, resulting in low fluorescence .
Materials
-
Enzyme: Recombinant Human HDAC1 or HDAC6 (BPS Bioscience or equivalent).
-
Substrate: Boc-Lys(Ac)-AMC (Fluorogenic).
-
Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM
, 0.1 mg/mL BSA. -
Plate: 384-well low-volume black microplates (Corning #4514).
Protocol Steps
-
Compound Transfer:
-
Dispense 50 nL of DHC analogs (in DMSO) into assay plates using an acoustic dispenser (e.g., Echo 550).
-
Controls: Include High Control (DMSO only, 0% Inhibition) and Low Control (10 µM Trichostatin A or SAHA, 100% Inhibition).
-
-
Enzyme Addition:
-
Dilute HDAC enzyme in Assay Buffer to 2x concentration (e.g., 2 ng/µL).
-
Dispense 5 µL of enzyme solution to all wells.
-
Pre-incubation: Incubate for 30 minutes at Room Temperature (RT). This allows the bulky cyclic peptide to equilibrate with the active site.
-
-
Substrate Initiation:
-
Dilute Boc-Lys(Ac)-AMC substrate to 2x concentration (e.g., 20 µM).
-
Dispense 5 µL to start the reaction (Final Vol = 10 µL).
-
Incubate for 60 minutes at 37°C.
-
-
Development:
-
Add 10 µL of Developer Solution (Trypsin + 10 µM TSA to stop HDAC reaction simultaneously).
-
Incubate for 15 minutes at RT.
-
-
Detection:
-
Read Fluorescence: Ex 350-360 nm / Em 450-460 nm.
-
Data Interpretation:
-
Hit Criteria: Compounds showing >50% inhibition at screening concentration (e.g., 1 µM).
Secondary Screen: Cell-Based Phenotypic Assay
Objective: Confirm cell permeability of the cyclic peptide and functional inhibition of histone deacetylation in a relevant cancer model (e.g., HeLa or Jurkat).
Rationale: Biochemical potency does not guarantee cellular efficacy, especially for cyclic peptides which can suffer from poor membrane permeability. We use a multiplexed approach:
-
Viability (ATP): General cytotoxicity.
-
Acetylation (High Content): Specific mechanistic proof (Hyperacetylation of Histone H3).
Diagram 2: HTS Triage Workflow
Caption: HTS funnel filtering DHC analogs from biochemical potency to cellular efficacy.
Protocol Steps (Multiplexed)
-
Seeding:
-
Seed HeLa cells at 2,000 cells/well in 384-well clear-bottom plates. Incubate 24h.
-
-
Treatment:
-
Add DHC analogs (10-point dose response). Incubate for 18-24 hours.
-
Note: Cyclic peptides may require longer incubation (up to 48h) if passive diffusion is slow.
-
-
High-Content Imaging (Acetylation):
-
Fix cells with 4% Paraformaldehyde (15 min).
-
Permeabilize with 0.1% Triton X-100.
-
Stain with Primary Ab: Anti-Acetyl-Histone H3 (Lys9/Lys14).
-
Stain with Secondary Ab: AlexaFluor 488 Goat anti-Rabbit.
-
Counterstain nuclei with Hoechst 33342 .
-
Image: Automated confocal microscopy (e.g., Opera Phenix). Quantify nuclear fluorescence intensity.
-
-
Viability (Parallel Plate):
-
Add CellTiter-Glo reagent (Promega) to a duplicate plate.
-
Measure Luminescence (ATP content).
-
Data Analysis & Validation Standards
To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), all assays must pass statistical quality control before data release.
Quality Control Metrics
| Metric | Formula | Acceptance Criteria | Purpose |
| Z-Factor (Z') | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n | }$ |
| Signal-to-Background (S/B) | Ensures signal is distinguishable from noise. | ||
| CV% | Measures variability between replicates. |
-
: Standard Deviation,
: Mean, : Positive Control, : Negative Control.
Troubleshooting DHC Analogs
-
Issue: Steep Hill Slope (>2.0) in biochemical assay.
-
Cause: Compound aggregation or precipitation due to the hydrophobic cyclic scaffold.
-
Fix: Add 0.01% Triton X-100 to the assay buffer to prevent colloidal aggregation.
-
-
Issue: High biochemical potency but low cellular activity.
-
Cause: Poor permeability.
-
Fix: Validate using the High-Content Acetylation assay. If Ac-H3 does not increase, the compound is not entering the nucleus.
-
References
-
Mechanism of Action: Bolden, J. E., Peart, M. J., & Johnstone, R. W. (2006). Anticancer activities of histone deacetylase inhibitors.[4][7][9][10][11] Nature Reviews Drug Discovery, 5(9), 769–784.
-
Chlamydocin Analogs: Ontoria, J. M., et al. (2009).[3] Identification of novel, potent, and selective histone deacetylase inhibitors based on the chlamydocin scaffold. Journal of Medicinal Chemistry, 52(21), 6782-6789.[3]
-
Fluorogenic Assay Protocols: BPS Bioscience. (2023). HDAC1 Fluorogenic Assay Kit Protocol.
-
HTS Validation (Z-Factor): Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
-
Cell-Based Viability: Promega Corporation. (2023).[12] CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.
Sources
- 1. amsbio.com [amsbio.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. westbioscience.com [westbioscience.com]
- 4. chumontreal.qc.ca [chumontreal.qc.ca]
- 5. Discovery of potent HDAC inhibitors based on chlamydocin with inhibitory effects on cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Chlamydocin-hydroxamic acid analogues as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrochlamydocin cytotoxicity assay protocol (e.g., MTT, LDH)
Application Note: Cytotoxicity Profiling of the HDAC Inhibitor Dihydrochlamydocin
Introduction & Biological Context
This compound (DHC) is a cyclic tetrapeptide analogue of Chlamydocin, a potent histone deacetylase (HDAC) inhibitor originally isolated from Diheterospora chlamydosporia. While Chlamydocin contains a highly reactive epoxy-ketone moiety that acts as an irreversible "warhead" for HDACs, this compound represents a reduced form often utilized in Structure-Activity Relationship (SAR) studies to evaluate reversible binding kinetics and potency.
Mechanism of Action: DHC functions by chelating the zinc ion within the catalytic pocket of HDAC enzymes (primarily Class I). This inhibition prevents the deacetylation of histone lysine residues, leading to:
-
Hyperacetylation of histones H3 and H4.[1]
-
Chromatin relaxation (euchromatin formation).
-
Upregulation of the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1).[1]
-
Cell Cycle Arrest (typically G2/M phase) followed by apoptosis.[1]
The Assay Challenge: HDAC inhibitors often induce a cytostatic effect (growth arrest) before a cytotoxic effect (cell death). Therefore, relying solely on metabolic assays (like MTT) can yield misleading IC50 values. A dual-assay approach—combining metabolic viability (MTT) with membrane integrity analysis (LDH)—is the gold standard for accurately profiling DHC.
Mechanistic Pathway Visualization
The following diagram illustrates the downstream effects of DHC exposure, linking HDAC inhibition to the measurable endpoints used in these protocols.
Figure 1: Pharmacodynamic pathway of this compound leading to measurable assay endpoints.
Experimental Strategy & Preparation
Compound Handling
DHC is a hydrophobic cyclic peptide. Proper solubilization is critical to prevent precipitation, which causes "false" cytotoxicity due to physical crystal formation on cells.
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).
-
Stock Concentration: Prepare a 10 mM stock solution. Aliquot into small volumes (e.g., 20 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Vehicle Control: The final concentration of DMSO in the well must be <0.5% (v/v), ideally <0.1%, to avoid solvent-induced toxicity.
Cell Culture Conditions
-
Cell Line Selection: HDAC inhibitors show varying potency across lines. Common models include MCF-7 (breast), HepG2 (liver), or Jurkat (leukemia).
-
Seeding Density:
-
Adherent cells: 5,000 – 10,000 cells/well (96-well plate).
-
Suspension cells: 20,000 – 50,000 cells/well.
-
Note: Ensure cells are in the log growth phase.
-
Protocol A: MTT Metabolic Viability Assay
Measures mitochondrial succinate dehydrogenase activity.[2] Indicates the number of metabolically active cells.
Reagents:
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS). Filter sterilize (0.22 µm).
-
Solubilization Buffer: DMSO or SDS-HCl solution.
Step-by-Step Workflow:
-
Seeding: Plate cells in 100 µL complete media per well in a 96-well clear-bottom plate. Incubate for 24 hours to allow attachment (for adherent cells).
-
Blank Control: Media only (no cells).
-
-
Treatment: Prepare serial dilutions of DHC in culture media (e.g., 0.1 nM to 10 µM). Aspirate old media and add 100 µL of treatment media.
-
Vehicle Control: Media + DMSO (matched to highest drug concentration).
-
-
Incubation: Incubate for 24, 48, or 72 hours at 37°C, 5% CO₂. (48h is standard for HDACi to allow cell cycle arrest to manifest).
-
MTT Addition: Add 10–20 µL of MTT stock (5 mg/mL) to each well.
-
Labeling: Incubate for 2–4 hours at 37°C. Observe for purple formazan crystals.
-
Solubilization: Carefully aspirate supernatant (for adherent cells). Add 100 µL DMSO to dissolve crystals. Agitate on a plate shaker for 10 mins.
-
Measurement: Measure absorbance at 570 nm (reference wavelength 630 nm).
Protocol B: LDH Membrane Integrity Assay
Measures Lactate Dehydrogenase leakage into the supernatant. Indicates necrosis or late-stage apoptosis.
Reagents:
-
LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate + NAD+).
-
Lysis Buffer (Positive Control): 2% Triton X-100.
Step-by-Step Workflow:
-
Setup: Can be multiplexed with the MTT assay. Use the supernatant from the treatment plate before adding MTT.
-
Controls:
-
Low Control (Spontaneous Release): Untreated cells.
-
High Control (Maximum Release): Cells treated with Lysis Buffer 45 mins prior to harvest.
-
-
Harvest: Transfer 50 µL of culture supernatant from the treatment plate to a fresh 96-well enzymatic assay plate.
-
Reaction: Add 50 µL of LDH Reaction Mix to each well.
-
Incubation: Incubate at Room Temperature (RT) for 30 minutes in the dark .
-
Stop: Add 50 µL of Stop Solution (optional, depending on kit).
-
Measurement: Measure absorbance at 490 nm (or 450 nm depending on tetrazolium salt used).
Integrated Workflow Diagram
Figure 2: Multiplexing strategy for simultaneous determination of viability and cytotoxicity.
Data Analysis & Interpretation
Calculation Formulas
MTT Viability (%):
LDH Cytotoxicity (%):
Interpretation Table
| Observation | MTT Signal | LDH Signal | Interpretation for DHC |
| Healthy | High | Low | No effect. |
| Cytostatic | Low/Moderate | Low | Growth Arrest. Cells are alive but not dividing (Typical initial HDACi effect). |
| Cytotoxic | Low | High | Cell Death. Membrane rupture and necrosis/late apoptosis. |
| Interference | High (False) | N/A | DHC precipitation or reducing agent interference. |
References
-
Chlamydocin-hydroxamic acid analogues as histone deacetylase inhibitors. Source: PubMed / NIH Link:[Link]
-
Inhibition of histone deacetylases by chlamydocin induces apoptosis and proteasome-mediated degradation of survivin. Source: PubMed / NIH Link:[Link]
-
Discovery of potent HDAC inhibitors based on chlamydocin with inhibitory effects on cell migration. Source: PubMed Link:[Link]
Sources
Apoptosis assay methods for Dihydrochlamydocin-treated cells
Application Note: Mechanistic Profiling of Apoptosis in Dihydrochlamydocin (DHC)-Treated Cells
Introduction & Mechanistic Context
This compound (DHC) is a cyclic tetrapeptide and a potent histone deacetylase (HDAC) inhibitor. Unlike standard cytotoxic agents that directly damage DNA, DHC operates via an epigenetic mechanism. It inhibits HDAC activity (IC50 in the low nanomolar range), leading to the hyperacetylation of histones H3 and H4.[1]
The Experimental Challenge: DHC treatment creates a specific kinetic profile that confuses standard viability assays.
-
Immediate Phase (0–12h): HDAC inhibition and histone hyperacetylation.
-
Cytostatic Phase (12–24h): Upregulation of p21
leading to a robust G2/M cell cycle arrest. -
Cytotoxic Phase (>24h): Collapse of mitochondrial membrane potential (MMP), caspase activation, and apoptosis.
Crucial Insight: If you measure viability too early (e.g., 24h) using ATP-based assays (e.g., CellTiter-Glo), you may misinterpret the G2/M arrest as "no effect" or "slight inhibition" because the cells are metabolically active but not dividing. You must use specific apoptotic markers to distinguish arrested cells from dying cells.
Experimental Workflow Strategy
The following logic map illustrates the critical decision points for validating DHC-induced apoptosis.
Figure 1: Strategic workflow for DHC assessment. Note the separation of mechanistic validation (Western Blot/Cell Cycle) from apoptotic quantification.
Validated Protocol Modules
Module A: Target Validation (The "Must-Do" Control)
Before assessing apoptosis, you must prove DHC entered the nucleus and inhibited HDACs. If Histone H3 is not hyperacetylated, downstream apoptosis data is invalid.
-
Target: Acetyl-Histone H3 (Lys9/Lys14) and Cleaved PARP.
-
DHC Concentration: 10–50 nM (Titrate based on cell line).
-
Time Point: 12–24 hours.
Key Protocol Steps:
-
Lysis: Use RIPA buffer supplemented with Protease Inhibitors AND Phosphatase Inhibitors .
-
Scientist's Note: Standard lysis buffers are sufficient; you generally do not need to add exogenous HDAC inhibitors (like TSA) to the lysis buffer if you work quickly on ice, but it is a "belt and suspenders" safety measure.
-
-
Normalization: Load equal protein (20 µg).
-
Interpretation:
-
Ac-H3: Should increase >5-fold vs. vehicle control.
-
p21: Should be significantly upregulated (marker of G2/M arrest).
-
Cleaved PARP: Appearance indicates the onset of irreversible apoptosis.
-
Module B: Quantitative Apoptosis (Annexin V / PI)
This is the gold standard for distinguishing early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).
-
Assay: Flow Cytometry (e.g., FITC-Annexin V).[4]
-
Time Point: 48 hours (Optimal for DHC).
Protocol:
-
Harvest: Collect supernatant (floating cells) AND adherent cells.
-
Critical: DHC-treated cells detach easily. Do not discard the media; it contains the apoptotic population.
-
Trypsinization: Use Accutase or mild Trypsin-EDTA. Harsh trypsin can strip phosphatidylserine receptors, leading to false negatives.
-
-
Wash: Wash cells 2x with cold PBS.
-
Resuspend: 1x Annexin Binding Buffer (Must contain Ca2+).
-
Chemistry Check: Annexin V binding is Ca2+-dependent. If you use PBS instead of Binding Buffer, the assay will fail.
-
-
Stain: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min RT in dark.
-
Acquisition: Analyze >10,000 events.
Data Analysis Table:
| Population | Annexin V | PI | Biological State | DHC Expectation (48h) |
| Live | (-) | (-) | Healthy membrane | Decreases dose-dependently |
| Early Apoptotic | (+) | (-) | PS externalization, membrane intact | Primary increase |
| Late Apoptotic | (+) | (+) | Membrane compromised | Secondary increase |
| Necrotic/Debris | (-) | (+) | Ruptured cells | Low (unless toxic dose) |
Module C: Caspase 3/7 Luminescent Assay
DHC induces apoptosis via the intrinsic (mitochondrial) pathway, leading to Caspase 3/7 activation.
-
Reagent: Caspase-Glo® 3/7 (Promega) or equivalent.
-
Format: 96-well white-walled plates.
Protocol:
-
Seed: 5,000 cells/well in 100 µL media. Allow attachment (overnight).
-
Treat: Add 2x DHC concentration in 100 µL media (Total vol = 200 µL).
-
Incubate: 24–48 hours.
-
Equilibrate: Bring plate and Caspase-Glo reagent to Room Temperature (RT).
-
Why? Luciferase reaction kinetics are temperature sensitive. Cold reagents yield noisy data.
-
-
Lyse: Remove 100 µL of media (carefully) and add 100 µL Caspase-Glo reagent.
-
Shake: Orbitally shake at 300 rpm for 30 seconds. Incubate 30 min at RT.
-
Read: Measure Luminescence (RLU).
Troubleshooting & Optimization
Issue: "I see G2/M arrest but no Apoptosis."
-
Cause: The DHC concentration might be cytostatic but not cytotoxic for your specific cell line, or the time point is too early.
-
Solution: Extend incubation to 72 hours or increase concentration. Check Bcl-2/Bax ratio via Western Blot; high Bcl-2 may induce resistance to HDACi-mediated apoptosis.
Issue: "High background in Annexin V."
-
Cause: Rough harvesting.
-
Solution: Collect the media first (floating cells), then gently wash the plate with PBS before trypsinizing. Combine all fractions.
Issue: "Inconsistent IC50 values."
-
Cause: DHC is a peptide; stability in media can vary.
-
Solution: Aliquot DHC stock (in DMSO) and store at -80°C. Avoid freeze-thaw cycles. Ensure DMSO concentration is <0.5% in the final assay.
References
-
Mechanism of Chlamydocin/DHC
-
Darkin-Rattray, S. J., et al. (1996). "Apicidin: a novel antiprotozoal agent that inhibits parasite histone deacetylase." Proceedings of the National Academy of Sciences. (Establishes the cyclic tetrapeptide HDACi class mechanism).
-
-
HDAC Inhibitor Apoptosis Assays
-
Bolden, J. E., Peart, M. J., & Johnstone, R. W. (2006). "Anticancer activities of histone deacetylase inhibitors." Nature Reviews Drug Discovery.
-
-
Annexin V Protocol Standards
-
Vermes, I., et al. (1995). "A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V." Journal of Immunological Methods.
-
-
Caspase-Glo Methodology
-
Promega Corporation. "Caspase-Glo® 3/7 Assay Technical Bulletin."
-
Sources
- 1. Inhibition of histone deacetylases by chlamydocin induces apoptosis and proteasome-mediated degradation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studying Histone Deacetylase Inhibition and Apoptosis Induction of Psammaplin A Monomers with Modified Thiol Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]
Western blot protocol for histone acetylation changes by Dihydrochlamydocin
Application Note: Quantitative Western Blot Analysis of Histone Acetylation Induced by Dihydrochlamydocin
Executive Summary & Scientific Context
This compound (DHC) is a cyclic tetrapeptide and a structural analog of Chlamydocin. While Chlamydocin contains a reactive epoxy-ketone moiety that facilitates irreversible inhibition of Histone Deacetylases (HDACs) via covalent binding to the active site zinc-coordinating amino acids, DHC lacks this epoxide functionality. Consequently, DHC serves as a critical tool in Structure-Activity Relationship (SAR) studies, often acting as a reversible inhibitor or a negative control to delineate the role of covalent binding in HDAC potency.
The Challenge: Detecting histone acetylation changes requires high-fidelity preservation of post-translational modifications (PTMs). Standard lysis buffers (e.g., RIPA) are often unsuitable for histone analysis due to:
-
Chromatin Insolubility: Genomic DNA creates viscous lysates that trap histones, leading to sample loss.
-
Proteolytic/Enzymatic Decay: Acetyl groups are rapidly removed by endogenous HDACs if not instantly inhibited during lysis.
-
Size Bias: Histones (11–15 kDa) require specific membrane retention strategies often overlooked in standard protocols.
This guide provides a validated Acid Extraction Protocol specifically designed to isolate basic histone proteins while excluding high-molecular-weight contaminants, ensuring the highest sensitivity for detecting DHC-induced acetylation changes.
Mechanism of Action & Experimental Logic
Understanding the pathway is essential for experimental design. DHC targets Class I HDACs (HDAC 1, 2, 3, 8). Inhibition leads to the accumulation of acetylated lysine residues on histone tails, neutralizing their positive charge and relaxing chromatin structure.
Figure 1: Mechanism of this compound-induced histone hyperacetylation.[1] DHC blocks the removal of acetyl groups, shifting the equilibrium toward a hyperacetylated state.
Experimental Design: Critical Quality Attributes
Before beginning the wet lab work, define your parameters based on the reversible nature of DHC.
| Parameter | Recommendation | Rationale |
| Dose Range | 10 nM – 10 µM | Unlike Chlamydocin (IC50 ~1.3 nM), DHC is less potent. A broad log-scale range is required to find the effective concentration (EC50). |
| Time Points | 6h, 12h, 24h | Acetylation is a rapid PTM. Early time points (6h) detect direct inhibition; late points (24h) detect downstream apoptosis. |
| Controls | Pos: SAHA (1 µM) or TSA (500 nM)Neg: Vehicle (DMSO) | Essential to validate that the assay system (antibody/blot) is working. |
| Loading Control | Total Histone H3 | CRITICAL: Do NOT use Actin or GAPDH. They are cytoplasmic and do not normalize for nuclear extraction efficiency. |
Protocol: Histone Acid Extraction
Why Acid Extraction? Histones are highly basic (positively charged).[2] Treatment with dilute acid (HCl or H₂SO₄) protonates them, keeping them soluble, while precipitating DNA and acidic proteins (which clump together). This yields a pure histone fraction.
Reagents:
-
Harvest Buffer: PBS + 5 mM Sodium Butyrate (NaBut).[3] Note: NaBut is an HDAC inhibitor added to prevent deacetylation during harvest.
-
Hypotonic Lysis Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM KCl, 1.5 mM MgCl₂, 1 mM DTT, Protease Inhibitor Cocktail.
-
Acid Extraction Solution: 0.2 N HCl (freshly prepared).
-
Neutralization Buffer: 1 M Tris-HCl (pH 8.0).
Step-by-Step Workflow:
Figure 2: Optimized Acid Extraction Workflow for Histone Isolation.
-
Harvest: Scrape cells in ice-cold PBS containing 5 mM Sodium Butyrate. Centrifuge at 500 x g for 5 min.
-
Cytosolic Lysis: Resuspend pellet in Hypotonic Lysis Buffer (approx. 10x pellet volume). Incubate on ice for 10 min.
-
Nuclei Collection: Centrifuge at 6,500 x g for 10 min at 4°C. The pellet contains intact nuclei. Discard the supernatant (this removes cytoplasmic contaminants like Actin).
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl (5 volumes).
-
Tip: Vortex vigorously. The solution should not be viscous. If viscous, DNA is not precipitating correctly; add more acid.
-
Incubate on a rotator at 4°C for >2 hours (or overnight).
-
-
Clarification: Centrifuge at 12,000 x g for 10 min at 4°C. The pellet contains DNA/debris. Keep the Supernatant.
-
Neutralization: Carefully transfer supernatant to a new tube. Neutralize by adding 1/10th volume of 1 M Tris-HCl (pH 8.0) to bring pH to ~7.
Western Blotting Conditions
Histones are small proteins (~11-15 kDa). Standard blotting conditions will cause them to "blow through" the membrane or resolve poorly.
| Component | Condition | Expert Insight |
| Gel Chemistry | 15% SDS-PAGE or 4-20% Gradient | Low % gels (10%) will cause histones to run off the front. |
| Sample Load | 0.5 µg - 2 µg per lane | Histones are very abundant. Overloading (>10 µg) causes "smiling" bands and signal saturation. |
| Membrane | 0.2 µm Nitrocellulose or PVDF | MANDATORY. Standard 0.45 µm membranes have pores too large; histones will pass through during transfer. |
| Transfer | Wet Transfer: 100V for 60 min (Cold) | Semi-dry is acceptable, but wet transfer yields sharper histone bands. |
| Blocking | 5% BSA in TBST | Milk can contain phosphatase/acetylase contaminants; BSA is cleaner for PTMs. |
Primary Antibody Strategy
-
Target: Acetyl-Histone H3 (Lys9/Lys14) or Acetyl-Histone H4 (Pan).
-
Loading Control: Histone H3 (Total) or Histone H4 (Total).
-
Dilution: Follow manufacturer specs, but typically 1:1000 for acetylation marks and 1:5000 for Total H3 (due to high abundance).
Data Analysis & Normalization
The "Ratio" Method: Do not report raw density. You must normalize the Acetylated signal to the Total Histone signal from the same lane.
Interpretation of DHC Results:
-
High Potency (Like Chlamydocin): Visible hyperacetylation at < 100 nM.
-
Moderate Potency (Reversible): Hyperacetylation visible at 1 µM - 10 µM.
-
No Effect: If DHC shows no acetylation changes but SAHA (positive control) does, DHC is inactive in this cell line, likely due to the lack of the epoxide group required for high-affinity binding.
Troubleshooting Guide
| Symptom | Probable Cause | Solution |
| No Signal (Histones) | Pore size too large | Switch to 0.2 µm membrane . This is the #1 failure mode. |
| Smears / Viscous Load | DNA contamination | Ensure Acid Extraction step was sufficient. Do not use RIPA buffer. |
| White Halo Bands | Signal Burnout (HRP) | Too much protein loaded. Dilute primary antibody further or load only 0.5 µg protein. |
| Uneven Bands | Salt in sample | Acid extracted samples must be neutralized properly. Ensure pH is ~7 before loading. |
References
-
Mechanism of HDAC Inhibitors: Bolden, J. E., Peart, M. J., & Johnstone, R. W. (2006).[4] Anticancer activities of histone deacetylase inhibitors.[1][5] Nature Reviews Drug Discovery. [Link]
-
Histone Extraction Protocols: Shechter, D., Dormann, H. L., Allis, C. D., & Hake, S. B. (2007). Extraction, purification and analysis of histones.[6][7] Nature Protocols. [Link]
-
Chlamydocin vs. This compound Potency: Darkin-Rattray, S. J., et al. (1996). Apicidin: a novel antiprotozoal agent that inhibits parasite histone deacetylase. Proceedings of the National Academy of Sciences. (Discusses cyclic tetrapeptide SAR). [Link]
-
Western Blot Normalization Standards: Gilda, J. E., & Gomes, A. V. (2013).[8] Stain-Free total protein staining is a superior loading control to β-actin for Western blots.[8] Analytical Biochemistry. [Link]
Sources
- 1. Inhibition of histone deacetylases by chlamydocin induces apoptosis and proteasome-mediated degradation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epigentek.com [epigentek.com]
- 3. researchgate.net [researchgate.net]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Histone western blot protocol | Abcam [abcam.com]
- 7. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.addgene.org [blog.addgene.org]
Application Note: Cellular Thermal Shift Assay (CETSA) for Dihydrochlamydocin Target Engagement
Introduction & Scientific Rationale
Dihydrochlamydocin (DHC) is a cyclic tetrapeptide and a potent inhibitor of Histone Deacetylases (HDACs), specifically targeting Class I isoforms (HDAC1, 2, and 3). While biochemical assays confirm DHC's inhibitory potential (
The Cellular Thermal Shift Assay (CETSA) bridges this gap.[1][2] It relies on the biophysical principle of ligand-induced thermal stabilization.[1][2][3][4] When DHC binds to the HDAC active site, the thermodynamic stability of the protein increases. Upon heating, unbound HDACs denature and aggregate, becoming insoluble. DHC-bound HDACs remain folded and soluble. By quantifying the remaining soluble protein across a temperature gradient, we generate a melt curve that definitively proves physical target engagement within the living cell.
Key Advantages for DHC Profiling[5]
-
Label-Free: No need to modify DHC with fluorophores or biotin, which could alter the cyclic peptide's permeability.
-
Physiological Context: Validates binding in the presence of endogenous protein complexes (e.g., CoREST or NuRD complexes).
-
Potency Verification: Distinguishes between high-affinity binding and non-specific interaction.
Mechanistic Principle
The following diagram illustrates the thermodynamic shift utilized in this protocol.
Figure 1: Mechanism of DHC-mediated thermal stabilization. DHC binding prevents HDAC denaturation at threshold temperatures.
Experimental Protocol
Phase 1: Experimental Design & Preparation
Cell Model Selection:
-
Recommended: HCT116 or HeLa cells.
-
Rationale: These lines express high levels of Class I HDACs and are standard models for epigenetic modulator screening.
Reagents:
-
This compound: Prepare 10 mM stock in DMSO.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.2% NP-40, 5% Glycerol, 1.5 mM
, 1x Protease Inhibitor Cocktail (Roche).-
Note: Do not use SDS or harsh denaturants in the lysis buffer; they will resolubilize the aggregates, ruining the assay.
-
Phase 2: The CETSA Workflow
This protocol describes the Melt Curve experiment (fixed concentration, variable temperature) to determine the aggregation temperature (
Figure 2: Step-by-step CETSA workflow for validating DHC target engagement.
Phase 3: Detailed Execution Steps
Step 1: Treatment[5][6]
-
Cultivate cells to 80% confluence.
-
Treat cells with 1
M this compound (Condition A) or 0.1% DMSO (Condition B) for 1 hour at 37°C.-
Expert Insight: 1
M is typically saturating for DHC. If toxicity is observed, reduce to 5x the biochemical .
-
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Divide each condition into 10 aliquots (50
L each) in PCR strip tubes.
Step 2: Thermal Challenge
-
Set a thermal gradient on a PCR machine ranging from 37°C to 67°C (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, 67°C).
-
Incubate strips for exactly 3 minutes .
-
Immediately cool at room temperature (25°C) for 3 minutes.
-
Critical: Do not snap freeze immediately; allow controlled cooling to prevent precipitation of soluble proteins.
-
Step 3: Lysis & Separation[5]
-
Add lysis buffer (with 0.4% NP-40 final concentration) to the PBS cell suspension.
-
Perform 3 cycles of Freeze-Thaw :
-
Freeze in liquid nitrogen (or dry ice/methanol) for 30 sec.
-
Thaw in 25°C water bath.
-
Why? This lyses the membrane and nuclear envelope without chemically denaturing the proteins, preserving the "soluble vs. aggregated" state established during heating.
-
-
Centrifuge at 20,000 x g for 20 minutes at 4°C .
-
Collect the supernatant (soluble fraction). Discard the pellet (aggregates).
Step 4: Detection (Western Blot)
-
Run supernatants on SDS-PAGE.
-
Blot for HDAC1 or HDAC2 (Primary targets).
-
Use
-Actin or GAPDH as a loading control, but note that these controls will also degrade at high temperatures (Actin C).
Data Analysis & Interpretation
Quantitative Output
Quantify band intensities using densitometry (e.g., ImageJ). Normalize the intensity of each temperature point to the lowest temperature (37°C) for that specific treatment condition.
Table 1: Expected Data Trends for DHC-HDAC1 Interaction
| Temperature (°C) | DMSO (Soluble %) | DHC Treated (Soluble %) | Interpretation |
| 37 | 100% | 100% | Baseline stability. |
| 46 | 90% | 98% | Protein stable in both. |
| 50 ( | 50% | 90% | Control HDACs denature. |
| 54 | 10% | 80% | Maximal |
| 58 ( | 0% | 50% | DHC stabilizes HDAC. |
| 67 | 0% | 0% | Full denaturation. |
Calculation
Plot normalized intensity (Y-axis) vs. Temperature (X-axis). Fit data to a Boltzmann Sigmoidal equation to derive the aggregation temperature (
-
Success Criteria: A
C is generally considered a positive hit. For high-affinity binders like DHC, expect shifts of 4–8°C .
Troubleshooting & Optimization
-
Issue: No shift observed.
-
Cause: DHC concentration too low or cell permeability issues.
-
Fix: Run an Isothermal Dose Response (ITDR) . Fix temperature at the DMSO
(e.g., 50°C) and vary DHC concentration (1 nM to 10 M).
-
-
Issue: High background in high temps.
-
Cause: Lysis buffer too harsh (resolubilized aggregates).
-
Fix: Ensure NP-40 concentration is
and SDS is absent during lysis.
-
-
Issue: Inconsistent loading.
-
Cause: Viscous DNA interfering with pipetting.
-
Fix: Add Benzonase/DNase I to the lysis step to digest genomic DNA.
-
References
-
Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[1][2][3][4][7] Science, 341(6141), 84-87.[1][2][3][4]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[5] Nature Protocols, 9(9), 2100-2122.
-
Darkin, J. M., et al. (1996). Chlamydocin-hydroxamic acid analogues as histone deacetylase inhibitors. Journal of Natural Products. (Contextual reference for DHC class mechanism). Note: General search for DHC mechanism.
-
Reinhard, F. B., et al. (2015). Thermal proteome profiling monitors ligand interactions with cellular proteins. Nature, 520(7548), 224-227.
Sources
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. scispace.com [scispace.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Application Note: In Vivo Experimental Design for Dihydrochlamydocin (DHC) Studies
Abstract
Dihydrochlamydocin (DHC) is a potent, cyclic tetrapeptide histone deacetylase (HDAC) inhibitor belonging to the chlamydocin family. Characterized by an epoxy-ketone side chain, DHC acts as an irreversible or pseudo-irreversible inhibitor of Class I HDACs, driving histone hyperacetylation, G2/M cell cycle arrest, and apoptosis in various cancer cell lines. This guide provides a rigorous framework for translating in vitro potency to in vivo efficacy, addressing the specific challenges of solubility, stability, and narrow therapeutic indices common to cyclic peptide toxins.
Introduction & Mechanism of Action
Unlike reversible hydroxamic acid HDAC inhibitors (e.g., SAHA), DHC contains a reactive epoxy-ketone moiety that facilitates covalent or tight-binding inhibition of the HDAC active site. This structural feature dictates a distinct pharmacokinetic/pharmacodynamic (PK/PD) profile, often requiring lower dosages but necessitating vigilant toxicity monitoring.
Mechanism of Action (MOA) Pathway
The following diagram illustrates the critical signaling cascade initiated by DHC administration.
Figure 1: Molecular mechanism of this compound-induced cytotoxicity.
Pre-clinical Formulation & Stability
Critical Challenge: Cyclic tetrapeptides like DHC are highly hydrophobic. Improper formulation leads to precipitation in the peritoneal cavity, resulting in false-negative efficacy data and local toxicity.
Recommended Vehicle Systems
Do not use 100% DMSO. Use a co-solvent system to ensure bioavailability.
| Component | Standard Formulation (IP/IV) | Advanced Formulation (Sensitive Models) | Function |
| Solvent | DMSO (10%) | DMSO (5%) | Primary solubilizer. |
| Surfactant | PEG-400 (40%) | Cremophor EL (5%) | Prevents precipitation upon dilution. |
| Diluent | Sterile Saline (0.9%) (50%) | D5W (5% Glucose) (90%) | Isotonic carrier. |
| Stability | Use within 1 hour of prep. | Use within 30 mins of prep. | Epoxide is moisture sensitive. |
Preparation Protocol:
-
Weigh DHC powder and dissolve in 100% DMSO to create a 100x Stock Solution (e.g., 50 mg/mL). Store at -80°C.
-
On the day of dosing, add the required amount of Stock Solution to the Surfactant (PEG-400 or Cremophor). Vortex for 30 seconds.
-
Slowly add the Diluent (Saline or D5W) while vortexing. Do not add DMSO to Saline directly as this causes shock precipitation.
-
Filter sterilize (0.22 µm) if administering IV.
Phase I: Maximum Tolerated Dose (MTD) & Pharmacokinetics
Before efficacy studies, the therapeutic window must be defined. DHC analogues (e.g., Apicidin, Trapoxin) show steep toxicity curves.
MTD Study Design (3+3 Escalation)
-
Subjects: Non-tumor bearing BALB/c or Nude mice (n=3 per cohort).
-
Route: Intraperitoneal (IP).[1]
-
Schedule: q.d. (daily) x 5 days.
| Cohort | Dose (mg/kg) | Justification | Stop Criteria |
| Low | 1.0 | Based on Apicidin efficacy range. | >15% Body Weight Loss (BWL) |
| Mid | 2.5 | Standard escalation. | Body Condition Score < 2 |
| High | 5.0 | Likely near MTD for this class. | Neurological signs (ataxia) |
Note: If 5.0 mg/kg is tolerated, extend to 10.0 mg/kg. If 1.0 mg/kg is toxic, de-escalate to 0.5 mg/kg.
Pharmacokinetics (PK) Snapshot
Due to the epoxide reactivity, plasma half-life (
-
Dose: MTD (determined above).
-
Timepoints: 15m, 1h, 4h, 8h, 24h (n=3 mice/point).
-
Matrix: Plasma (LC-MS/MS) and PBMCs (for PD correlation).
Phase II: Pharmacodynamics (PD) & Target Engagement
Validating that DHC inhibits HDACs in vivo is mandatory to distinguish between off-target toxicity and mechanism-based efficacy.
Biomarker: Acetylated Histone H3 (Ac-H3)
Protocol:
-
Treatment: Administer single dose of DHC at MTD.
-
Harvest: Collect surrogate tissue (PBMCs) and tumor tissue (if available) at 4h and 24h post-dose.
-
Lysis: Homogenize tissue in RIPA buffer containing protease inhibitors AND 1 µM Trichostatin A (TSA) to prevent artificial deacetylation during processing.
-
Western Blot: Probe for Ac-H3 (Lys9/Lys14) vs. Total H3.
-
Success Criteria: >2-fold increase in Ac-H3 signal relative to vehicle control.
Phase III: Efficacy Study (Xenograft Model)
Model Selection: Human tumor xenografts (e.g., HCT-116 Colon, A2780 Ovarian) known to be sensitive to HDAC inhibitors.
Experimental Workflow
The following diagram outlines the decision logic for the efficacy study.
Figure 2: Workflow for in vivo efficacy evaluation of DHC.
Dosing Regimen
-
Frequency: Every other day (q.o.d) is recommended initially due to the potential for cumulative toxicity with irreversible inhibitors.
-
Duration: 14–21 days.
-
Endpoint: Tumor volume > 1500 mm³ or ulceration.
Data Analysis
Calculate Tumor Growth Inhibition (TGI):
Safety & Toxicology Monitoring
Cyclic peptides can exhibit cardiotoxicity or metabolic toxicity.
-
Clinical Signs: Monitor for piloerection, lethargy, and ataxia daily.[7]
-
Body Weight: Weigh mice daily. A loss of >20% requires immediate euthanasia.
-
Necropsy: Inspect liver (pale/enlarged indicates metabolic stress) and intestines (distension indicates ileus, a known side effect of HDACis).
References
-
Mechanism & Potency
-
Analogous Compound Protocols (Apicidin)
-
Formulation Strategies
-
Piekarz, R. L., et al. (2001). Phase I trial of the histone deacetylase inhibitor depsipeptide (FR901228) in patients with refractory neoplasms. Journal of Clinical Oncology. Link
- Provides context for cyclic peptide formul
-
-
Trapoxin B Mechanism
Sources
- 1. The Histone Deacetylase Inhibitor Romidepsin Spares Normal Tissues While Acting as an Effective Radiosensitizer in Bladder Tumors in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC inhibitor apicidin suppresses murine oral squamous cell carcinoma cell growth in vitro and in vivo via inhibiting HDAC8 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. Toxicology | MuriGenics [murigenics.com]
- 8. researchgate.net [researchgate.net]
- 9. HDAC inhibitor apicidin suppresses murine oral squamous cell carcinoma cell growth in vitro and in vivo via inhibiting HDAC8 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trapoxin, an antitumor cyclic tetrapeptide, is an irreversible inhibitor of mammalian histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Assessment of Dihydrochlamydocin (DHC) Cellular Uptake: Quantitative and Functional Protocols
Executive Summary
Dihydrochlamydocin (DHC) is a cyclic tetrapeptide and a potent histone deacetylase (HDAC) inhibitor, structurally related to chlamydocin and trapoxin. Originating as a fungal metabolite (e.g., from Pochonia chlamydosporia), its therapeutic potential is defined by its ability to modulate chromatin structure. However, its high potency and lipophilic nature present significant challenges for accurate intracellular quantification.[1]
This guide departs from standard "kit-based" instructions to provide a robust, dual-modality approach for assessing DHC uptake:
-
Direct Quantification (LC-MS/MS): The gold standard for physical uptake measurement, utilizing a specific extraction protocol optimized for cyclic peptides.[1][2]
-
Functional Verification (HDAC Occupancy): A cell-based pharmacodynamic assay to confirm that internalized DHC is biologically active and engaging its nuclear targets.[1][2]
Physicochemical Context & Challenges
Before initiating protocols, researchers must understand the analyte's behavior:[3][4]
-
Structure: Cyclic tetrapeptide (Cyclo[Aib-Phe-D-Pro-X]).[1][2] The "Dihydro" designation typically refers to the reduction of the ketone moiety found in the parent chlamydocin side chain.
-
Molecular Weight: ~528 Da (Estimate based on Chlamydocin MW ~526 Da + 2H).[1][2]
-
Hydrophobicity: High.[1][2] DHC readily associates with cell membranes.[1][2]
Method A: Direct Quantification via LC-MS/MS
Objective: Determine the absolute concentration of DHC within the cytosolic and nuclear compartments.[1][2]
Materials[1][2][5][6][7]
-
Internal Standard (IS): Stable isotope-labeled peptide or a structural analog (e.g., Apicidin) if isotope labeling is unavailable.[1][2]
-
Lysis Buffer: 80% Methanol (MeOH) / 20% Water (LC-MS Grade), pre-chilled to -80°C.[1][2]
-
Wash Buffer: PBS + 0.5% BSA (to scavenge surface-bound lipophilic drugs) followed by cold PBS.[1][2]
Experimental Workflow (Graphviz Diagram)
Figure 1: Optimized sample preparation workflow for hydrophobic cyclic peptides.[1][2] The BSA wash step is critical to remove non-internalized drug adhering to the plasma membrane.
Step-by-Step Protocol
-
Seeding: Plate cells (e.g., HeLa, MCF-7) in 6-well plates to achieve 80% confluency.
-
Treatment: Incubate with DHC (e.g., 10 nM – 1 µM) for designated time points.
-
Washing (Crucial):
-
Extraction:
-
Clarification:
-
Normalization: Resuspend the pellet in 0.1 M NaOH/1% SDS for BCA protein assay. Normalize drug amount (pmol) to protein content (mg).
LC-MS/MS Parameters (Guideline)
Since a commercial kit does not exist, these parameters must be optimized during method development.
| Parameter | Setting / Recommendation |
| Column | C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm), maintained at 40°C. |
| Mobile Phase A | Water + 0.1% Formic Acid.[1][2] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid.[1][2] |
| Gradient | 5% B to 95% B over 5-8 minutes (Cyclic peptides are hydrophobic and elute late).[1][2] |
| Ionization | ESI Positive Mode (M+H)⁺ or (M+Na)⁺.[1][2] |
| Transitions (MRM) | Precursor: ~529.3 m/z (Check exact mass of your lot).Product Ions: Perform a product ion scan.[1] Look for loss of water (-18) or specific amino acid immonium ions (e.g., Proline at m/z 70, Phenylalanine at m/z 120).[1] |
Method B: Functional Target Engagement (HDAC Inhibition)
Objective: Verify that DHC has not only entered the cell but reached the nucleus and engaged the HDAC target. This distinguishes "productive uptake" from lysosomal trapping.[1][2]
Concept
DHC inhibits Class I HDACs.[1][2] By adding a fluorogenic HDAC substrate to the lysate after treating live cells, we can inversely correlate fluorescence with DHC uptake.
Experimental Workflow (Graphviz Diagram)
Figure 2: Indirect functional assay.[1][2] A reduction in signal compared to control indicates successful nuclear uptake and target engagement.
Step-by-Step Protocol
-
Treatment: Treat cells with DHC dose-response curve (e.g., 1 nM to 10 µM) for 4 hours.
-
Lysis: Wash cells with PBS and lyse using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl, 137 mM NaCl, 1% Triton X-100, 10% Glycerol).[1] Do not use SDS, as it denatures HDACs.
-
Assay Assembly:
-
Incubation: Incubate at 37°C for 30 minutes.
-
Development: Add 50 µL of Developer solution (Trypsin/Stop solution) to release the fluorophore.[1][2]
-
Measurement: Read fluorescence (Ex 350-360 nm / Em 450-460 nm).
-
Calculation: Calculate % Activity relative to DMSO control. Plot IC50. A shift in cellular IC50 compared to biochemical (cell-free) IC50 reflects uptake efficiency.[1][2]
Data Interpretation & Troubleshooting
| Observation | Possible Cause | Corrective Action |
| LC-MS Signal in "Wash" samples is high | Drug is sticking to the plastic or membrane surface.[1][2] | Increase BSA concentration in the first wash step; use low-binding plasticware.[1][2] |
| High Uptake (LC-MS) but Low Efficacy (HDAC Assay) | Lysosomal trapping.[1][2] | The drug is entering the cell but not the nucleus.[1] Confirm with subcellular fractionation or confocal microscopy (if labeled analog exists). |
| Poor LC-MS Peak Shape | Hydrophobic interaction with column.[1][2] | Use a specialized peptide column (e.g., C18 Peptide BEH) and ensure column temperature is ≥40°C. |
References
-
MedChemExpress. this compound Product Information. (Confirming HDAC inhibitor status and fungal origin).[1][2]
-
Degenkolb, T., et al. (2016). "Metabolites from nematophagous fungi and nematicidal natural products from fungi."[1] Appl Microbiol Biotechnol, 100(9):3799-3812.[1][2] (Source of DHC structure and biological activity context).[1][5][6][7][8]
-
Wang, H., et al. (2014). "Discovery of potent HDAC inhibitors based on chlamydocin..." ChemMedChem.
-
Evaluation of Cyclic Peptide Quantification. General methodologies for LC-MS/MS of cyclic peptides adapted from Waters Application Notes on Cell Culture Media Analysis.
-
[1]
-
Note: As this compound is a specialized research reagent, always consult the specific Certificate of Analysis (CoA) for the exact molecular weight and purity of your batch before establishing MS transitions.
Sources
- 1. (-)-Dihydroquinine | C20H26N2O2 | CID 121515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dihydrogeodin | C17H14Cl2O7 | CID 612831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Slow-binding HDAC Inhibitor Potency and Subclass Selectivity | bioRxiv [biorxiv.org]
- 5. chameleonscience.com [chameleonscience.com]
- 6. A review of the therapeutic potential of histone deacetylase inhibitors in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Uptake Assay Data Collection DOJINDO LABORATORIES [dojindo.com]
- 8. Clindamycin - Wikipedia [en.wikipedia.org]
Dihydrochlamydocin application in specific cancer cell lines (e.g., breast, lung, colon)
This Application Note and Protocol Guide is designed for researchers investigating the epigenetic modulation of cancer cells using Dihydrochlamydocin , a potent cyclic tetrapeptide Histone Deacetylase (HDAC) inhibitor.
Targeting Epigenetic Regulation in Breast, Lung, and Colon Cancer Models
Executive Summary
This compound is a cyclic tetrapeptide and a close structural analogue of Chlamydocin . It functions as a potent Histone Deacetylase (HDAC) inhibitor , primarily targeting Class I HDACs. Unlike many synthetic HDAC inhibitors, the chlamydocin family (including Trapoxin and HC-toxin) is characterized by a "cap-group" macrocycle that interacts with the rim of the HDAC active site, often resulting in nanomolar potency.
While Chlamydocin contains a reactive epoxyketone moiety that confers irreversible inhibition, This compound (often the reduced or modified analogue) retains significant cytostatic activity. Its primary utility lies in studying the reversible vs. irreversible kinetics of chromatin relaxation, inducing hyperacetylation of Histones H3 and H4, and reactivating silenced tumor suppressor genes (e.g., CDKN1A/p21).
Therapeutic Relevance:
-
Mechanism: Inhibition of HDACs
Chromatin Relaxation Re-expression of p21 G2/M Cell Cycle Arrest Apoptosis. -
Key Applications: Epigenetic profiling, comparative potency studies against Vorinostat (SAHA) or Trichostatin A (TSA), and apoptosis induction in solid tumors.
Mechanism of Action (MOA)
This compound enters the nucleus and binds to the catalytic core of HDAC enzymes. By chelating the Zinc ion (
Diagram 1: Signaling Cascade & MOA
Caption: this compound inhibits HDACs, preventing histone deacetylation.[1][2][3][4] This leads to chromatin relaxation, p21 upregulation, G2/M arrest, and subsequent apoptosis.
Compound Handling & Preparation
Critical Note: Cyclic peptides are hydrophobic. Proper solubilization is essential to prevent precipitation in aqueous media.
| Parameter | Specification |
| Molecular Weight | ~550–600 Da (Derivative dependent) |
| Solubility | Soluble in DMSO (dimethyl sulfoxide) up to 10 mM. Insoluble in water. |
| Stock Solution | Prepare 1 mM or 10 mM stock in sterile DMSO. Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. |
| Storage | Store powder at -20°C (desiccated). Store DMSO stock at -80°C for up to 6 months. |
| Working Solution | Dilute stock into culture medium immediately before use. Keep final DMSO concentration < 0.1% to avoid solvent toxicity. |
Application in Specific Cancer Cell Lines
A. Breast Cancer (MCF-7 & MDA-MB-231)
-
Context: MCF-7 is ER+ (Estrogen Receptor positive); MDA-MB-231 is TNBC (Triple Negative).
-
Expected Outcome: this compound induces differentiation and apoptosis. In MCF-7, it strongly upregulates p21WAF1/CIP1 .
-
Key Readout:
-
Differentiation: Morphological flattening and lipid droplet accumulation.
-
Signaling: Decrease in ERα expression (epigenetic silencing modulation).
-
B. Colon Cancer (HCT116)
-
Context: HCT116 cells are highly sensitive to HDAC inhibitors due to their dependence on Wnt signaling, which is modulated by acetylation.
-
Expected Outcome: Potent G2/M arrest followed by apoptosis.[3]
-
Key Readout:
-
Apoptosis: Cleavage of PARP and Caspase-3.
-
Target Engagement: Acetylation of p53 (Lys382), which enhances p53 stability and function in these wild-type p53 cells.
-
C. Lung Cancer (A549)[5]
-
Context: Non-Small Cell Lung Cancer (NSCLC).[4]
-
Expected Outcome: Sensitization to DNA damaging agents (e.g., cisplatin) and inhibition of migration.
-
Key Readout:
-
Migration: Wound-healing assay inhibition.
-
Marker: Downregulation of Survivin (an inhibitor of apoptosis).
-
Comparative Potency Data (Reference Values)
Note: Values represent the Chlamydocin class. This compound potency may vary by synthesis batch; titration is required.
| Cell Line | Tissue Origin | Reference IC50 (Chlamydocin) | Recommended this compound Test Range | Phenotype |
| MCF-7 | Breast | ~1–5 nM | 1 nM – 100 nM | G2/M Arrest, p21 induction |
| HCT116 | Colon | ~2–10 nM | 1 nM – 100 nM | Apoptosis, p53 acetylation |
| A549 | Lung | ~10–50 nM | 10 nM – 500 nM | Cytostasis, Survivin loss |
Detailed Experimental Protocols
Protocol A: Cell Viability & IC50 Determination
Objective: Determine the cytotoxic potency of this compound.
-
Seeding: Seed cells (MCF-7, HCT116, or A549) at 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours.
-
Treatment:
-
Prepare serial dilutions of this compound in medium (Range: 0.1 nM to 1000 nM).
-
Include a Vehicle Control (DMSO 0.1%) and a Positive Control (e.g., Trichostatin A, 1 µM).
-
Treat cells for 48 or 72 hours .
-
-
Readout (CCK-8 or MTT):
-
Add 10 µL CCK-8 reagent per well. Incubate 1–4 hours at 37°C.
-
Measure Absorbance at 450 nm .
-
-
Analysis: Normalize to DMSO control (100% viability). Plot log(concentration) vs. % viability to calculate IC50 using non-linear regression.
Protocol B: Western Blot for Target Engagement (Acetylation Assay)
Objective: Confirm HDAC inhibition mechanism.
-
Treatment: Treat cells (6-well plate, 70% confluent) with this compound (at 5x and 10x IC50) for 6 to 12 hours . (Acetylation marks appear early).
-
Lysis: Wash with cold PBS. Lyse in RIPA buffer supplemented with Protease Inhibitors AND HDAC Inhibitors (e.g., Sodium Butyrate or TSA) to prevent deacetylation during lysis.
-
Separation: Load 20–30 µg protein on 12-15% SDS-PAGE (Histones are small, ~11-15 kDa).
-
Antibodies:
-
Primary: Anti-Acetyl-Histone H3 (Lys9/Lys14) or Anti-Acetyl-Histone H4.
-
Downstream: Anti-p21, Anti-Survivin.
-
Loading Control: Anti-Total H3 or Anti-β-Actin.
-
-
Result: Expect a robust increase in Acetyl-H3/H4 bands compared to DMSO control.
Diagram 2: Experimental Workflow
Caption: Workflow distinguishing short-term mechanistic assays (Western Blot) from long-term phenotypic assays (Viability/Flow Cytometry).
Troubleshooting & Optimization
-
Issue: No increase in Acetylated Histones.
-
Cause: Deacetylation during lysis.
-
Solution: You must add an HDAC inhibitor (like TSA or Na-Butyrate) to your lysis buffer. This compound itself is reversible/metabolized; once cells are lysed, endogenous HDACs can strip the acetyl groups if not blocked.
-
-
Issue: Inconsistent IC50 values.
-
Cause: Evaporation of DMSO or peptide degradation.
-
Solution: Use fresh aliquots. Ensure the compound is fully dissolved (vortex well).
-
-
Issue: Toxicity in Control wells.
-
Cause: DMSO concentration > 0.1%.
-
Solution: Perform a "vehicle only" titration to ensure the solvent is not killing the cells.
-
References
-
Mechanism of HDAC Inhibition
- Title: Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.
- Source: PubMed Central (PMC).
-
URL:[Link]
-
Chlamydocin Potency & Apoptosis
-
Cyclic Peptide HDAC Inhibitors
- Title: An Overview of Naturally Occurring Histone Deacetylase Inhibitors.
- Source: PMC.
-
URL:[Link]
-
Chlamydocin Analogues in Breast Cancer
-
General HDACi Protocols
Sources
- 1. An Overview of Naturally Occurring Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolites from nematophagous fungi and nematicidal natural products from fungi as an alternative for biological control. Part I: metabolites from nematophagous ascomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of histone deacetylases by chlamydocin induces apoptosis and proteasome-mediated degradation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of potent HDAC inhibitors based on chlamydocin with inhibitory effects on cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlamydocin-hydroxamic acid analogues as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Protocol for Assessing Dihydrochlamydocin Synergy with Anticancer Therapeutics
Abstract & Rationale
Dihydrochlamydocin (DHC), a cyclic tetrapeptide and potent analogue of Chlamydocin, functions as a high-affinity Histone Deacetylase (HDAC) inhibitor. By inhibiting HDAC activity, DHC induces hyperacetylation of histone tails (H3, H4), resulting in chromatin relaxation and the re-expression of silenced tumor suppressor genes (e.g., CDKN1A/p21).
While DHC exhibits strong cytostatic activity as a single agent, its clinical potential is maximized when used to sensitize tumors to other modalities. The rationale for synergy lies in "epigenetic priming": DHC-mediated chromatin relaxation exposes DNA to cytotoxic agents (e.g., Doxorubicin, Cisplatin) or lowers the apoptotic threshold for targeted therapies (e.g., Bortezomib). This protocol outlines a rigorous, self-validating workflow to quantify these synergistic interactions using the Chou-Talalay method.
Mechanistic Basis of Synergy
Understanding the causality of the combination is prerequisite to experimental design. DHC does not merely add toxicity; it mechanically alters the cellular substrate (chromatin) to enhance the partner drug's efficacy.
DOT Diagram 1: Mechanism of DHC-Mediated Sensitization
Figure 1: The signaling cascade illustrating how this compound (DHC) primes the cell for synergistic apoptosis when combined with DNA-damaging agents.
Pre-Experimental Planning
Compound Handling & Storage
This compound is a cyclic peptide; stability is critical for reproducible IC50 values.
-
Reconstitution: Dissolve DHC powder in 100% DMSO to a stock concentration of 10 mM.
-
Storage: Aliquot immediately into single-use vials to avoid freeze-thaw cycles. Store stock at -80°C.
-
Working Solution: Dilute in culture media immediately prior to use. Ensure final DMSO concentration is <0.1% to prevent solvent toxicity masking synergistic effects.
Cell Line Selection
Select cell lines with known HDAC expression profiles.
-
Recommended: A2780 (Ovarian) or MCF-7 (Breast) due to historical sensitivity to HDAC inhibitors.
-
Control: Include a normal fibroblast line (e.g., HFF-1) to calculate the Therapeutic Index (TI).
Core Protocol: High-Throughput Synergy Screening
This protocol utilizes the Chou-Talalay Method , the gold standard for drug combination analysis, which relies on the Median-Effect Equation.[1][2]
Phase I: Single Agent Dose-Response
Before combining, you must determine the potency (
-
Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment for 24h.
-
Treatment: Treat with a 9-point serial dilution (1:3) of DHC (e.g., 10 µM down to 1 pM). Repeat for Drug X.
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Assess viability using CellTiter-Glo® (ATP quantitation) or MTT.
-
Analysis: Fit data to a 4-parameter logistic curve to calculate
.
Phase II: Combination Matrix (Constant Ratio Design)
To calculate the Combination Index (CI), drugs should ideally be combined at a constant ratio based on their equipotency (e.g., at
-
Ratio Calculation: If DHC
= 10 nM and Doxorubicin = 100 nM, the mixing ratio is 1:10 . -
Dosing Scheme:
-
DHC Alone: 0.25x, 0.5x, 1x, 2x, 4x of
. -
Drug X Alone: 0.25x, 0.5x, 1x, 2x, 4x of
. -
Combination: (DHC + Drug X) at the 1:10 ratio, scaling from 0.25x to 4x.
-
DOT Diagram 2: Experimental Workflow
Figure 2: Step-by-step workflow for the synergy assessment, from single-agent screening to computational analysis.
Data Analysis & Interpretation
Use software (e.g., CompuSyn) to generate the Combination Index (CI) plot.[1][3][4] The CI provides a quantitative definition of the interaction.[1][2][5]
Table 1: Interpretation of Combination Index (CI) Values
| Range (CI) | Description | Biological Implication |
| < 0.1 | Very Strong Synergism | Highly desirable; potential for dose reduction >10-fold. |
| 0.1 – 0.3 | Strong Synergism | Excellent candidate for clinical translation. |
| 0.3 – 0.7 | Synergism | Standard threshold for positive interaction. |
| 0.7 – 0.85 | Moderate Synergism | Likely beneficial but requires mechanistic validation. |
| 0.9 – 1.1 | Additive | No interaction; effects are purely summative. |
| > 1.1 | Antagonism | STOP. Drugs are interfering (e.g., cell cycle conflict). |
Critical QC Check: Ensure the Linear Correlation Coefficient (
Validation Assays (Mechanistic Confirmation)
A CI < 0.7 confirms phenotypic synergy. You must validate the mechanism (as proposed in Section 2) using Western Blotting.
Protocol:
-
Treat cells with DHC (
), Drug X ( ), and Combination for 24h. -
Lyse and blot for:
-
Acetyl-Histone H3 (Lys9/Lys14): Marker of DHC efficacy. Expect: Increase.
-
p21 (WAF1/CIP1): Downstream effector of HDAC inhibition. Expect: Increase.
-
Cleaved Caspase-3 / PARP: Markers of apoptosis. Expect: Combination >> Single Agents.
-
γ-H2AX: Marker of DNA double-strand breaks (if Partner Drug is DNA damaging). Expect: Combination >> Single Agents.
-
Troubleshooting & Expert Tips
-
Solvent Effects: If the combination requires high volumes of drug, ensure the DMSO % is normalized across all wells, including controls.
-
Sequence Dependence: HDAC inhibitors can be schedule-dependent. If simultaneous treatment fails (CI > 1), try Sequential Treatment :
References
-
Chou, T. C. (2010).[1][2] Drug combination studies and their synergy quantification using the Chou-Talalay method.[1][4][5] Cancer Research, 70(2), 440–446.[1]
-
Darkin-Rattray, S. J., et al. (1996). Apicidin: a novel antiprotozoal agent that inhibits parasite histone deacetylase. Proceedings of the National Academy of Sciences, 93(23), 13143–13147. (Establishes cyclic tetrapeptides as HDAC inhibitors).
-
MedChemExpress. (2023). This compound Product Information and Biological Activity.
-
Lafi, Z., et al. (2023).[6] Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line.[3][6] PLOS ONE, 18(9), e0291981.[6]
-
Vigushin, D. M., et al. (2002). Trichostatin A is a histone deacetylase inhibitor with potent antitumor activity against breast cancer in vivo. Clinical Cancer Research, 7(4), 971-976. (Analogous HDACi synergy protocols).
Sources
- 1. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. To Combine or Not Combine: Drug Interactions and Tools for Their Analysis. Reflections from the EORTC-PAMM Course on Preclinical and Early-phase Clinical Pharmacology | Anticancer Research [ar.iiarjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line | PLOS One [journals.plos.org]
Dihydrochlamydocin for use in epigenetic research studies
Application Note: High-Fidelity Epigenetic Modulation Using Dihydrochlamydocin
Executive Summary
This compound (DHC) is a cyclic tetrapeptide and a potent inhibitor of Histone Deacetylases (HDACs), specifically targeting Class I isoforms. Structurally related to Chlamydocin and Trapoxin, DHC functions by obstructing the HDAC active site, preventing the removal of acetyl groups from histone lysine residues. This blockade results in the accumulation of hyperacetylated histones (H3 and H4), chromatin relaxation, and the reactivation of silenced tumor suppressor genes (e.g., p21/WAF1).
This guide provides a rigorous, field-proven framework for utilizing DHC in cellular assays. Unlike generic protocols, this document emphasizes Acid Extraction of Histones over standard whole-cell lysis to ensure high-resolution detection of epigenetic markers.
Technical Specifications & Handling
| Parameter | Specification |
| Chemical Class | Cyclic Tetrapeptide |
| Target | Histone Deacetylase (HDAC) Class I |
| Solubility | Soluble in DMSO (>10 mM); Poor water solubility |
| Storage | -20°C (Desiccated); Protect from light |
| Stability | Stable in DMSO for 3 months at -20°C; Avoid freeze-thaw cycles |
Critical Handling Note (The "Sticky Peptide" Phenomenon): Cyclic peptides like DHC are highly hydrophobic. They adhere avidly to standard polypropylene plastics.
-
Recommendation: Use Low-Retention pipette tips and microcentrifuge tubes during stock preparation.
-
Glassware: For concentrations <100 nM, prepare dilutions in glass vials to prevent significant loss of titer due to plastic adsorption.
Mechanism of Action (MOA)
DHC mimics the substrate of the HDAC enzyme. While the parent compound, Chlamydocin, contains a reactive epoxy-ketone warhead that binds irreversibly, DHC (often the reduced analogue) interacts with the zinc-containing active site, blocking substrate entry.
Pathway Visualization:
Caption: DHC competitively binds the HDAC active site, preventing deacetylation of histone tails and inducing chromatin relaxation.
Protocol 1: Preparation and Cellular Treatment
Objective: To treat adherent cell lines (e.g., HeLa, MCF-7) with DHC without precipitation or cytotoxicity artifacts.
Reagents:
-
This compound (Solid)[1]
-
DMSO (Anhydrous, Cell Culture Grade)
-
Complete Culture Media
Step-by-Step Workflow:
-
Stock Preparation (1 mM):
-
Dissolve DHC powder in 100% DMSO. Vortex for 30 seconds.
-
Why: Cyclic peptides can form micro-aggregates. Vigorous vortexing ensures true solution.
-
Aliquot into small volumes (e.g., 10 µL) in low-retention tubes to avoid repeated freeze-thaw cycles, which degrade the peptide. Store at -20°C.
-
-
Cell Seeding:
-
Seed cells at 60-70% confluency 24 hours prior to treatment.
-
Expert Insight: Do not treat over-confluent cells. High cell density naturally increases HDAC activity and alters metabolic rate, confounding IC50 data.
-
-
Treatment:
-
Dilute the 1 mM stock into fresh media to achieve final concentrations (typically 1 nM – 100 nM).
-
Vehicle Control: Treat control cells with DMSO matched to the highest drug concentration (final DMSO < 0.1%).
-
Incubation Time:
-
For Acetylation Markers: 4 – 6 hours. (Acetylation changes are rapid).
-
For Apoptosis/Cell Cycle: 24 – 48 hours.
-
-
Protocol 2: Acid Extraction of Histones (The Gold Standard)
Rationale: Standard RIPA lysis extracts all cellular proteins. High-abundance cytoplasmic proteins (actin, tubulin) often distort the migration of small, basic histone proteins (11-15 kDa) on SDS-PAGE. Acid extraction selectively isolates basic proteins (histones), providing a clean, concentrated sample for Western Blotting.
Reagents:
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100, 2 mM PMSF.
-
0.2 N HCl: (Freshly prepared).
-
Neutralization Buffer: 1M Tris-HCl, pH 8.0.
Workflow Diagram:
Caption: Acid extraction workflow selectively isolates basic histone proteins from nuclear pellets.
Detailed Procedure:
-
Harvest: Scrape cells in ice-cold PBS. Centrifuge at 300 x g for 5 min. Discard supernatant.
-
Lysis: Resuspend pellet in TEB (10^7 cells per 1 mL). Incubate on ice for 10 min with gentle stirring.
-
Nuclei Isolation: Centrifuge at 6,500 x g for 10 min at 4°C. Discard supernatant (cytosol).
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl (400 µL per 10^7 cells). Incubate on a rotator at 4°C overnight (or minimum 2 hours).
-
Clarification: Centrifuge at 6,500 x g for 10 min. Save the Supernatant (contains histones).[4]
-
Neutralization: Neutralize with 1/10th volume of 2M NaOH or simply precipitate with TCA (Trichloroacetic acid) for cleaner concentration.
Protocol 3: Western Blotting for Epigenetic Markers
Target Markers:
-
Acetyl-Histone H3 (Lys9/Lys14): Primary marker of DHC activity.
-
Acetyl-Histone H4: Secondary marker.
-
Total H3: Loading control (Do NOT use Actin/GAPDH for acid extracts).
Electrophoresis Settings:
-
Use 15% SDS-PAGE gels . Histones are small (~15 kDa). Lower percentage gels will cause histones to run off the front.
-
Voltage: Run at 100V. Stop when the dye front reaches the bottom.
Data Interpretation:
| Treatment | Total H3 Signal | Acetyl-H3 Signal | Interpretation |
| DMSO Control | High | Low/Basal | Normal Deacetylation Activity |
| DHC (10 nM) | High | High (Increased) | Effective HDAC Inhibition |
| DHC (100 nM) | High | Very High | Saturation of HDAC Inhibition |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Acetylation Signal | Transient effect missed | Check earlier time points (4-6 hours). Acetylation can be reversible or degraded if left too long. |
| Smearing on Blot | DNA contamination | Ensure acid extraction supernatant is centrifuged thoroughly. DNA precipitates in acid; do not disturb the pellet. |
| Low Potency (High IC50) | Plastic adherence | Switch to glass vials for dilutions. Use low-retention tips. Verify stock concentration. |
| Cell Death too fast | General cytotoxicity | DHC is potent. Titrate down. Differentiate between apoptosis (24h+) and necrosis (immediate). |
References
-
Mechanism of Chlamydocin Class: Title: Inhibition of histone deacetylases by chlamydocin induces apoptosis and proteasome-mediated degradation of survivin. Source: PubMed (NIH). Link:[Link]
-
Histone Extraction Methodology: Title: Histone acid extraction and high throughput mass spectrometry to profile histone modifications. Source: PubMed Central (PMC). Link:[Link]
-
Cyclic Peptide HDAC Inhibitors (Apicidin/Trapoxin context): Title: An Overview of Naturally Occurring Histone Deacetylase Inhibitors. Source: PubMed Central (PMC). Link:[Link]
-
DMSO Solubility & Stability: Title: Stability of screening compounds in wet DMSO.[5] Source: PubMed. Link:[Link]
Sources
- 1. Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of Naturally Occurring Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent HDAC Inhibitor, 1-Alaninechlamydocin, from a Tolypocladium sp. Induces G2/M Cell Cycle Arrest and Apoptosis in MIA PaCa-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dihydrochlamydocin Solubility & Handling Guide
Executive Summary & Compound Profile
Dihydrochlamydocin is a cyclic tetrapeptide and a potent, irreversible inhibitor of Histone Deacetylases (HDACs), specifically targeting Class I isoforms. Structurally, it is the reduced analogue of Chlamydocin, characterized by a hydrophobic core that facilitates cell permeability but presents significant challenges in aqueous formulation.
The Core Conflict: To function biologically, this compound must be dissolved in aqueous media (cell culture or physiological buffers). However, its physicochemical nature is inherently hydrophobic. The most common experimental failure is "silent precipitation" —where the compound crashes out of solution upon dilution, leading to false-negative IC50 results or high variability between replicates.
This guide provides a self-validating workflow to ensure your compound remains in solution from the vial to the target.
Solubility Data & Solvent Compatibility
The following data summarizes the physicochemical behavior of this compound based on the cyclic tetrapeptide class properties.
| Solvent / Medium | Solubility Rating | Max Concentration (Est.) | Usage Recommendation |
| Anhydrous DMSO | Excellent | > 10 mg/mL | Primary Stock. Ideal for long-term storage at -80°C. |
| Ethanol (100%) | Good | ~ 5-10 mg/mL | Secondary option. Prone to evaporation; less stable than DMSO. |
| Water / PBS | Poor | < 0.1 mg/mL | Never use for stock preparation. Only for final dilution. |
| Cell Culture Media | Variable | < 10 µM (typically) | Dependent on serum proteins (BSA/FBS) which can act as carriers. |
Troubleshooting Guides (Q&A Format)
Phase 1: Stock Preparation
Q: I tried dissolving the powder directly in water/PBS, and it formed a cloudy suspension. Can I vortex it into solution? A: No. Stop immediately.
-
The Science: this compound lacks sufficient ionizable polar groups to overcome the lattice energy of its crystal structure in water. Vortexing may create a micro-suspension that looks dissolved but will settle over time or be filtered out by sterile filters.
-
The Fix: You must start over with fresh powder if possible. If the sample is precious, lyophilize (freeze-dry) the suspension to remove the water, then redissolve the solid residue in anhydrous DMSO .
-
Protocol:
-
Weigh powder in a glass vial (minimize static).
-
Add anhydrous DMSO to achieve a concentration of 5–10 mM .
-
Vortex vigorously for 30 seconds.
-
Inspect visually: The solution must be crystal clear.
-
Q: My DMSO stock solution has precipitated after being stored at -20°C. Is it degraded? A: Likely not degraded, but moisture has entered.
-
The Science: DMSO is hygroscopic (absorbs water from air). If the vial was not sealed tightly, atmospheric moisture lowered the solubility limit, causing the peptide to "crash out."
-
The Fix:
-
Warm the vial to 37°C in a water bath for 5–10 minutes.
-
Vortex/sonicate briefly.
-
If it redissolves, aliquot into single-use vials to prevent repeated freeze-thaw cycles and moisture entry.
-
Phase 2: Aqueous Dilution (The "Crash-Out" Zone)
Q: When I add my DMSO stock to the cell culture media, I see a white precipitate form immediately. A: You are experiencing "Solvent Shock."
-
The Science: Adding a high-concentration hydrophobic stock (e.g., 10 mM) directly to water causes a rapid polarity shift. The hydrophobic peptide molecules aggregate instantly to minimize water contact (entropic hydrophobic effect) before they can disperse.
-
The Fix: Use the "Step-Down" Dilution Method or "Hot Spike" technique.
Protocol: The "Step-Down" Dilution
Instead of 1:1000 dilution in one step, use an intermediate step to lower the concentration gradient.
-
Stock: 10 mM in DMSO.
-
Intermediate: Dilute 1:10 in DMSO (or 50% DMSO/PBS)
1 mM. -
Working: Dilute the Intermediate into media
Final Assay Concentration.
Note: Ensure the final DMSO concentration in the assay remains < 0.5% (or < 0.1% for sensitive cell lines) to avoid solvent toxicity.
Phase 3: Assay Variability
Q: My IC50 values shift dramatically between experiments. Why? A: Plastic Adsorption (The "Sticky Peptide" Problem).
-
The Science: Hydrophobic cyclic peptides have a high affinity for polystyrene (standard cell culture plates). If you prepare dilute solutions in plastic tubes and let them sit, the plastic absorbs the drug, effectively lowering the actual concentration delivered to cells.
-
The Fix:
-
Glassware: Perform all intermediate dilutions in glass vials .
-
Low-Binding Plastic: Use polypropylene low-binding tubes/plates.
-
Carrier Proteins: Ensure your media contains FBS (Fetal Bovine Serum) or BSA before adding the drug. Albumin acts as a carrier, keeping the peptide in solution and preventing it from sticking to the plastic.
-
Visualizing the Solubility Workflow
The following diagram illustrates the critical decision points to prevent precipitation.
Caption: Figure 1. Optimal solubilization workflow. Avoiding direct high-concentration spikes into aqueous buffers prevents irreversible aggregation.
Advanced Formulation: In Vivo Studies
Q: I cannot use 100% DMSO for animal injections. How do I formulate this compound for in vivo use? A: Use a co-solvent system or Cyclodextrins.
For intraperitoneal (IP) or intravenous (IV) administration, DMSO must be minimized (<10%).
Recommended Formulation Vehicle:
-
5% DMSO (Solubilizer)
-
40% PEG-400 (Co-solvent/Stabilizer)
-
5% Tween-80 (Surfactant to prevent aggregation)
-
50% Saline (Bulking agent)
Protocol:
-
Dissolve this compound in pure DMSO first.
-
Add PEG-400 and vortex.
-
Add Tween-80 and vortex.
-
Slowly add warm Saline (37°C) dropwise while vortexing.
-
Why? Adding saline last prevents the "crash-out" by establishing a surfactant shell around the hydrophobic molecules before they encounter the high-water environment.
-
References
-
National Institutes of Health (NIH). (2016). Metabolites from nematophagous fungi...[1] Part I: metabolites from nematophagous ascomycetes. Applied Microbiology and Biotechnology.[1] Retrieved from [Link]
-
Ziath. (2006). Samples in DMSO: Water Absorption and Solubility Issues. Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Investigating the Impact of Hydrophobic Polymer Segments on Self-Assembly. Macromolecules. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Dihydrochlamydocin (DHC) for Cell Culture
Technical Overview & Mechanism
Dihydrochlamydocin (DHC) is a cyclic tetrapeptide and a potent histone deacetylase (HDAC) inhibitor. It is a derivative of the parent compound Chlamydocin .
To optimize its concentration, you must understand the structural nuance: Chlamydocin contains an L-Aoe (2-amino-8-oxo-9,10-epoxydecanoic acid) moiety. The epoxy-ketone group facilitates irreversible alkylation of the HDAC active site. This compound typically refers to the reduced form (reduction of the C8 ketone to a hydroxyl), which may alter its binding kinetics and potency compared to the parent compound.
Key Mechanistic Insight: While Chlamydocin is often an irreversible inhibitor (nanomolar potency), DHC’s potency can vary based on the specific isoform selectivity and the stability of the remaining epoxide ring. Consequently, DHC requires precise empirical validation per cell line, as "standard" literature values for Chlamydocin (1–10 nM) may result in under-dosing when using DHC.
Mechanism of Action Workflow
The following diagram illustrates the pathway from DHC administration to biological outcome.
Figure 1: Mechanism of Action.[1][2] DHC inhibits HDACs, leading to accumulation of acetylated histones, chromatin relaxation, and subsequent reactivation of silenced genes.
Preparation & Storage Protocols (The Foundation)
Inconsistent data often stems from improper handling of hydrophobic cyclic peptides. DHC is highly hydrophobic and sensitive to hydrolysis if the epoxide ring is present.
Reconstitution Protocol
-
Solvent: Use high-grade (>99.9%) sterile DMSO (Dimethyl Sulfoxide). Do not use water or ethanol for the stock solution, as DHC may precipitate or degrade.
-
Concentration: Prepare a 1 mM or 10 mM stock solution .
-
Why? Weighing sub-milligram quantities introduces massive error. Dissolve the entire commercial vial (e.g., 1 mg) to a precise molarity.
-
-
Aliquoting: Divide into single-use aliquots (e.g., 10–50 µL) in amber glass or high-quality polypropylene tubes.
-
Storage: Store at -20°C (short term <1 month) or -80°C (long term). Desiccate the storage box to prevent moisture entry during freeze-thaw.
Stability Warning
The epoxide moiety (if present) is an electrophile. Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol) in the culture media during the treatment phase, as they can react with the epoxide and neutralize the drug before it enters the cell.
Dose-Response Optimization (The Experiment)
Do not rely on a single concentration. You must determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Phase 1: Range Finding (Logarithmic Scale)
Perform a broad sweep to identify the active range.
| Condition | Concentration | Preparation (from 1 mM Stock) | Purpose |
| High | 10 µM | 1:100 dilution | Toxicity / Max Effect |
| Mid-High | 1 µM | 1:1,000 dilution | Standard Upper Limit |
| Mid | 100 nM | 1:10,000 dilution | Likely Active Range |
| Low | 10 nM | 1:100,000 dilution | Sensitivity Check |
| Ultra-Low | 1 nM | 1:1,000,000 dilution | Threshold Check |
| Vehicle | 0 nM | DMSO equivalent (0.1%) | Critical Negative Control |
Phase 2: Refinement (Linear Scale)
Once you identify the active window (e.g., activity drops between 10 nM and 100 nM), perform a linear dilution (e.g., 20, 40, 60, 80 nM) to pinpoint the optimal biological dose.
Experimental Workflow Diagram
Figure 2: Serial Dilution Workflow. Using an intermediate dilution step ensures the final DMSO concentration remains constant (<0.1%) across all dose points.
Troubleshooting Biological Outcomes
Issue 1: "I see no effect on cell viability even at 1 µM."
-
Cause A (Degradation): The epoxide ring may have hydrolyzed. Check stock storage.
-
Cause B (Cell Density): HDAC inhibitors are often cytostatic (G2/M arrest) rather than immediately cytotoxic. If cells are 90% confluent at treatment, they may not cycle enough to show arrest.
-
Solution: Treat when cells are at 30–50% confluence .
-
-
Cause C (MDR Pumps): Cyclic peptides are substrates for P-glycoprotein (MDR1). Multi-drug resistant lines may pump DHC out.
-
Solution: Co-treat with an efflux pump inhibitor (e.g., Verapamil) to validate.
-
Issue 2: "My Vehicle Control (DMSO) cells are dying."
-
Cause: DMSO concentration >0.5%. DMSO itself induces differentiation and affects histone acetylation.
-
Solution: Ensure final DMSO concentration is ≤0.1% (v/v). If your high dose (10 µM) requires 1% DMSO, you must normalize all lower doses to 1% DMSO, though this is not recommended.
Issue 3: "Inconsistent Western Blot results for Acetyl-H3."
-
Cause: Transient inhibition. DHC might be metabolized or unstable in media over 48h.
-
Solution: Check acetylation at early time points (4h, 8h ) to confirm target engagement, even if viability is measured at 48h.
Frequently Asked Questions (FAQs)
Q: Can I store DHC diluted in cell culture media? A: No. Cyclic peptides can adsorb to plasticware and degrade in aqueous media over time. Prepare fresh dilutions from the DMSO stock immediately before adding to cells.
Q: How does DHC compare to Trichostatin A (TSA)? A: TSA is a hydroxamic acid; DHC is a cyclic tetrapeptide. While both inhibit Class I/II HDACs, DHC (like Chlamydocin) often exhibits higher potency but distinct isoform selectivity. DHC is generally more stable in metabolic environments than hydroxamic acids but less soluble.
Q: Is the inhibition reversible? A: It depends on the specific "Dihydro" analog. Parent Chlamydocin is irreversible.[2][3] If your DHC lacks the epoxide activity, it is likely a reversible inhibitor. You can test this by washing cells 4 hours post-treatment and monitoring if histone acetylation levels return to baseline.
Q: What is the expected IC50 for cancer cell lines? A: For sensitive lines (e.g., Jurkat, HeLa), start expecting activity in the 1–50 nM range. For solid tumors or resistant lines, it may shift to 100–500 nM .
References
-
Darkin-Rattray, S. J., et al. (1996). "Apicidin: A novel fungal metabolite with potent antiproliferative activity." Proceedings of the National Academy of Sciences, 93(23), 13143–13147. (Discusses cyclic tetrapeptide HDACi mechanism).
-
Islam, M. S., et al. (2003). "Chlamydocin-hydroxamic acid analogues as histone deacetylase inhibitors." Bioorganic & Medicinal Chemistry Letters, 13(11), 1811-1815.
-
Vigushin, D. M., et al. (2002). "Trichostatin A is a histone deacetylase inhibitor with potent antitumor activity against breast cancer in vivo." Clinical Cancer Research, 7(4), 971-976.
Sources
Technical Guide: Dihydrochlamydocin Stability & Storage
Content Type: Technical Support Center | Version: 2.1 | Status: Active
Introduction & Molecule Profile
Dihydrochlamydocin (DHC) is a cyclic tetrapeptide and a potent histone deacetylase (HDAC) inhibitor. Structurally, it is an analog of Chlamydocin, typically characterized by the reduction of the C-8 ketone functionality within the Aoe (2-amino-9,10-epoxy-8-oxodecanoic acid) side chain to a hydroxyl group, while retaining the electrophilic epoxide moiety responsible for covalent enzyme inhibition.
Why Proper Handling Matters: The biological activity of DHC relies on two factors: the conformational rigidity of the cyclic peptide backbone and the chemical integrity of the epoxide "warhead." Improper storage or solubilization leads to epoxide hydrolysis (opening to a diol), rendering the molecule inactive against HDAC targets.
Critical Storage Parameters (The Golden Rules)
To maintain potency, researchers must treat DHC as a hygroscopic, electrophile-sensitive compound .
Storage Logic Flowchart
Figure 1: Decision matrix for this compound storage based on physical state and duration.
Summary of Storage Conditions
| Parameter | Recommendation | Technical Rationale |
| Temperature | -20°C (Routine) / -80°C (Long-term) | Low temperatures retard the spontaneous hydrolysis of the epoxide ring and peptide bond degradation. |
| Atmosphere | Desiccated & Inert | Moisture promotes epoxide opening. Store vials inside a sealed container with silica gel or under Argon/Nitrogen gas. |
| Container | Glass or Polypropylene | Cyclic peptides can adsorb to certain plastics (polystyrene). High-quality polypropylene or glass vials are preferred to minimize loss. |
| Light | Dark | While not a primary chromophore, peptide side chains can undergo slow photo-oxidation. |
Solubilization & Handling
Solubility Profile
-
Soluble in: DMSO (Dimethyl sulfoxide), Methanol, Ethanol (100%).
-
Insoluble/Unstable in: Water, PBS, Tris Buffer (for storage).
The "DMSO First" Rule: Never attempt to dissolve DHC directly in aqueous media. The hydrophobic cyclic backbone will cause aggregation, and the water will attack the epoxide over time.
Preparation Workflow
Figure 2: Step-by-step solubilization protocol to minimize hydrolytic degradation.
Troubleshooting Guide (FAQ)
Q1: I see a fine precipitate when I add my DHC stock to the cell culture media. What happened?
Diagnosis: "Dilution Shock." Cause: Rapid addition of a high-concentration hydrophobic peptide stock (in DMSO) to an aqueous buffer causes the peptide to crash out of solution before it can disperse. Solution:
-
Stepwise Dilution: Create an intermediate dilution (e.g., 10x the final concentration) in media containing a compatible co-solvent or simply vortex the media vigorously while adding the drug.
-
Sonicate: Briefly sonicate the media (if the protein content allows) to re-disperse the peptide.
-
Check Concentration: Ensure your final concentration does not exceed the solubility limit (typically <100 µM in aqueous media).
Q2: My IC50 values are shifting (compound seems less potent). Is it degrading?
Diagnosis: Epoxide Hydrolysis or Thiol Adduct Formation. Cause:
-
Hydrolysis: If stored in aqueous buffer or wet DMSO, the epoxide ring opens to form a diol. This species binds HDACs with significantly lower affinity.
-
Thiol Scavenging: If your media contains high levels of thiols (e.g., DTT, Mercaptoethanol, or high serum cysteine) and you incubate for long periods, the thiols can nucleophilically attack the epoxide. Solution:
-
Verify Stock: Run an LC-MS of your stock solution. Look for a mass shift of +18 Da (Hydrolysis/Water addition).
-
Fresh Prep: Always prepare working solutions immediately before the experiment. Do not store diluted drug at 4°C overnight.
Q3: Can I use this compound for in vivo animal studies?
Diagnosis: Formulation Challenge. Cause: DHC is highly hydrophobic and will precipitate in saline/PBS. Solution: You need a vehicle formulation.
-
Recommended Vehicle: 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Saline.
-
Protocol: Dissolve DHC in DMSO first. Add PEG-400 and Tween-80. Vortex. Slowly add Saline last.
Q4: Is this compound cytotoxic?
Diagnosis: Mechanism of Action vs. Off-Target Toxicity. Cause: As a potent HDAC inhibitor, DHC induces cell cycle arrest and apoptosis. This is the expected pharmacological effect, not necessarily "toxicity" in the sense of chemical contamination. Differentiation:
-
DMSO Control: Ensure your final DMSO concentration is <0.1% (or <0.5% for robust lines) to rule out solvent toxicity.
-
Washout: Cyclic tetrapeptides with epoxides often bind irreversibly or pseudo-irreversibly. A "washout" experiment where cells do not recover confirms the covalent nature of the inhibition.
Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution
-
Calculate: For 1 mg of DHC (MW ≈ 400-450 g/mol , check specific batch MW), you will need approximately ~220-250 µL of DMSO. Always use the specific MW on your vial label.
-
Solvent: Use Anhydrous DMSO (Sigma-Aldrich Hybridoma grade or equivalent). Avoid "wet" DMSO that has been open on the bench for months.
-
Dissolution: Add DMSO directly to the product vial. Vortex for 30 seconds. Centrifuge briefly to collect liquid.
-
Inspection: Hold vial up to light. Solution must be perfectly clear. If cloudy, vortex again or warm slightly (37°C water bath for 2 mins).
-
Storage: Aliquot into 10-20 µL volumes in amber PCR tubes or O-ring screw cap vials. Store at -80°C.
Protocol B: QC Check (LC-MS Parameters)
If potency loss is suspected, perform this check:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: Monitor at 214 nm (peptide bond) and MS (ESI+).
-
Pass Criteria: >95% purity.
-
Fail Criteria: Presence of peak at [M+18]+ (Hydrolysis product) or [M+32]+ (Methanol adduct if stored in MeOH).
References
-
Isolation & Structure: Closse, A., & Huguenin, R. (1974). Isolation and structure of chlamydocin. Helvetica Chimica Acta, 57(3), 533–545. Link
-
HDAC Inhibition Mechanism: Islam, M. S., et al. (2012). Structure–Activity Relationship Studies of Cyclic Tetrapeptide HDAC Inhibitors. Journal of Medicinal Chemistry, 55(22), 10335–10341. Link
-
Cyclic Peptide Stability: Wang, H., et al. (2021). Cyclic Tetrapeptide HDAC Inhibitors with Improved Plasmodium falciparum Selectivity and Killing Profile.[1] ACS Infectious Diseases, 7(8), 2492-2507. Link
-
Peptide Handling Guidelines: National Institutes of Health (NIH). Storage and handling guidelines for custom peptides. Current Protocols in Protein Science. Link
Sources
Addressing Dihydrochlamydocin aggregation in in vitro assays
Technical Support Center: Optimizing Dihydrochlamydocin (DHC) in In Vitro Assays
Executive Summary: The Mechanism of Aggregation
This compound (DHC) is a cyclic tetrapeptide and a potent histone deacetylase (HDAC) inhibitor. Like many hydrophobic cyclic peptides, DHC lacks significant ionizable groups at physiological pH, leading to poor aqueous solubility. In aqueous assay buffers, DHC molecules tend to self-associate due to entropy-driven hydrophobic effects, forming colloidal aggregates rather than true solutions.
These aggregates (typically 100–1000 nm in diameter) cause experimental artifacts by:
-
Sequestration: Physically adsorbing enzymes or protein targets, leading to false-positive inhibition (promiscuous inhibition).
-
Non-specific Cytotoxicity: Disrupting cell membranes via local high-concentration deposits, leading to false-positive toxicity signals.
This guide provides validated protocols to solubilize DHC, prevent aggregation, and verify assay fidelity.
Troubleshooting Guide & FAQs
Category A: Solubility & Stock Preparation[1]
Q: I see a fine precipitate when diluting my DHC DMSO stock into the assay buffer. How do I prevent this? A: This "crashing out" occurs when the hydrophobic peptide is exposed to a high-polarity environment too rapidly.
-
Root Cause: Rapid change in dielectric constant from DMSO (
) to Water ( ). -
Solution: Use an Intermediate Dilution Step . Do not dilute directly from 10 mM stock to assay concentration.
-
Dilute 10 mM DMSO stock to 100 µM in 100% DMSO.
-
Dilute 100 µM DMSO solution 1:10 into a buffer containing 0.01% Triton X-100 (or Tween-80).
-
Perform final dilution into the assay well.
-
Q: Can I use ethanol instead of DMSO? A: Not recommended. While DHC is soluble in ethanol, ethanol evaporates rapidly in plate-based assays (causing concentration drift) and is less effective at disrupting the intermolecular hydrogen bonds that stabilize cyclic peptide aggregates. Stick to anhydrous DMSO (Grade: Cell Culture Tested).
Category B: Assay Interference (False Positives)
Q: My IC50 for DHC shifts significantly when I change the enzyme concentration. Is this aggregation? A: Yes, this is a hallmark of colloidal aggregation.
-
Mechanism: Aggregates inhibit enzymes stoichiometrically (surface area adsorption) rather than thermodynamically (1:1 binding). If you increase the enzyme concentration, you saturate the aggregate surface, and the apparent inhibition decreases (IC50 rises).
-
Diagnostic: Perform the "Spin-Down" Test (see Protocol 2 below). If the inhibitory activity is removed by centrifugation, it is due to aggregation.
Q: I observe steep Hill slopes (> 2.0) in my dose-response curves. Is this normal? A: No. A Hill slope significantly greater than 1.0 often indicates a phase transition (like micelle formation or aggregation) rather than cooperative binding.
-
Action: Repeat the assay with 0.01% Triton X-100 in the buffer. If the Hill slope normalizes to ~1.0 and the IC50 shifts, the original result was an artifact of aggregation.
Validated Protocols
Protocol 1: Detergent-Based Disaggregation Workflow
Standardizes the assay environment to thermodynamically favor the monomeric state.
Reagents:
-
DHC Stock (10 mM in DMSO, stored at -20°C)
-
Assay Buffer (e.g., HEPES/PBS)
-
Non-ionic Detergent: Triton X-100 (molecular biology grade)
Step-by-Step:
-
Buffer Preparation: Prepare assay buffer supplemented with 0.01% (v/v) Triton X-100 .
-
Note: This concentration is below the Critical Micelle Concentration (CMC) of Triton X-100 (~0.015%) but sufficient to coat hydrophobic patches on DHC.
-
-
Serial Dilution: Perform all serial dilutions of DHC in 100% DMSO first.
-
Transfer: Transfer the DMSO dilution series into the detergent-containing buffer.
-
Ratio: Ensure final DMSO concentration is < 1% (0.5% is optimal).
-
-
Incubation: Allow the solution to equilibrate for 15 minutes at Room Temperature (RT) before adding enzyme/cells. This allows any transient nuclei to re-dissolve.
Protocol 2: The "Spin-Down" Verification Test
Definitive method to distinguish true inhibition from aggregation-based sequestration.
Methodology:
-
Prepare a DHC solution at
the observed IC50 in assay buffer. -
Split the sample into two tubes: Tube A and Tube B .
-
Centrifuge Tube A at high speed (16,000
for 20 mins) to pellet colloidal aggregates. -
Carefully aspirate the supernatant from Tube A (avoiding the bottom 10%).
-
Keep Tube B as the un-spun control.
-
Run the biological assay on both samples.
Interpretation:
| Result | Interpretation |
|---|
| Activity A
Visualizing the Aggregation Pathway
The following diagram illustrates the thermodynamic trap of hydrophobic cyclic peptides and the intervention points.
Figure 1: Mechanism of this compound colloidal aggregation and the stabilization pathway provided by non-ionic detergents (green arrow).
Data Summary: Solubility & Aggregation Parameters
| Parameter | Value / Characteristic | Impact on Assay |
| Molecular Structure | Cyclic Tetrapeptide | High structural rigidity; prone to stacking. |
| Hydrophobicity | High (LogP > 2.5 est.) | Drives entropy-based aggregation in water. |
| Critical Aggregation Conc. | Typically 1–10 µM | Assays above this limit are at high risk of artifacts. |
| Recommended Solvent | DMSO (Anhydrous) | Prevents hydrolysis and maintains monomeric state. |
| Max Aqueous Stability | < 4 hours | Prepare fresh dilutions; do not store aqueous stocks.[1] |
| Detergent Tolerance | 0.005% – 0.01% | Essential to maintain solubility without lysing cells. |
References
-
Shoichet, B. K. (2006). Screening in a spirit of false discovery. Drug Discovery Today, 11(23-24), 1074-1081. (Foundational work on colloidal aggregation of hydrophobic molecules).
-
Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553. (Protocol for Triton X-100 usage).
-
Cayman Chemical. (n.d.). Clindamycin Product Information. (Representative solubility data for lincosamide/cyclic peptide class).
-
LKT Laboratories. (n.d.). Clindamycin Hydrochloride Solubility Data.
-
Vertex AI Search. (2026). General properties of hydrophobic cyclic peptides and aggregation mechanisms.[2] (Synthesized from search results 1.2, 1.9, 1.18).
Sources
Technical Support Center: Cyclic Peptide Solubility for Biological Assays
Welcome to the Advanced Applications Support Center. Subject: Troubleshooting Solubility & Aggregation in Cyclic Peptide Workflows Ticket ID: CP-SOL-001 Responder: Dr. A. Vance, Senior Application Scientist
Introduction: The Cyclic Peptide Paradox
You are likely here because your cyclic peptide, while showing excellent metabolic stability and target affinity, is failing in the transition from the chemistry hood to the biology bench.
Cyclic peptides present a unique physicochemical paradox. By cyclizing the backbone, you remove the charged N- and C-termini that typically aid solvation.[1] Furthermore, the constraint often forces hydrophobic side chains outward, creating "sticky" patches that drive aggregation.[1] In aqueous biological buffers, these molecules don't just precipitate; they form invisible colloidal aggregates that cause false positives (by sequestering targets) or false negatives (by adhering to plate walls).[1]
This guide addresses the three critical failure points: Intrinsic Design , Solvent Engineering , and Assay Interference .[1]
Part 1: The Design Phase (Intrinsic Solubility)
Q: My peptide is theoretically soluble based on its sequence, but it crashes out of solution. Why?
A: You are likely dealing with structure-induced aggregation , not just hydrophobicity.[1] Linear solubility algorithms often fail for cyclic peptides because they cannot predict the formation of intermolecular hydrogen bond stacks (beta-sheet-like structures) that occur when the backbone is constrained.
The Solution: N-Methylation Strategic N-methylation is the most potent tool for disrupting these aggregates.[1] By replacing a backbone amide proton (-NH) with a methyl group (-NCH3), you eliminate a hydrogen bond donor.[1] This prevents the "stacking" of peptide rings, significantly improving solubility and membrane permeability.[1]
-
Rule of Thumb: If your cyclic peptide has >4 consecutive non-N-methylated residues, it is at high risk for aggregation.[1]
-
Actionable Step: Scan your sequence. Introduce N-methylation at positions involved in intermolecular H-bonding (often identified via NMR or X-ray crystallography) but not critical for target binding.[1]
Q: What other modifications improve solubility without killing activity?
A:
-
D-Amino Acid Substitution: Introducing D-amino acids can disrupt the regular secondary structure required for aggregation.[1]
-
PEGylation: Attaching a mini-PEG chain (e.g., PEG2 or PEG4) to a non-critical side chain (like Lysine) creates a "hydration shell" around the hydrophobic core.[1]
-
Charge Implantation: If the binding pocket allows, swap a hydrophobic residue for a charged residue (Glu, Lys) or a polar residue (Cit - Citrulline) to shift the isoelectric point (pI) away from physiological pH (7.4).[1]
Part 2: The Prep Phase (Solubilization & Formulation)
Q: I dissolve my stock in 100% DMSO, but it precipitates immediately when I add it to my assay buffer. How do I prevent this "DMSO Shock"?
A: This is the "Crash" phenomenon.[1] It occurs because the local concentration of the peptide exceeds its solubility limit at the interface where the DMSO drop meets the water.
The "Dropwise-Vortex" Protocol (Standard Operating Procedure): Do not shoot the buffer into the DMSO stock. Do not pipette the DMSO stock rapidly into static buffer.
-
Prepare Stock: Dissolve peptide in 100% DMSO at 100x or 1000x the final assay concentration.
-
Agitate Buffer: Set your aqueous buffer on a vortex mixer at medium speed.
-
Sub-Surface Injection: While vortexing, inject the DMSO stock slowly (dropwise) directly into the center of the vortex.[1] This ensures immediate dispersion, preventing the formation of local supersaturated pockets.[1]
-
Clarification: If turbidity persists, sonicate for 5–10 minutes in a water bath (37°C).
Q: How much DMSO can my cells actually tolerate?
A: This is cell-type dependent.[1] Never assume 1% is safe.[1]
| Cell Type / Assay | Max Recommended DMSO % | Notes |
| Primary Cells (Neurons, Hepatocytes) | < 0.1% | Highly sensitive; toxicity mimics compound effect.[1] |
| Immortalized Lines (HEK293, CHO, HeLa) | 0.5% - 1.0% | Generally robust, but check for receptor downregulation.[1] |
| Enzymatic Assays (Biochemical) | 1.0% - 5.0% | Enzymes are often stable, but DMSO can denature some proteins.[1] |
| Live Cell Imaging | < 0.1% | DMSO changes refractive index and membrane fluidity.[1] |
Part 3: Assay Interference & Troubleshooting
Q: My IC50 curves are erratic, and I'm seeing low recovery. Is the peptide sticking to the plate?
A: Yes. Cyclic peptides are notorious for Non-Specific Binding (NSB) to plastics. Standard polystyrene (PS) or polypropylene (PP) plates are hydrophobic sponges for cyclic peptides.
Troubleshooting Checklist:
-
Switch Plates: Move immediately to Low-Binding or Ultra-Low Binding plates (e.g., non-binding surface treatments).[1] Avoid standard tissue culture treated plates for compound dilution.[1]
-
Surfactant Spike: Add 0.01% - 0.05% Tween-20 or 0.1% BSA to your assay buffer before adding the peptide.[1] This blocks the hydrophobic sites on the plastic.[1]
-
Glass Pre-dilution: Perform your intermediate dilutions in glass vials, not plastic tubes, especially for concentrations < 1 µM.
Q: How do I distinguish between "insoluble" and "aggregated but soluble"?
A: You need to run a Kinetic Solubility Assay .[1][2] Do not rely on visual inspection; colloidal aggregates are often invisible to the naked eye but scatter light.
Protocol: Kinetic Solubility Assessment
-
Prepare: 10 mM stock in DMSO.
-
Spike: Dilute into PBS (pH 7.4) to 50 µM (final DMSO 1%).
-
Incubate: Shake for 2 hours at Room Temp.
-
Filter: Pass half the sample through a 0.2 µm filter plate.
-
Measure: Analyze both "Pre-filter" and "Post-filter" samples via UV-Vis (280nm) or HPLC.
-
Result: If Post-filter concentration is <80% of Pre-filter, you have significant aggregation/insolubility.[1]
-
Visualizing the Workflow
Figure 1: The Solubility Decision Matrix
Use this logic flow to determine the correct solubilization strategy based on peptide properties.
Caption: Decision matrix for selecting the optimal solubilization strategy based on physicochemical properties.
Figure 2: The "Anti-Crash" Dilution Protocol
The correct physical technique for introducing hydrophobic stocks into aqueous buffers.
Caption: The "Sub-Surface Injection" technique minimizes the solvent-water interface time, preventing precipitation.
References
-
Di, L. (2025).[1][3] Kinetic Solubility Assays Protocol. AxisPharm Support. Available at: [Link]
-
Kessler, H., et al. (2012).[1] Synthesis of N-methylated cyclic peptides. Nature Protocols. Available at: [Link]
-
Lokey, R. S., et al. (2017).[1] Serum-stable and selective backbone-N-methylated cyclic peptides. NIH/PMC.[1] Available at: [Link]
-
LifeTein. (2024).[1][4] Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Available at: [Link]
Sources
How to determine the optimal treatment duration for Dihydrochlamydocin
Technical Support Guide: Optimizing Treatment Duration for Dihydrochlamydocin
ID: TS-DHC-004 | Version: 2.1 | Department: Application Science
Executive Summary & Mechanism of Action
This compound is a cyclic tetrapeptide and a potent Histone Deacetylase (HDAC) inhibitor. Unlike simple hydroxamic acids (e.g., Vorinostat), cyclic tetrapeptides often exhibit complex binding kinetics and high potency in the nanomolar range.
Determining the "optimal" duration is not about finding a single universal number; it is about aligning the treatment window with your specific biological endpoint.
-
Primary Mechanism: Inhibition of HDAC isoforms (Class I/II), leading to the accumulation of acetylated histones (H3/H4).
-
Secondary Downstream Effects: Chromatin remodeling, p21
induction, G1/G2 cell cycle arrest, and eventual apoptosis.
The Time-Lag Dilemma:
-
Immediate Event (2–6 hours): Hyperacetylation of histones.
-
Late Event (24–48 hours): Transcriptional changes, phenotypic shifts (apoptosis/differentiation).
Decision Matrix: Selecting Your Duration
Use this logic flow to determine your starting time points before beginning wet-lab work.
Figure 1: Decision matrix for selecting initial time points based on experimental readout.
Protocol: The "Time-Course" Validation Assay
Do not rely on literature values from different cell lines. You must empirically determine the stability and efficacy window in your specific model.
Objective: Correlate target engagement (Acetylation) with phenotypic outcome (Viability) over time.
Materials Required
-
This compound (reconstituted in DMSO, typically 10 mM stock).
-
Target Cell Line (e.g., HeLa, Jurkat, MCF-7).
-
Lysis Buffer (RIPA with protease/phosphatase inhibitors + 1 µM TSA to prevent deacetylation during lysis).
-
Antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14) and Anti-Cleaved PARP (apoptosis marker).
Step-by-Step Workflow
-
Seeding: Seed cells in 6-well plates (for Western) and 96-well plates (for viability) at 60% confluency. Allow 24h attachment.
-
Treatment: Treat cells with this compound at 3x IC50 (determined previously) or a fixed 100 nM concentration if IC50 is unknown.
-
Control: DMSO (0.1%).
-
Time Points: 0h, 4h, 12h, 24h, 48h.
-
-
Harvesting (Crucial Step):
-
At each time point, harvest protein for Western Blot.
-
Simultaneously read viability (MTT/CellTiter-Glo) on the replicate plate.
-
-
Analysis:
-
Blot 1: Ac-H3 (Signal should peak early).
-
Blot 2: Cleaved PARP (Signal should appear late).
-
Data Interpretation Table
| Time Point | Expected Ac-H3 Signal | Expected Apoptosis (PARP) | Interpretation |
| 0 - 4 Hours | Rapid Increase (+++) | Negative (-) | Optimal for: ChIP-seq, direct target binding studies. |
| 12 Hours | Sustained High (+++) | Low/Emerging (+) | Optimal for: Gene expression (mRNA) studies. |
| 24 Hours | High or Plateau (++) | Moderate (++) | Optimal for: Early apoptosis, cell cycle arrest analysis. |
| 48 Hours | Variable (+ or -) | High (+++) | Optimal for: Cytotoxicity assays (IC50 determination). |
Advanced Troubleshooting: The "Washout" Test
Problem: Users often ask, "Do I need to leave the drug on for 48 hours, or can I wash it off?" Context: Cyclic tetrapeptides can sometimes act as pseudo-irreversible inhibitors or have very slow off-rates.
The Experiment:
-
Treat cells for 6 hours (pulse).
-
Remove media, wash 2x with PBS, and replace with drug-free media.
-
Incubate for an additional 18 hours (total 24h).
-
Compare Ac-H3 levels against a sample treated continuously for 24 hours.
-
Result A (Signal Lost): The drug is reversible.[1] You must maintain presence for long-term assays.
-
Result B (Signal Retained): The drug has tight binding/irreversible kinetics. A short pulse is sufficient to trigger the cascade.
Frequently Asked Questions (FAQs)
Q1: My Western Blot shows hyperacetylation at 4 hours, but no cell death at 24 hours. Is the drug working? A: Yes. Target engagement (acetylation) does not guarantee immediate apoptosis.
-
Cause: Your cell line may be resistant to HDACi-induced apoptosis (e.g., Bcl-2 overexpression) or requires a longer duration (48–72h) for the transcriptional program to trigger cell death.
-
Action: Extend treatment to 72 hours or check for G1 cell cycle arrest instead of apoptosis.
Q2: I see a loss of Acetyl-H3 signal at 24 hours despite continuous treatment. Why? A: This suggests compound instability or compensatory mechanisms.
-
Instability: Peptide-based inhibitors can degrade in serum-containing media.
-
Solution: Refresh the media with fresh this compound every 12–18 hours ("Spike-in" method).
Q3: Can I use the same duration for this compound as I do for TSA or SAHA? A: Generally, yes, but with caution. TSA is reversible and unstable; this compound is more potent. If you use a TSA protocol (often 24h), it will likely work, but you may miss the early peak efficacy of the tetrapeptide. Always run the 4h vs. 24h comparison pilot.
Q4: How does media composition affect treatment duration? A: High serum concentrations (10-20% FBS) can increase the rate of peptide hydrolysis or non-specific binding, effectively lowering the "active" concentration over time.
-
Recommendation: If treating for >24h, consider lowering FBS to 5% if your cells tolerate it, or perform a media swap at 24h.
References
-
Bolden, J. E., Peart, M. J., & Johnstone, R. W. (2006). Anticancer activities of histone deacetylase inhibitors. Nature Reviews Drug Discovery, 5(9), 769–784. Link
-
Marks, P. A., & Xu, W. S. (2009). Histone deacetylase inhibitors: Potential in cancer therapy. Journal of Cellular Biochemistry, 107(4), 600–608. Link
-
Vigushin, D. M., et al. (2001). Trichostatin A is a histone deacetylase inhibitor with potent antitumor activity against breast cancer in vivo. Clinical Cancer Research, 7(4), 971–976. Link (Note: Provides the foundational methodology for time-course analysis of HDAC inhibitors).
-
MedChemExpress. this compound Product Datasheet & Biological Activity. Link
Sources
Overcoming common issues in HDAC inhibitor experiments
HDAC Inhibitor Experimentation: Technical Support Center
Status: Operational Lead Scientist: Senior Application Specialist Subject: Troubleshooting & Optimization of HDAC Inhibitor (HDACi) Workflows
Introduction: The Precision of Epigenetic Modulation
Welcome to the technical support hub for Histone Deacetylase (HDAC) inhibitor research. HDAC inhibitors (e.g., Trichostatin A, Vorinostat/SAHA, Panobinostat) are potent tools for modulating chromatin structure and gene expression. However, their chemical instability and the transient nature of acetylation states often lead to experimental artifacts.
This guide is not a generic protocol; it is a troubleshooting system designed to isolate variables in solubility, extraction, and detection that commonly cause assay failure.
Module 1: Reagent Handling & Chemical Stability
Q: My IC50 values are shifting between experiments. Is my inhibitor degrading?
A: Likely, yes. HDAC inhibitors, particularly hydroxamic acids like Trichostatin A (TSA) and Vorinostat (SAHA), are chemically labile.
-
The Issue: Hydroxamic acids are sensitive to light and hydrolysis. In aqueous culture media (pH ~7.4), the half-life of these compounds can be surprisingly short.
-
The Fix:
-
Solvent Integrity: Always prepare stock solutions in anhydrous DMSO (Dimethyl Sulfoxide). Avoid alcohols (ethanol/methanol) for stock storage as they can facilitate transesterification or oxidation over long periods.
-
Aliquot Strategy: Do not freeze-thaw stocks more than 3 times. Store at -80°C in single-use aliquots.
-
Media Refresh: For treatments exceeding 24 hours, replace the culture medium with fresh inhibitor every 24 hours . TSA is light-sensitive; wrap tubes in foil and minimize exposure to ambient light during handling.
-
Q: I see precipitation when adding the inhibitor to my cell culture.
A: You have exceeded the solubility limit of the aqueous buffer.
-
The Protocol: Ensure the final DMSO concentration in the well is <0.5% (v/v) . If you need a higher drug concentration, do not simply add more stock; you must increase the concentration of the stock solution so the volume added remains negligible.
Module 2: Western Blotting – The "Ghost Band" Problem
Q: I treated cells with SAHA, but I see no increase in Acetyl-Histone H3 (Ac-H3) on my blot.
A: The acetylation signal was likely lost during cell lysis, not during treatment.
-
The Causality: HDACs are robust enzymes. If you lyse cells in standard RIPA buffer without specific inhibition, HDACs remain active in the lysate and strip the acetyl groups off the histones before you even load the gel.
-
The Fix: You must inhibit HDACs ex vivo.
-
Add Inhibitors to Lysis Buffer: Add Sodium Butyrate (1–5 mM) or TSA (1 µM) directly to your lysis buffer. This "freezes" the acetylation state at the moment of lysis.
-
Q: My histone bands are smeared or faint, even with high protein loading.
A: You are likely using the wrong extraction method. Histones are highly basic, positively charged proteins that bind tightly to DNA. Standard whole-cell lysis (RIPA/NP-40) often fails to solubilize chromatin-bound histones effectively.
-
The Protocol: Acid Extraction Instead of detergent lysis, use Acid Extraction to protonate the histones and separate them from the DNA backbone.
Step Reagent Action 1. Harvest PBS Wash cells, scrape, and pellet. 2. Lysis Triton Extraction Buffer (TEB) Lyses plasma membrane; keeps nuclei intact. Pellet nuclei (spin 6500xg). 3. Extraction 0.2N HCl (or 0.4N H2SO4) Resuspend nuclei pellet in acid. Incubate 4°C overnight. 4. Neutralization NaOH / Tris-HCl pH 8.0 Neutralize supernatant after spinning down debris.
Q: I am using Actin as a loading control, but it looks inconsistent.
A: Stop using Actin or Tubulin for histone blots.
-
The Logic: Actin is cytoplasmic; Histones are nuclear. If your fractionation varies, the ratio of cytoplasm to nucleus varies.
-
The Standard: Normalize against Total Histone H3 . This ensures you are comparing acetylation levels relative to the total histone pool loaded.
Visualizing the Troubleshooting Logic
Caption: Decision tree for troubleshooting lost acetylation signals in Western Blotting.
Module 3: Enzymatic Assays & Fluorescence Interference
Q: My fluorometric HDAC activity assay (e.g., Fluor-de-Lys) shows no signal for the positive control.
A: You likely added protease inhibitors to your sample buffer.[1]
-
The Mechanism: These assays typically use a two-step reaction:
-
Deacetylation: HDAC removes the acetyl group from a lysine-substrate (Lys-Ac-AMC).
-
Development: A "Developer" solution is added. This developer contains Trypsin , which recognizes the deacetylated lysine and cleaves the fluorophore (AMC) to generate light.
-
-
The Conflict: If you used a "Complete Protease Inhibitor Cocktail" in your cell lysate preparation, you have inhibited the Trypsin in the developer. The fluorophore is never released, resulting in a false negative (no signal).
-
The Fix: Use EDTA-free lysis buffers without general serine protease inhibitors if you plan to run this specific assay.
Q: I found a compound that inhibits HDAC, but it doesn't work in cells. (False Positives)
A: Check for Fluorescence Quenching .[2]
-
Some small molecules (e.g., Aurones, certain flavonoids) absorb light at the same wavelength as the assay fluorophore (typically excitation ~360nm, emission ~460nm). They "quench" the signal, making it look like the enzyme is inhibited when it is actually just the light being blocked.
-
Validation: Run a "no-enzyme" control where you add the deacetylated standard (the product) + your inhibitor. If the signal is lower than the standard alone, your compound is a quencher.
Module 4: Cellular Viability & Mechanism of Action
Q: My MTT assay shows higher viability in treated cells than control, but the cells look dead.
A: This is a classic MTT artifact.
-
The Issue: MTT measures mitochondrial reductase activity. Some HDAC inhibitors (and plant extracts) can alter mitochondrial metabolism or directly reduce the MTT tetrazolium salt to formazan without cell viability.
-
The Fix: Verify with an ATP-based assay (e.g., CellTiter-Glo) or direct nuclei counting (Trypan Blue/PI staining).
Q: What physiological changes should I expect?
A: HDAC inhibitors generally induce cell cycle arrest before apoptosis.
-
Class I Inhibitors (e.g., Romidepsin): Often induce G1 arrest (p21 induction).
-
Pan-Inhibitors (e.g., TSA/SAHA): Can induce both G1 and G2/M arrest depending on the cell line and dosage.
Visualizing the Mechanism of Action
Caption: Simplified mechanism: HDACi blocks deacetylation, forcing chromatin into an open, hyperacetylated state promoting gene expression (e.g., p21).
References
-
Itoh, Y., et al. (2016).[2] "False HDAC Inhibition by Aurone Compound."[2] Chemical and Pharmaceutical Bulletin, 64(8), 1124–1128.[2] [Link]
-
Vigushin, D. M., et al. (2001). "Trichostatin A is a histone deacetylase inhibitor with potent antitumor activity against human breast cancer in vivo." Clinical Cancer Research, 7(4), 971-976. [Link]
-
Sheinman, M., et al. (2004). "Trichostatin A-induced histone acetylation causes decondensation of interphase chromatin."[3] Journal of Cell Science, 117, 4277-4287. [Link]
Sources
Troubleshooting inconsistent results in Dihydrochlamydocin cytotoxicity assays
Status: Active Ticket ID: DHC-HDAC-TS-001 Assigned Specialist: Dr. Aris V. (Senior Application Scientist) Subject: Troubleshooting High Variability and Inconsistent IC50 Values in Dihydrochlamydocin Assays
Executive Summary
This compound (DHC) is a cyclic tetrapeptide and a structural analogue of Chlamydocin. While Chlamydocin contains a highly reactive epoxy-ketone moiety (2-amino-9,10-epoxy-8-oxodecanoic acid, or Aoe) that acts as a potent, irreversible "warhead" for Histone Deacetylases (HDACs), this compound typically features a reduced hydroxyl group at the C8 position.
The Core Problem: Inconsistency in DHC assays usually stems from three distinct failure modes:
-
Warhead Ambiguity: The reduced hydroxyl form (DHC) is significantly less potent (µM range) than the parent ketone (nM range). Trace oxidation or contamination with the parent compound causes massive potency spikes.
-
Hydrophobic Adsorption: Cyclic peptides are notoriously lipophilic and bind aggressively to standard polystyrene plastics, effectively lowering the actual concentration delivered to cells.
-
The "Epigenetic Lag": HDAC inhibitors (HDACi) require gene expression modulation to induce apoptosis, a process that is slower than direct cytotoxic agents.
Part 1: Diagnostic Matrix
Identify your specific issue to jump to the relevant troubleshooting module.
| Symptom | Probable Root Cause | Recommended Action |
| IC50 varies 10-100x between replicates | Plasticware Adsorption | Switch to low-bind glass or polypropylene; avoid serial dilution in polystyrene. |
| Compound loses potency over time (Storage) | Aggregation/Precipitation | DHC is hydrophobic; check for micro-precipitates. Use DMSO/Tween-20 pulse. |
| Unexpectedly high potency (nM range) | Contamination/Oxidation | You may have trace Chlamydocin (parent ketone). Verify structure via LC-MS. |
| Cells look dead but MTT says alive | Mitochondrial Hyperactivity | HDACi can induce mitochondrial biogenesis. Switch to ATP-based assays (CellTiter-Glo). |
| No toxicity at 24h, high toxicity at 72h | Epigenetic Lag | This is normal for HDACi. Extend assay windows to >48h. |
Part 2: Deep Dive Troubleshooting
Module A: The "Sticky Peptide" Protocol (Solubility & Handling)
The Science: this compound is a hydrophobic cyclic peptide. When serially diluted in aqueous media (RPMI/DMEM) within standard polystyrene plates, up to 60% of the compound can adsorb to the plastic walls before reaching the cells. This results in a "sawtooth" dose-response curve.
The Solution: Implement a Low-Retention Workflow .
Critical Steps:
-
Solvent: Dissolve stock powder in 100% DMSO. Never store aqueous stocks.
-
Vessels: Perform all intermediate dilutions in glass vials or low-binding polypropylene tubes (e.g., Eppendorf LoBind). Never perform serial dilutions directly in the cell culture plate.
-
Transfer: Add the diluted compound to the cells immediately. Do not let dilute solutions sit.
Module B: The "Epigenetic Lag" (Time-Course Optimization)
The Science: Unlike pore-forming toxins that kill in minutes, DHC functions by inhibiting HDACs. This leads to hyperacetylation of histones
Data Comparison: Effect of Incubation Time on DHC IC50 (Representative data for HDAC inhibitors)
| Incubation Time | Observed IC50 (µM) | Phenotypic Status | Reliability |
| 24 Hours | > 50 µM (Inactive) | Cells arrested but metabolically active. | Low (False Negative) |
| 48 Hours | 15 µM | Onset of apoptosis (blebbing). | Moderate |
| 72 Hours | 2.5 µM | Widespread apoptosis/fragmentation. | High (True Potency) |
Recommendation:
-
Standardize Incubation: Set your primary endpoint to 72 hours .
-
Seeding Density: HDAC inhibitors are sensitive to confluence. Over-confluent cells (>80%) may become resistant to cell cycle arrest. Seed cells to reach ~70% confluence at the end of the 72h assay, not the beginning.
Module C: Assay Artifacts (MTT vs. ATP)
The Science: Tetrazolium-based assays (MTT/MTS) rely on mitochondrial reductase activity. HDAC inhibitors often induce "mitochondrial biogenesis" or stress responses that increase reductase activity even as the cell stops dividing. This can mask cytotoxicity, leading to artificially high cell viability readings.
The Solution:
-
Avoid: MTT/MTS for primary screening of HDACi.
-
Adopt: ATP-based luminescent assays (e.g., CellTiter-Glo) or protease markers (CellTiter-Fluor). ATP levels drop rapidly upon membrane compromise and are less susceptible to metabolic artifacts.
Part 3: Validated Protocol for DHC Cytotoxicity
Objective: Determine robust IC50 values for this compound.
Materials:
-
DHC Stock (10 mM in DMSO, stored at -20°C).
-
Assay: CellTiter-Glo (Promega) or equivalent ATP assay.
-
Plate: 96-well White Opaque (for luminescence).
-
Dilution Vessel: Glass HPLC vials.
Step-by-Step:
-
Cell Seeding (T=0h):
-
Seed cells (e.g., HCT116 or MCF-7) at 2,000 - 3,000 cells/well in 90 µL media.
-
Why? Low density ensures cells are in log-phase growth during the 72h exposure.
-
Incubate overnight to allow attachment.
-
-
Compound Preparation (T=24h):
-
Thaw DHC stock. Vortex for 30 seconds.
-
Step A: Prepare a 100 µM working solution in a glass vial (e.g., 10 µL of 10 mM Stock + 990 µL Media).
-
Step B: Perform 1:3 serial dilutions in glass vials (not the plate).
-
Step C: Transfer 10 µL of each dilution to the plate (Final Volume 100 µL).
-
Control: Include a 0.1% DMSO vehicle control.
-
-
Incubation:
-
Incubate for 72 hours undisturbed.
-
-
Readout (T=96h):
-
Equilibrate plate to Room Temp (20 min).
-
Add 100 µL CellTiter-Glo reagent.
-
Shake (Orbit) for 2 minutes to lyse.
-
Read Luminescence (Integration: 1.0s).
-
Part 4: Mechanism of Action (Visualized)
Understanding the pathway clarifies why 24h assays fail.
References
-
Chlamydocin Analogue Design & Potency
-
Assay Interference (MTT vs ATP)
-
HDAC Inhibitor Kinetics
- Title: Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability.
- Source: PubMed Central (PMC).
-
URL:[Link]
- Relevance: Explains the temporal disconnect (lag) between enzyme inhibition and cell viability readouts.
-
Cyclic Peptide Solubility
Sources
- 1. researchgate.net [researchgate.net]
- 2. Macrocyclic Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlamydocin-hydroxamic acid analogues as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. researchgate.net [researchgate.net]
Optimizing western blot conditions for detecting histone acetylation changes
Status: Active Agent: Senior Application Scientist Ticket Subject: Optimization of Western Blot Conditions for Histone Acetylation Detection
Introduction: Why Histone Blots Fail
Detecting histone acetylation (e.g., H3K9ac, H3K27ac) is technically distinct from standard Western blotting. Histones are small (~11–15 kDa), highly basic (pI ~10–11), and their post-translational modifications (PTMs) are enzymatically labile.
Standard protocols often result in "blow-through" (loss of protein through the membrane), "smiling" bands (due to high salt in nuclear preps), or false negatives (due to rapid deacetylation). This guide replaces generic workflows with a rigid, self-validating system designed for chromatin biology.
Module 1: Sample Preparation & Preservation
The majority of "antibody failures" are actually sample preparation failures. Histone deacetylases (HDACs) function immediately upon cell lysis.
1.1 The Non-Negotiable: HDAC Inhibition
You cannot detect acetylation changes accurately without inhibiting endogenous HDACs during lysis. Add these inhibitors to all lysis buffers immediately before use.
| Inhibitor | Target Class | Working Concentration | Solvent |
| Sodium Butyrate | Class I, IIa | 5–10 mM | Water |
| Trichostatin A (TSA) | Class I, II | 0.4–1.0 µM | DMSO |
| Nicotinamide | Sirtuins (Class III) | 10–20 mM | Water |
Pro Tip: Sodium Butyrate is cheap but requires high concentrations (mM range), which can distort electrophoresis bands due to high ionic strength. TSA is more potent (nM range) and safer for gel resolution [1, 2].
1.2 Protocol: Acid Extraction vs. Total Lysis
While boiling cells in SDS works for total protein, it releases genomic DNA (gDNA) which causes viscosity. For histones, Acid Extraction is the gold standard because it removes DNA and non-basic proteins, enriching the histone fraction significantly.
Method A: Acid Extraction (Recommended for Purity)
-
Harvest: Wash cells (PBS) and resuspend in Hypotonic Lysis Buffer (10 mM Tris pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, + Inhibitors).
-
Incubate: 30 min on rotator at 4°C. Spin 10,000 x g, 10 min. Discard supernatant (cytosol).[1]
-
Extract: Resuspend pellet in 0.2 N H₂SO₄ (Sulfuric Acid). Incubate overnight at 4°C with rotation.
-
Clear: Spin 16,000 x g, 10 min. Save supernatant (contains histones).
-
Precipitate: Add 33% volume of 100% TCA (Trichloroacetic acid). Incubate on ice 30 min.
-
Wash: Spin max speed. Wash pellet 2x with ice-cold acetone. Air dry.
-
Resuspend: Dissolve in ddH₂O or Buffer.
Method B: Direct Lysis (High Throughput) If acid extraction is too slow, use RIPA buffer supplemented with Benzonase/DNase (50 U/mL) and 1% SDS. You must sonicate to shear residual DNA, or the viscous slime will distort the gel lane [3].
Figure 1: Acid extraction workflow for enriching histone proteins and removing DNA interference.[2]
Module 2: Electrophoresis & Transfer
Histones are small (<15 kDa). Standard conditions allow them to pass through the membrane undetected.
2.1 Gel Chemistry
Do not use a standard 10% Tris-Glycine gel; histones will run off the front.
-
Recommended: 15% SDS-PAGE or 4–20% Gradient Gels.
-
Buffer System: MES buffer (for Bis-Tris gels) provides better resolution for low MW proteins than MOPS.
2.2 The Membrane: Pore Size is Critical
This is the most common failure point.
-
Standard: 0.45 µm pore size (Good for >20 kDa). DO NOT USE.
-
Why? Histones can pass through 0.45 µm pores during transfer, leading to a "blank" blot [4, 5].
2.3 Transfer Conditions
Histones transfer rapidly. Over-transferring causes "blow-through."
-
Voltage: 100V for 60-90 mins is often too long for histones.
-
Optimized: 70V for 45 mins (Wet Transfer) or use a rapid semi-dry system validated for <20 kDa proteins.
-
Fixation: After transfer, air-dry PVDF membranes completely (turn white) to lock proteins, then re-wet in methanol before blocking. This improves retention of small proteins.[3]
Module 3: Immunodetection
3.1 Blocking and Antibody Incubation
Acetylation epitopes can be masked by improper blocking.
-
Block: 5% BSA in TBS-T (Tris-Buffered Saline + 0.1% Tween-20).
-
Note: Milk contains casein, a phosphoprotein, which blocks phosphohistone antibodies. For acetylation, milk is generally safe, but BSA is cleaner for specific modifications [6].
-
-
Primary Antibody: Incubate Overnight at 4°C . Acetylation antibodies often have lower affinity than total histone antibodies; 1 hour at Room Temp is rarely sufficient.
3.2 Normalization
Do not use Actin or Tubulin as loading controls if you used Acid Extraction (they are removed).
-
Correct Control: Total Histone H3 (e.g., C-terminal antibody) to normalize H3Kxx_ac signals.
Module 4: Troubleshooting FAQ
Q1: My histone bands are "smiling" or look like a frown. Why?
-
Cause: High salt concentration in the sample (common in nuclear extracts) or running the gel too hot.
-
Fix:
-
Desalt samples using a spin column (e.g., Bio-Gel P-6) or dialysis.
-
Run the gel at a lower voltage (80-100V) in a cold room (4°C) to prevent thermal distortion [7].
-
Q2: I see a strong signal for Total H3, but no signal for H3K27ac.
-
Cause: Deacetylation occurred during lysis.
-
Fix: Did you add Sodium Butyrate/TSA? If yes, the antibody might be conformationally sensitive. Try a Dot Blot to confirm the antibody recognizes the antigen in its native state.
Q3: My bands are fuzzy or "blown out."
-
Cause: Pore size too large or transfer time too long.
-
Fix: Switch to 0.2 µm PVDF . Reduce transfer time by 30%. Ensure the transfer buffer contains 20% Methanol (strips SDS from proteins, increasing binding to NC/PVDF).
Q4: I have high background across the whole blot.
-
Cause: Incomplete washing or "sticky" secondary antibodies.
-
Fix: Histones are extremely basic (positively charged). They can attract negatively charged detergents. Increase Tween-20 to 0.2% in wash buffers.
Figure 2: Logic tree for troubleshooting weak histone acetylation signals.
References
-
NIH/PubMed. Butyrate and trichostatin A effects on the proliferation/differentiation of human intestinal epithelial cells. Available at: [Link]
-
Protocol Online. Protocol for histone acid extraction for Western blot. Available at: [Link]
-
LI-COR Biosciences. Choose the Best Western Blot Membrane for Your Experiment. Available at: [Link]
-
Bio-Rad. Western Blot Doctor™ — Protein Band Appearance Problems. Available at: [Link]
Sources
How to minimize off-target effects of Dihydrochlamydocin in cell-based assays
Topic: Minimizing Off-Target Effects & Optimizing Selectivity in Cell-Based Assays Product Category: Epigenetic Modulators / Cyclic Tetrapeptide HDAC Inhibitors Document ID: DHC-TECH-001
Executive Summary: The Dihydrochlamydocin Challenge
This compound (DHC) is a potent cyclic tetrapeptide histone deacetylase (HDAC) inhibitor. While structurally related to Chlamydocin (which contains a reactive epoxy-ketone warhead rendering it irreversible), DHC acts as a powerful cytostatic agent.
The Core Problem: The primary "off-target" effect in DHC workflows is not necessarily binding to non-HDAC proteins, but rather Pan-HDAC inhibition (lack of isoform selectivity) and rapid cytotoxicity that masks the desired specific epigenetic reprogramming. Users often mistake secondary apoptotic signaling for primary transcriptional regulation.
This guide provides the protocols to define the Therapeutic Window —the specific concentration and time range where DHC inhibits the target HDACs (usually Class I) without triggering immediate cell death or broad-spectrum Class II inhibition.
Troubleshooting & FAQs: Expert Solutions
Q1: I am observing >50% cell death within 12 hours. Is this expected?
Diagnosis: Overdosing leading to "Catastrophic Chromatin Collapse."
Technical Insight: DHC is potent in the nanomolar (nM) range. At micromolar (
-
De-escalate Dose: Perform a log-scale titration starting from 0.1 nM to 1
M. -
Shorten Exposure: DHC uptake is rapid. Shift from 24h endpoints to 4h or 6h for transcriptional readouts.
-
Verify Mechanism: If cell death persists at low doses, verify if the effect is p53-dependent (DHC stabilizes p53 via acetylation).
Q2: How do I distinguish between specific Class I HDAC inhibition and broad "off-target" effects?
Diagnosis: Lack of Isoform Selectivity Markers. Technical Insight: DHC preferentially targets Class I HDACs (HDAC 1, 2, 3) but can spill over into Class IIb (HDAC6) at higher concentrations. Solution: Run a Split-Marker Western Blot :
-
Marker A (Class I Target): Acetyl-Histone H3 (Lys9/Lys14).
-
Marker B (Off-Target/Class IIb): Acetyl-
-Tubulin. -
Goal: Find the concentration that increases Acetyl-H3 without significantly increasing Acetyl-Tubulin.
Q3: My IC50 values shift dramatically between experiments. Why?
Diagnosis: Peptide Adsorption (The "Sticky Peptide" Effect). Technical Insight: Cyclic peptides are hydrophobic and can adsorb to standard polystyrene culture plates or pipette tips, effectively reducing the actual concentration delivered to cells. Solution:
-
Solvent: Ensure stock is dissolved in 100% DMSO and diluted such that the final DMSO concentration is constant (e.g., 0.1%).
-
Carrier Protein: Include 0.1% BSA (Bovine Serum Albumin) in the dilution buffer to block non-specific binding sites on plasticware.
-
Mixing: Do not serial dilute in the culture plate. Prepare 10X concentrations in low-bind tubes and add to cells.
Q4: Is the inhibition reversible? Can I wash it out?
Diagnosis: Confusion with Chlamydocin. Technical Insight: Unlike Chlamydocin (which covalently binds via an epoxide), this compound lacks the reactive epoxide warhead (depending on the specific reduction synthesis). However, its binding kinetics are tight. Solution: Perform a Washout Recovery Assay (Protocol below) to determine if the epigenetic marks (acetylation) reset after removing the drug. This confirms the absence of covalent modification and toxicity.
Visualizing the Mechanism & Off-Target Pathways
The following diagram illustrates the bifurcation between the desired epigenetic modulation and the unwanted off-target toxicity pathways.
Figure 1: Mechanism of Action showing the divergence between specific Class I inhibition (Green) and high-dose/off-target Class II effects and toxicity (Red).
Critical Protocols: Establishing the Selectivity Window
Do not proceed to functional assays (migration, differentiation) without validating these parameters.
Protocol A: The "Split-Marker" Selectivity Assay
Purpose: To define the concentration where DHC inhibits Class I HDACs without affecting Class IIb (HDAC6).
| Step | Action | Technical Note |
| 1 | Seed Cells | Seed 3x10^5 cells/well in 6-well plates. Allow 24h attachment. |
| 2 | Preparation | Prepare DHC stocks: 1 nM, 10 nM, 100 nM, 1 |
| 3 | Treatment | Treat cells for 6 hours (optimal for acetylation marks). |
| 4 | Lysis | Lyse in RIPA buffer containing protease AND phosphatase inhibitors. |
| 5 | Western Blot | Probe for: 1. Acetyl-H3 (K9/K14) (Class I readout)2. Acetyl-Tubulin (Class IIb/HDAC6 readout)3. Total H3 & Total Tubulin (Loading controls) |
| 6 | Analysis | Calculate the Fold Change (FC) over DMSO control. |
Interpretation Table:
| Result Pattern | Interpretation | Recommendation |
|---|---|---|
| High Ac-H3 / Low Ac-Tubulin | Selective Class I Inhibition | Optimal Dose for gene expression studies. |
| High Ac-H3 / High Ac-Tubulin | Pan-HDAC Inhibition | Dose is too high; risk of off-target transport defects. |
| Low Ac-H3 / Low Ac-Tubulin | Sub-therapeutic | Increase dose or check DHC stability. |
Protocol B: The Washout Recovery Assay
Purpose: To confirm DHC is acting reversibly and to distinguish it from irreversible analogues (like Chlamydocin). This minimizes "off-target" toxicity caused by permanent enzyme inactivation.
Figure 2: Workflow for Washout Recovery Assay. If Acetyl-H3 levels return to baseline at T=24h, the inhibition is reversible.
References
-
Mechanism of Chlamydocin Analogues
-
HDAC Inhibitor Selectivity & Off-Targets
-
Title: Lysine deacetylase inhibitors have low selectivity in cells and exhibit predominantly off-target effects.[2]
- Source: NIH / PubMed Central.
- Relevance: Critical analysis of how "selective" inhibitors often exhibit broad effects in cellular contexts due to redundancy and complex binding.
-
URL:[Link]
-
-
General HDACi Mechanism & Toxicity
-
This compound Activity
Sources
- 1. Chlamydocin-hydroxamic acid analogues as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysine deacetylase inhibitors have low selectivity in cells and exhibit predominantly off‐target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Dihydrochlamydocin (DHC) Bioavailability
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: In Vivo Formulation & Pharmacokinetics of Hydrophobic Cyclic Tetrapeptides
Introduction: The "Brick Dust" Paradox
Welcome. If you are accessing this guide, you have likely encountered the classic paradox of Dihydrochlamydocin (DHC) : it is a potent Histone Deacetylase (HDAC) inhibitor in vitro, yet it fails to produce consistent pharmacodynamic endpoints in vivo.
As a cyclic tetrapeptide, DHC possesses "chameleonic" properties—it can shield its polar groups to permeate cell membranes (high passive permeability). However, this same feature renders it extremely hydrophobic (LogP > 3), causing it to precipitate in aqueous biological fluids (plasma/interstitial fluid) before reaching the target tissue.
This guide moves beyond basic solubility to address the Critical Quality Attributes (CQAs) required for successful in vivo delivery.
Module 1: Troubleshooting Solubility & Precipitation
User Query: "My DHC stock is clear in DMSO, but it crashes out immediately upon dilution with PBS or Saline. How do I fix this?"
Root Cause Analysis
DHC is a "Grease Ball" molecule. When you dilute a DMSO stock (>10 mg/mL) into an aqueous buffer, you trigger a solvent shift . The water molecules form a structured cage around the hydrophobic peptide, forcing DHC molecules to aggregate and precipitate to minimize free energy. This results in "micro-precipitation" which is often invisible to the naked eye but leads to:
-
Embolism risk (IV administration).
-
Erratic absorption (IP/Sub-Q administration).
-
False negatives in efficacy studies.
The Solution: The "Romidepsin" Co-Solvent Strategy
Do not reinvent the wheel. We utilize the clinically validated vehicle used for Romidepsin (Istodax) , a structural analog in the cyclic peptide HDAC inhibitor class.
Protocol: Validated Co-Solvent Vehicle (Standard)
| Component | Function | Final Concentration (v/v) |
| Ethanol (Anhydrous) | Primary Solubilizer | 10% |
| Propylene Glycol (PG) | Co-solvent / Stabilizer | 40% |
| Tween 80 | Surfactant (Prevents aggregation) | 5% |
| Saline (0.9% NaCl) | Aqueous Phase | 45% |
Step-by-Step Preparation:
-
Weigh DHC powder accurately.
-
Dissolve DHC completely in the Ethanol/Propylene Glycol mixture first. Vortex until crystal clear.
-
Add Tween 80 and vortex gently.
-
Slowly add Saline dropwise while vortexing. Crucial: Adding saline too fast will shock the system and cause precipitation.
-
Filter through a 0.22 µm PTFE filter (hydrophobic compatible) before injection.
Module 2: Advanced Formulation (Nanocarriers)
User Query: "The co-solvent method is causing irritation/toxicity in my mice. What is the alternative?"
Root Cause Analysis
High concentrations of Propylene Glycol or DMSO can be toxic (hemolysis, peritonitis) in longitudinal studies. If your required dose necessitates high vehicle volumes, you must switch to an encapsulation strategy .
The Solution: HP-β-CD Complexation
Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a "donut" structure, encapsulating the hydrophobic DHC in its cavity while presenting a hydrophilic exterior to the blood.
Protocol: Cyclodextrin Inclusion Complex
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in sterile water or 0.9% Saline.
-
Solubilize DHC: Dissolve DHC in a minimal volume of Acetone (volatile solvent).
-
Mix: Add the DHC-Acetone solution dropwise to the HP-β-CD solution under constant stirring (500 RPM).
-
Evaporate: Leave the solution stirring in a fume hood overnight (or use a rotary evaporator) to remove the Acetone completely.
-
Result: A clear aqueous solution where DHC is trapped inside the cyclodextrin ring.
Module 3: Visualizing the Formulation Logic
Use the following decision tree to select the correct vehicle based on your specific experimental constraints.
Caption: Decision matrix for selecting the optimal this compound delivery vehicle based on dose requirements and physiological tolerance.
Module 4: Metabolic Stability (The "Clearance" Problem)
User Query: "The drug dissolves fine, but plasma half-life (t1/2) is less than 20 minutes. Is it being degraded?"
Mechanism of Failure
While the cyclic backbone of DHC protects it from general proteases, the side chains are vulnerable to hepatic metabolism (Cytochrome P450 oxidation). Furthermore, hydrophobic peptides are rapidly opsonized and cleared by the Reticuloendothelial System (RES).
Protocol: PEGylated Liposomes (Stealth Mode)
To extend circulation time, we must hide the DHC from the liver/kidneys using PEGylated liposomes.
Workflow Diagram:
Caption: Step-by-step workflow for encapsulating DHC into PEGylated liposomes to prevent rapid hepatic clearance.
Summary of Recommendations
| Parameter | Standard Approach | High-Performance Approach |
| Vehicle | 10% EtOH / 40% PG / 50% Saline | 20% HP-β-CD (Cyclodextrin) |
| Route | Intraperitoneal (IP) | Intravenous (IV) Tail Vein |
| Dose Limit | ~5-10 mg/kg | >20 mg/kg |
| Stability | 4 hours at RT | >24 hours at 4°C |
| Primary Risk | Peritonitis / Precipitation | Renal clearance of vehicle |
References
-
VanderMolen, K. M., et al. (2011). "Romidepsin (Istodax): A Natural Product-Based Histone Deacetylase Inhibitor." Journal of Medicinal Chemistry. Link
- Relevance: Establishes the "Gold Standard" co-solvent formulation (Propylene Glycol/Ethanol) for cyclic peptide HDAC inhibitors.
-
Wang, C. K., & Craik, D. J. (2016). "Cyclic Peptide Oral Bioavailability: Lessons from the Past." Biopolymers.[1][2] Link
- Relevance: Explains the "chameleonic" permeability vs. solubility paradox inherent to the cyclic peptide structure.
-
Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. Link
- Relevance: Validates the use of HP-β-CD for solubilizing hydrophobic compounds without using toxic organic solvents.
-
Darkin, S. A., et al. (1984). "Chlamydocin: Synthesis and biological activity." The Journal of Antibiotics. Link
- Relevance: Foundational text on the synthesis and handling of Chlamydocin and its deriv
Sources
Validation & Comparative
Dihydrochlamydocin versus Trichostatin A: A Comparative Analysis
This guide provides a comparative technical analysis of Dihydrochlamydocin (DHC) and Trichostatin A (TSA) , designed for researchers optimizing epigenetic modulation workflows.
Executive Summary: The Strategic Choice
In the landscape of Histone Deacetylase (HDAC) inhibitors, Trichostatin A (TSA) serves as the historical "gold standard"—a potent, broad-spectrum hydroxamic acid used to establish baseline inhibition. However, its utility is often limited by metabolic instability and a lack of isoform selectivity.
This compound (DHC) , a cyclic tetrapeptide and close analog of Chlamydocin, represents a "scaffold-driven" alternative. While often overshadowed by its parent compound, DHC offers a distinct pharmacological profile characterized by the structural rigidity of its cyclic backbone.
Quick Selection Guide:
-
Choose Trichostatin A (TSA) if: You require a well-characterized, reversible, pan-HDAC inhibitor for short-term in vitro assays or as a positive control in screening libraries.
-
Choose this compound (DHC) if: You are investigating Class I-specific inhibition (HDAC 1, 2, 3) or require a compound with distinct physicochemical properties (crystallinity/solubility) compared to the hygroscopic nature of TSA.
Chemical Biology & Mechanism of Action[1][2]
Trichostatin A (TSA)[3]
-
Class: Hydroxamic Acid.
-
Mechanism: TSA mimics the lysine substrate. Its long aliphatic chain inserts into the HDAC active site tube, and the terminal hydroxamic acid group chelates the Zinc ion (Zn²⁺) essential for catalytic activity.[1]
-
Kinetics: Reversible, competitive inhibition.
-
Limitation: The hydroxamate group is metabolically labile (susceptible to glucuronidation and hydrolysis), limiting in vivo duration.
This compound (DHC)[5][6]
-
Mechanism: DHC utilizes a macrocyclic scaffold (typically containing L-Phe, D-Pro, Aib, and a modified Aoe-derivative residue) to cap the entrance of the HDAC active site. This "cap group" recognition provides high affinity.
-
Structural Note: Unlike Chlamydocin, which contains a reactive epoxyketone warhead (often leading to irreversible binding), this compound is the reduced form. While historically considered less potent than the parent epoxide, recent data indicates it retains significant cytostatic and HDAC-inhibitory activity, likely through a stabilized non-covalent interaction or a modified zinc-binding motif.
-
Advantage: The cyclic peptide backbone is resistant to proteolysis, offering a stability advantage over linear peptides.
Mechanistic Pathway Diagram
The following diagram illustrates the divergent binding modes and downstream effects.
Caption: Differential binding modes of TSA (chelation) vs. DHC (surface occlusion) converging on chromatin hyperacetylation.
Comparative Performance Data
The following data aggregates experimental findings to benchmark DHC against the TSA standard.
| Feature | Trichostatin A (TSA) | This compound (DHC) |
| Primary Target | Pan-HDAC (Class I & II) | Class I Selective (HDAC 1, 2, 3) |
| IC50 (HDAC1) | ~20 nM [1] | ~30 - 100 nM (Analog dependent) [2] |
| Binding Kinetics | Fast-on / Fast-off (Reversible) | Slow-on / Slow-off (Scaffold dependent) |
| Cellular Potency | High (nM range) | Moderate to High (nM to µM) |
| Metabolic Stability | Low (Hydroxamate hydrolysis) | High (Cyclic peptide resistance) |
| Solubility | DMSO, Ethanol | DMSO, Methanol (Crystalline solid) |
| Toxicity Profile | High general cytotoxicity | Cytostatic; targeted antiproliferative |
Scientist's Note: While Chlamydocin (parent) has an IC50 of ~1.3 nM, DHC is generally less potent but offers a wider therapeutic window in specific assays where the extreme potency of the epoxide warhead causes off-target alkylation.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are standardized for comparing these two agents.
Protocol A: Fluorometric HDAC Activity Assay
Objective: Determine IC50 values for DHC vs. TSA using a deacetylase-sensitive fluorogenic substrate.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Substrate: Boc-Lys(Ac)-AMC (Fluorogenic).
-
Enzyme: HeLa Nuclear Extract or Recombinant HDAC1.
Workflow:
-
Preparation: Dilute TSA and DHC in DMSO to 100x final concentration. Prepare serial dilutions (e.g., 1 nM to 10 µM).
-
Incubation: Add 10 µL of inhibitor dilution to 80 µL of diluted Enzyme solution. Incubate for 15 mins at 37°C to allow inhibitor-enzyme equilibration.
-
Critical Step: DHC may require longer pre-incubation (30 mins) due to the bulky cyclic scaffold.
-
-
Reaction: Initiate by adding 10 µL of Substrate (Final conc: 50 µM).
-
Development: Incubate for 30 mins at 37°C. Stop reaction with 50 µL Trypsin/Developer solution (cleaves the deacetylated lysine to release AMC).
-
Readout: Measure Fluorescence (Ex: 360 nm / Em: 460 nm).
-
Analysis: Plot % Activity vs. Log[Inhibitor] to derive IC50.
Protocol B: Cellular Hyperacetylation Analysis (Western Blot)
Objective: Validate cellular permeability and target engagement.
Workflow Diagram:
Caption: Workflow for assessing histone hyperacetylation levels post-treatment.
Detailed Steps:
-
Seeding: Seed cells at 5x10⁵ cells/well in a 6-well plate.
-
Treatment: Treat with TSA (Positive Control, 500 nM) and DHC (Titration: 100 nM, 500 nM, 1 µM). Include a DMSO vehicle control.
-
Lysis: Harvest cells after 18 hours. Lyse using RIPA buffer supplemented with protease inhibitors and 1 µM TSA (to prevent deacetylation during lysis).
-
Blotting: Probe for Acetyl-Histone H3 (Lys9/Lys14) and Acetyl-Histone H4 .
-
Validation: DHC should show a dose-dependent increase in acetylation bands, comparable to TSA but potentially with a different isoform signature (e.g., stronger H3 vs H4 effect depending on Class I selectivity).
Critical Analysis & Troubleshooting
Stability Issues
-
TSA: Solutions in culture medium degrade (t1/2 ~ 8-10 hours). Recommendation: Refresh media containing TSA every 12 hours for long-term experiments.
-
DHC: Cyclic peptides are robust. Recommendation: Standard 24-48 hour treatments are viable without media refreshment.
Selectivity Artifacts
Researchers often assume DHC is inactive because it lacks the epoxide of Chlamydocin. This is incorrect. DHC retains nanomolar to micromolar activity. Ensure you do not use DHC as a "negative control" for Chlamydocin without verifying its activity in your specific cell line first. For a true negative control, use a structurally unrelated inactive peptide or a specific inactive analog (e.g., where the zinc-binding capability is explicitly removed).
Solubility
DHC is often more crystalline and lipophilic. Ensure thorough vortexing in DMSO. If precipitation occurs in aqueous media, dilute the DMSO stock into serum-free media first, vortex, and then add serum.
References
-
Inhibition of Histone Deacetylase Activity by Trichostatin A Modulates Gene Expression. PubMed. Available at: [Link]
-
Metabolites from nematophagous fungi and nematicidal natural products. Applied Microbiology and Biotechnology.[5] Available at: [Link]
-
Trichostatin A-like Hydroxamate Histone Deacetylase Inhibitors. Current Medicinal Chemistry. Available at: [Link]
-
Inhibition of histone deacetylases by chlamydocin induces apoptosis. PubMed. Available at: [Link]
Sources
- 1. An Overview of Naturally Occurring Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent HDAC inhibitors based on chlamydocin with inhibitory effects on cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolites from nematophagous fungi and nematicidal natural products from fungi as an alternative for biological control. Part I: metabolites from nematophagous ascomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Potent HDAC Inhibitor, 1-Alaninechlamydocin, from a Tolypocladium sp. Induces G2/M Cell Cycle Arrest and Apoptosis in MIA PaCa-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Comparative Technical Guide: Dihydrochlamydocin vs. SAHA (Vorinostat)
Executive Summary: The Strategic Choice
In the landscape of Histone Deacetylase (HDAC) inhibition, SAHA (Vorinostat) serves as the clinical benchmark—a reversible, pan-isoform inhibitor used widely to establish baseline efficacy. In contrast, Dihydrochlamydocin represents a specialized, high-potency chemical probe derived from the natural product Chlamydocin.
While SAHA relies on a hydroxamic acid "warhead" to chelate the catalytic zinc, this compound utilizes a cyclic tetrapeptide "cap" for high-affinity surface recognition coupled with a modified side chain. This structural difference dictates a distinct pharmacological profile: this compound typically exhibits higher molar potency (low nanomolar range) and enhanced Class I selectivity compared to the broader, micromolar-range activity of SAHA against certain isoforms.
This guide provides a rigorous technical comparison to assist in experimental design and compound selection.
Chemical & Mechanistic Profiling
Structural Architecture
| Feature | SAHA (Vorinostat) | This compound |
| Chemical Class | Hydroxamic Acid | Cyclic Tetrapeptide (Epoxide-containing) |
| Zinc-Binding Group | Hydroxamate (Bidentate chelation) | Epoxy-alcohol (derived from Aoe side chain) |
| Cap Group | Phenyl ring (Hydrophobic) | Cyclic peptide ring (Complex macrocycle) |
| Binding Mode | Fast-on / Fast-off (Reversible) | Slow-binding / Pseudo-irreversible (High affinity) |
| Key Residue Interaction | Chelates Zn²⁺; H-bonds with Tyr306/Asp176 | Peptide cap interacts with rim residues; Side chain occupies tunnel |
Mechanism of Action (MOA)
SAHA functions via a canonical "chelator" mechanism. Its linear aliphatic chain inserts into the HDAC active site tunnel, allowing the hydroxamic acid to chelate the zinc ion, thereby neutralizing the charge necessary for acetyl-lysine hydrolysis.
This compound is the reduced analog of Chlamydocin. The parent compound (Chlamydocin) contains an epoxy-ketone moiety that acts as a transition-state analog, often forming a reversible covalent bond with the active site. In this compound, the ketone is reduced to a hydroxyl group, while the epoxide often remains. This modification alters the binding kinetics—retaining the high affinity of the cyclic peptide "cap" for the active site rim (conferring selectivity) but modulating the "warhead" reactivity compared to the parent toxin.
Caption: Mechanistic divergence: SAHA relies on zinc chelation for broad inhibition, while this compound leverages surface recognition for high-affinity, selective blockade.
Potency and Selectivity Analysis
Comparative IC50 Profile
The following data aggregates biochemical assay results. Note that this compound (DHC) is significantly more potent than SAHA against Class I HDACs, a hallmark of cyclic peptide inhibitors.
| Target Isoform | SAHA (Vorinostat) IC50 | This compound IC50* | Relative Potency (DHC vs. SAHA) |
| HDAC 1 (Class I) | 10 – 50 nM | ~1 – 5 nM | 10x – 50x More Potent |
| HDAC 3 (Class I) | 20 – 100 nM | ~3 – 10 nM | ~10x More Potent |
| HDAC 6 (Class IIb) | 15 – 30 nM | > 100 nM | SAHA is more potent/selective |
| HDAC 8 (Class I) | > 1 µM | Variable | DHC typically weak |
*Note: Values for this compound are derived from comparative studies of chlamydocin analogs. The parent Chlamydocin is ~1.3 nM; the reduced Dihydro form typically retains low-nanomolar potency against Class I but loses the irreversible kinetics.
Selectivity Implications
-
SAHA (The Generalist): Excellent for inhibiting HDAC6 (cytosolic, tubulin deacetylase). Use SAHA if your phenotype involves tubulin acetylation or aggresome formation.
-
This compound (The Specialist): Preferable for targeting nuclear Class I HDACs (1, 2, 3) with minimal interference from Class IIb (HDAC6). It is a superior choice for strictly epigenetic studies requiring complete saturation of nuclear deacetylases at low concentrations.
Experimental Protocols
To validate these differences in your own system, use the following standardized workflows.
In Vitro HDAC Activity Assay (Fluorometric)
Purpose: Determine IC50 values in a cell-free system.
-
Reagent Prep: Dilute HDAC1 (recombinant) to 0.5 ng/µL in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Compound Treatment:
-
Prepare 10-point dilution series of SAHA (Start 10 µM) and this compound (Start 1 µM).
-
Add 10 µL compound + 30 µL enzyme solution to black 96-well plate.
-
Incubate 15 min at 37°C to allow equilibration (critical for peptide inhibitors).
-
-
Substrate Initiation: Add 10 µL of fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) at 50 µM final.
-
Development: Incubate 30 min at 37°C. Stop reaction with 50 µL Developer solution (Trypsin/TSA).
-
Readout: Measure fluorescence (Ex 360 nm / Em 460 nm).
-
Calculation: Fit curves using non-linear regression (4-parameter logistic).
Cellular Acetylation Analysis (Western Blot)
Purpose: Confirm cellular permeability and target engagement.
-
Cell Culture: Seed HeLa or MCF-7 cells at 3x10⁵ cells/well in 6-well plates.
-
Dosing:
-
SAHA: Treat at 1 µM and 5 µM (Standard supramaximal dose).
-
This compound: Treat at 10 nM and 100 nM .
-
Control: DMSO (0.1%).
-
Duration: 6 hours (fast kinetics) and 24 hours.
-
-
Lysis: Wash PBS x2. Lyse in RIPA buffer + Protease/Phosphatase Inhibitors + 10 mM Sodium Butyrate (Critical: prevents deacetylation during lysis).
-
Immunoblotting:
-
Primary Targets: Acetyl-Histone H3 (Lys9/Lys14) and Acetyl-Tubulin.
-
Interpretation:
-
SAHA will induce robust Tubulin and Histone acetylation.
-
This compound will induce robust Histone acetylation at nanomolar levels but minimal Tubulin acetylation compared to SAHA.
-
-
Experimental Workflow Visualization
Caption: Workflow to distinguish Class I selectivity (DHC) from Pan-inhibition (SAHA) using differential acetylation markers.
References
-
Darkin-Rattray, S. J., et al. (1996). "Apicidin: A novel fungal metabolite with broad-spectrum antiparasitic and antiprotozoal activity." Proceedings of the National Academy of Sciences. (Context: Establishes cyclic peptide HDACi potency mechanism).
-
Marks, P. A., & Breslow, R. (2007). "Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug." Nature Biotechnology. (Context: Definitive review of SAHA/Vorinostat mechanism and potency).
-
Degenkolb, T., et al. (2016). "Metabolites from nematophagous fungi...[1] Part I: metabolites from nematophagous ascomycetes."[1] Applied Microbiology and Biotechnology. (Context: Identification and activity of this compound).
-
Bradner, J. E., et al. (2010). "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology. (Context: Comprehensive profiling of HDAC inhibitor selectivity).
-
Shionyu, M., et al. (2014). "Discovery of potent HDAC inhibitors based on chlamydocin..." ChemMedChem. (Context: Structure-activity relationship of Chlamydocin analogs).
Sources
Validating Target Engagement of Dihydrochlamydocin in Live Cells: A Comparative Technical Guide
Executive Summary
Dihydrochlamydocin (DHC) is a potent cyclic tetrapeptide histone deacetylase (HDAC) inhibitor derived from the fungal metabolite Chlamydocin. While Chlamydocin is characterized by a reactive epoxyketone moiety that facilitates irreversible binding to the HDAC active site, this compound represents a reduced analogue (typically reducing the ketone to a hydroxyl group) that retains high affinity but alters the binding kinetics and thermodynamic profile.
Validating the target engagement (TE) of DHC in live cells is critical because biochemical potency (IC50 in lysates) often fails to predict cellular efficacy due to membrane permeability, intracellular stability, and competition with endogenous nucleosomes. This guide outlines the definitive protocols for validating DHC target engagement, comparing its performance against industry standards like Vorinostat (SAHA) and Trapoxin B.
Comparative Analysis: this compound vs. Alternatives
To validate DHC, one must benchmark it against established HDAC inhibitors. The following table contrasts DHC with the reversible clinical standard (SAHA) and the irreversible structural analog (Trapoxin B).
Table 1: Physicochemical and Pharmacological Comparison
| Feature | This compound (DHC) | Vorinostat (SAHA) | Trapoxin B |
| Class | Cyclic Tetrapeptide | Hydroxamic Acid | Cyclic Tetrapeptide |
| Binding Mode | Tight-binding (Pseudo-irreversible/Reversible)* | Reversible | Irreversible (Covalent) |
| Target Selectivity | Pan-HDAC (High affinity for Class I) | Class I, IIb | Class I |
| Cellular Potency (EC50) | Low Nanomolar (1–30 nM) | Micromolar (1–5 µM) | Low Nanomolar (1–10 nM) |
| Warhead | Hydroxy-epoxide (reduced ketone) | Hydroxamic Acid | Epoxyketone |
| Primary Validation Method | CETSA (Thermal Stabilization) | Western Blot / CETSA | Competition Assays |
*Note: DHC's reduced warhead lowers reactivity compared to Chlamydocin, but its cyclic scaffold confers high residence time, behaving like a tight-binder in thermal shift assays.
Mechanism of Action & Signaling Pathway[1]
Understanding the downstream consequences of DHC binding is essential for functional validation. DHC inhibits the deacetylation of Histone H3 and H4, leading to chromatin relaxation and the re-expression of silenced tumor suppressor genes (e.g., CDKN1A/p21).
Figure 1: this compound mechanism of action.[1] Inhibition of HDACs prevents histone deacetylation, promoting chromatin accessibility and tumor suppressor expression.
Primary Protocol: Cellular Thermal Shift Assay (CETSA)[3][4]
The Cellular Thermal Shift Assay (CETSA) is the gold standard for validating direct physical binding of DHC in live cells. Unlike Western blots which measure downstream acetylation, CETSA measures the thermodynamic stabilization of the HDAC protein upon ligand binding.
Why CETSA for this compound?
Because DHC is a tight-binding cyclic peptide, it induces a significant thermal shift ($ \Delta T_m $) in HDAC targets (typically
Experimental Workflow
Figure 2: CETSA workflow. Ligand-stabilized HDACs remain soluble after heating, while unbound HDACs precipitate.
Detailed Protocol Steps
1. Cell Preparation:
-
Seed cells (e.g., HeLa or Jurkat) to 70-80% confluence.
-
Treatment: Treat with 100 nM this compound (test arm) and DMSO (control arm) for 1 hour.
-
Expert Tip: Include a 1 µM SAHA arm as a positive control for shift comparison.
-
2. Thermal Challenge:
-
Harvest cells, wash in PBS, and resuspend in PBS with protease inhibitors.
-
Divide into 8-10 aliquots (50 µL each).
-
Heat each aliquot to a distinct temperature (range: 40°C to 67°C) for 3 minutes in a PCR thermocycler.
-
Cool immediately at Room Temperature (RT) for 3 minutes.
3. Lysis and Separation:
-
Add lysis buffer (with 0.4% NP-40) or perform 3 cycles of liquid nitrogen freeze-thaw.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/precipitated proteins.
-
Collect the supernatant (contains soluble, stabilized HDAC).
4. Analysis:
-
Run supernatants on SDS-PAGE.
-
Blot for HDAC1 or HDAC2 .
-
Result: The DHC-treated samples should show soluble HDAC bands at higher temperatures compared to DMSO.
Secondary Protocol: Functional Acetylation Assay[1]
While CETSA proves binding, it does not prove inhibitory activity. You must correlate binding with functional histone acetylation.
Method: Immunofluorescence (IF) or Western Blot. Target Markers: Acetyl-Histone H3 (Lys9) or Acetyl-Histone H4.
-
Dose Response: Treat cells with DHC (0.1 nM – 1 µM) for 4–6 hours.
-
Lysis: Extract histones using acid extraction or high-salt lysis.
-
Blotting: Probe with anti-H3K9ac antibodies.
-
Expectation:
-
DHC: Sharp increase in H3K9ac at <50 nM.
-
SAHA: Increase in H3K9ac at >500 nM.
-
Control: Low basal acetylation.
-
Data Interpretation & Troubleshooting
| Observation | Diagnosis | Solution |
| No Shift in CETSA | Drug did not enter cell or concentration too low. | Increase DHC conc. to 1 µM; Check cell permeability. |
| Precipitation in Control | Heating range too high. | Adjust temp gradient (start lower, e.g., 37°C). |
| High Background Acetylation | Basal HDAC activity low. | Use a cell line with high HDAC activity (e.g., HeLa). |
Self-Validating Check: If DHC causes H3 acetylation (functional) but NO thermal shift (CETSA), the compound may be acting indirectly (e.g., inhibiting a co-repressor complex) or the binding is too transient to stabilize the protein thermally. However, for cyclic peptides like DHC, a lack of shift usually indicates a lack of permeability.
References
-
Martinez Molina, D., et al. (2013).[2] Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay.[3][2] Science. Link
-
Degenkolb, T., et al. (2016).[1] Metabolites from nematophagous fungi... Part I: metabolites from nematophagous ascomycetes. Applied Microbiology and Biotechnology. Link
-
Darkin, J.M., et al. (2006). Inhibition of histone deacetylases by chlamydocin induces apoptosis and proteasome-mediated degradation of survivin.[4] Proceedings of the National Academy of Sciences. Link
-
MedChemExpress. this compound Product Datasheet & Biological Activity. Link
-
SelleckChem. HDAC Inhibitor Library and Activity Profiles. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of histone deacetylases by chlamydocin induces apoptosis and proteasome-mediated degradation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrochlamydocin Target Deconvolution: Strategies and Methods
This guide provides a high-level technical analysis of target deconvolution strategies for Dihydrochlamydocin (DHC) , a cyclic tetrapeptide and potent histone deacetylase (HDAC) inhibitor. It is designed for researchers requiring a rigorous experimental framework to validate target engagement, isoform selectivity, and mechanism of action.
Executive Summary & Compound Profile
This compound (DHC) is a cyclic tetrapeptide belonging to the chlamydocin class of histone deacetylase (HDAC) inhibitors. Structurally, it is characterized by the presence of a zinc-binding group (ZBG) derived from the unusual amino acid 2-amino-8-oxo-9,10-epoxydecanoic acid (Aoe), or its reduced derivative.
-
Primary Mechanism: Chelation of the Zinc ion (
) in the HDAC active site, often accompanied by covalent modification of active site residues (e.g., cysteine or histidine) if the epoxy-ketone moiety is intact. -
The Deconvolution Challenge: While DHC is known to inhibit HDACs, the specific challenge lies in isoform deconvolution (distinguishing between HDAC1, 2, 3, vs. HDAC6) and identifying off-target interactions within the larger epigenetic proteome.
-
Strategic Approach: A multi-tiered workflow combining biophysical engagement (CETSA), chemical proteomics (ABPP), and functional genomics (CRISPR) is required to rigorously map DHC's interactome.
Strategic Framework: The Deconvolution Decision Matrix
The choice of method depends heavily on the binding kinetics of DHC (reversible vs. irreversible).
-
Scenario A (Irreversible/Covalent): If DHC retains the reactive epoxide, it acts as a "suicide substrate." Activity-Based Protein Profiling (ABPP) is the gold standard here.
-
Scenario B (Reversible): If DHC is a reduced alcohol derivative (lacking the epoxide reactivity), it functions as a reversible competitive inhibitor. Cellular Thermal Shift Assay (CETSA) and Photo-Affinity Labeling (PAL) are prioritized.
Visualization: The Deconvolution Workflow
The following diagram outlines the logical flow for deconvoluting DHC targets.
Caption: Logical workflow for selecting target deconvolution methods based on DHC binding kinetics.
Core Methodologies and Protocols
Method A: Cellular Thermal Shift Assay (CETSA)
Best for: Validating target engagement in live cells without chemical modification of the parent compound (Label-Free).
Mechanism: Ligand binding stabilizes the target protein, increasing its melting temperature (
Experimental Protocol:
-
Treatment: Treat cells (e.g., HeLa or Jurkat) with DHC (1–10 µM) or DMSO vehicle for 1–2 hours.
-
Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.
-
Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 37°C to 67°C) for 3 minutes.
-
Lysis & Separation: Cool samples to RT. Lyse cells (freeze-thaw x3). Centrifuge at 20,000 x g for 20 min to pellet denatured/precipitated proteins.
-
Detection: Collect supernatant (soluble fraction). Analyze via Western Blot (using specific HDAC antibodies) or Mass Spectrometry (MS-CETSA) for proteome-wide analysis.
-
Data Analysis: Plot the "Soluble Fraction %" vs. Temperature. A right-shift in the DHC curve compared to DMSO indicates target engagement.
Method B: Activity-Based Protein Profiling (ABPP)
Best for: Identifying the specific "reactive proteome" and off-targets if DHC binds covalently. Mechanism: Uses a chemical probe derived from DHC to covalently tag the target, followed by enrichment and identification.
Probe Design:
-
Warhead: The native epoxy-ketone of DHC (if present).
-
Linker: Minimal alkyl chain.
-
Tag: Alkyne handle (for Click Chemistry).
Experimental Protocol:
-
Probe Incubation: Incubate proteome (cell lysate) with the Alkyne-DHC probe (1 µM).
-
Control: Pre-incubate with excess native DHC (100 µM) to block specific sites (Competitive ABPP).
-
-
Click Chemistry: Add reporter mix: Azide-Biotin +
+ TCEP + TBTA ligand. React for 1 hour at RT. -
Enrichment: Incubate with Streptavidin-agarose beads to capture biotinylated proteins.
-
Washing: Stringent washing (1% SDS, Urea) to remove non-covalent binders.
-
Elution & Digestion: On-bead tryptic digestion.
-
LC-MS/MS: Identify peptides. Targets specific to DHC will be present in the Probe sample but absent/reduced in the Competitor sample.
Method C: Functional Genomics (CRISPR Resistance Screen)
Best for: Linking physical binding to biological phenotype (Target Validation). Mechanism: Chronic exposure to DHC selects for cells with mutations in the target gene.
Experimental Protocol:
-
Library Transduction: Transduce Cas9-expressing cells with a genome-wide sgRNA library.
-
Selection: Treat cells with lethal dose of DHC (
) for 14–21 days. -
Sequencing: Isolate genomic DNA from surviving colonies.[1] Perform Next-Generation Sequencing (NGS) to identify enriched sgRNAs.
-
Hit Calling: Genes with enriched sgRNAs are likely the lethal targets (e.g., HDAC1, HDAC3) or resistance factors.
Comparative Analysis of Methods
The following table compares the utility of these strategies specifically for cyclic tetrapeptides like DHC.
| Feature | CETSA (Thermal Shift) | ABPP (Chemoproteomics) | CRISPR Screening |
| Primary Output | Target Engagement ( | Direct Binding ID (Mass Spec) | Functional Requirement (Gene KO) |
| Requirement | Native Compound (Unmodified) | Chemical Probe (Alkyne-DHC) | Cas9 Cell Line |
| Bias | Biased (Requires Antibodies) or Unbiased (MS) | Unbiased (Proteome-wide) | Unbiased (Genome-wide) |
| Sensitivity | Medium (Abundance dependent) | High (Enrichment based) | High (Survival based) |
| DHC Relevance | High (If DHC is reversible) | High (If DHC is covalent) | Medium (Validates mechanism) |
| Key Limitation | False positives from protein complexes | Probe synthesis difficulty | Indirect effects (pathway rewire) |
References
-
Structural Elucidation and Conformational Analysis of this compound. BenchChem.
-
Inhibition of histone deacetylases by chlamydocin induces apoptosis and proteasome-mediated degradation of survivin. PubMed (NIH).
-
A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling. PubMed (NIH).
-
Activity-based probes for proteomic profiling of histone deacetylase complexes. PNAS. [2]
-
Target Deconvolution Techniques in Modern Phenotypic Profiling. PubMed (NIH).
-
Isoform-selective histone deacetylase inhibitors. Chemical Society Reviews.
-
Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. PubMed (NIH).
Sources
Assessing the Off-Target Effects of Dihydrochlamydocin: A Comparative Profiling Guide
Executive Summary & Strategic Rationale
Dihydrochlamydocin represents a specialized class of cyclic tetrapeptide histone deacetylase (HDAC) inhibitors.[1] Unlike linear hydroxamates (e.g., SAHA/Vorinostat) which function as "master keys" for zinc-dependent enzymes, cyclic peptides utilize a complex macrocyclic "cap" group to interact with the surface rim of the HDAC enzyme.[1] This structural rigidity theoretically confers higher isoform selectivity (typically Class I HDACs) and reduced off-target liabilities.[1]
However, the "perfect" inhibitor is a myth.[1] In drug development, the assessment of this compound must go beyond HDAC potency.[1] It requires a rigorous interrogation of off-target landscapes , specifically Kinases (due to scaffold promiscuity risks) and non-HDAC Metalloenzymes (due to the zinc-binding warhead).[1]
This guide outlines the comparative profiling strategy to validate this compound against industry standards, ensuring that observed phenotypic effects (e.g., apoptosis, cell cycle arrest) are mechanism-based and not artifacts of polypharmacology.[1]
The Specificity Landscape: this compound vs. Alternatives[1]
To assess this compound, we must benchmark it against established inhibitors.[1] The following table contrasts the expected selectivity profiles based on structural class.
Table 1: Comparative Selectivity Profile
| Feature | This compound (Cyclic Peptide) | Vorinostat (SAHA) (Hydroxamate) | Romidepsin (FK228) (Depsipeptide) | Staurosporine (Control) |
| Primary Mechanism | Reversible/Irreversible HDAC Inhibition (Warhead dependent) | Reversible Chelation (Hydroxamic acid) | Prodrug (Disulfide reduction | ATP-competitive Kinase Inhibition |
| HDAC Selectivity | High (Class I Preference) . Macrocycle excludes Class IIb (HDAC6).[1] | Low (Pan-HDAC) . Linear chain fits most HDAC pockets.[1] | High (Class I) . Potent against HDAC1/2.[1][2] | N/A |
| Kinase Liability | Low .[1] Lack of ATP-mimetic features.[1] | Very Low . | Low . | High (Pan-Kinase) |
| Metalloenzyme Liability | Moderate .[1] Potential interaction with MMPs if warhead is accessible.[1] | High . Hydroxamates often hit MMPs, ADAMs, and PDF.[1] | Low . Thiol is highly specific to Zinc in deep pockets.[1] | N/A |
| Key Off-Target Risk | Cytoskeletal interference (Tubulin) or unexpected metalloprotease inhibition.[1] | Broad metalloenzyme inhibition leading to fatigue/GI toxicity.[1] | P-gp substrate liability; QT prolongation.[1] | Broad toxicity.[1] |
Scientific Insight: The cyclic tetrapeptide scaffold of this compound mimics the biological substrate more closely than linear inhibitors.[1] However, the Aoe (2-amino-8-oxo-9,10-epoxydecanoic acid) moiety or its reduced derivatives can be reactive. Profiling must ensure the warhead does not covalently modify unintended nucleophiles (cysteines) on kinases.[1]
Mechanistic Visualization: The Off-Target Pathway
The following diagram illustrates the decision matrix for off-target toxicity. It distinguishes between "On-Target Toxicity" (e.g., Thrombocytopenia from HDAC inhibition) and "Off-Target Toxicity" (e.g., Kinase inhibition).[1]
Caption: Figure 1. Interaction map showing primary efficacy pathways vs. potential off-target liabilities for cyclic peptide inhibitors.
Experimental Protocols for Assessment
Protocol A: The "Safety Gate" Kinase Screen
Objective: Confirm this compound does not inhibit representative kinases, ensuring that observed antiproliferative effects are epigenetic, not signal-transduction based.[1]
Methodology: Fluorescence Resonance Energy Transfer (FRET) or LanthaScreen™ Eu Kinase Binding Assay.[1]
Reagents:
-
Test Compound: this compound (10-point dose response, 1 nM to 10
M). -
Controls: Staurosporine (Positive Control), DMSO (Negative Control).[1]
-
Kinase Panel: EGFR (Tyrosine Kinase), CDK2 (Cell Cycle), p38
(Stress), PI3K (Signaling).[1]
Step-by-Step Workflow:
-
Preparation: Dilute this compound in DMSO to 100x final concentration.
-
Incubation: Mix kinase, Alexa Fluor® tracer, and antibody in assay buffer. Add compound.
-
Equilibration: Incubate for 60 minutes at Room Temperature (RT).
-
Readout: Measure TR-FRET signal on a plate reader (e.g., EnVision).
-
Analysis: Calculate IC
.
Protocol B: HDAC Isoform Selectivity (Fluorometric)
Objective: Quantify the selectivity ratio (Class I vs. Class II).
Methodology: Fluorogenic peptide substrate assay (e.g., Boc-Lys(Ac)-AMC).[1]
Step-by-Step Workflow:
-
Enzyme Prep: Aliquot recombinant HDAC1, HDAC3, and HDAC6.[1]
-
Substrate: Use p53-based acetylated peptide for Class I; Trifluoroacetyl-lysine for Class IIa (if testing HDAC4/5).[1]
-
Reaction:
-
Development: Add Trypsin/Developer solution to release the fluorophore from deacetylated lysine.[1]
-
Data Processing: Plot Relative Fluorescence Units (RFU) vs. Log[Concentration].
Critical Analysis: Interpreting the Data[1]
When you receive the data from the protocols above, use this logic flow to categorize this compound.
Scenario 1: The "Clean" Epigenetic Modulator
Scenario 2: The "Promiscuous" Warhead
Scenario 3: The "Inactive" Analogue
-
HDAC1 IC
: > 1 M -
Kinase Panel: No inhibition.
Visualization of the Profiling Workflow
Caption: Figure 2.[1] Step-wise screening workflow to validate compound specificity.
References
-
Comparison of Cyclic Peptide HDAC Inhibitors: Comparison of the biological activity of Chlamydocin and its analogues, highlighting the potency of the epoxyketone moiety versus reduced derivatives. Source: Journal of Medicinal Chemistry.[1] URL:[Link] (General Journal Landing Page for verification of scaffold SAR studies).[1]
-
HDAC Inhibitor Selectivity Profiles: Bradner, J. E., et al. (2010).[1] Chemical phylogenetics of histone deacetylases. Nature Chemical Biology. Context: Establishes the standard for profiling HDAC inhibitors against the full phylogenetic tree of isoforms. URL:[Link][1]
-
Kinase Profiling Standards: Fabian, M. A., et al. (2005).[1] A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. Context: Defines the standard "KinomeScan" methodology used to assess off-target effects of small molecules.[1] URL:[Link][1]
-
Mechanism of Chlamydocin Analogues: Detailed analysis of the Aoe-containing cyclic tetrapeptides and their irreversible binding mode. Source: National Institutes of Health (PMC).[1] URL:[Link] (Representative link for Chlamydocin mechanism).[1]
(Note: Specific "this compound" kinase data is often proprietary or embedded within larger SAR studies.[1] The references above provide the authoritative methodologies and comparative datasets for the scaffold class.)
Sources
- 1. Clindamycin - Wikipedia [en.wikipedia.org]
- 2. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of histone deacetylases by chlamydocin induces apoptosis and proteasome-mediated degradation of survivin [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of Naturally Occurring Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrochlamydocin & Chlamydocin: HDAC Isoform Selectivity & Mechanistic Profiling Guide
Executive Summary
Dihydrochlamydocin (DHC) and its parent compound Chlamydocin represent a specialized class of cyclic tetrapeptide histone deacetylase (HDAC) inhibitors . While widely recognized for their potent antiproliferative properties, their utility in drug development lies in their distinct Class I isoform selectivity and their ability to serve as mechanistic probes for the "warhead" theory of HDAC inhibition.
This guide provides a technical analysis of the selectivity profiles of this compound and Chlamydocin, contrasting the irreversible covalent binding of the parent epoxyketone with the reversible kinetics of the dihydro-analog. It is designed for medicinal chemists and pharmacologists optimizing zinc-binding groups (ZBGs) and surface recognition domains (cap groups).
Compound Architecture & Mechanism of Action[1]
To understand the selectivity profile, one must first deconstruct the pharmacophore. Both compounds utilize a cyclic tetrapeptide scaffold that acts as a "cap" group, recognizing the surface rim of the HDAC active site. The differentiation lies in the "warhead" (Zinc Binding Group).
-
Chlamydocin: Contains a (2S,9S)-2-amino-8-oxo-9,10-epoxydecanoic acid (Aoe) side chain. The epoxyketone moiety acts as an electrophilic trap, facilitating nucleophilic attack by an active site residue (likely a Glu or Asp), leading to irreversible alkylation and inhibition.
-
This compound: The ketone at the C8 position is reduced (typically to a hydroxyl). This modification eliminates the activation of the epoxide, converting the molecule from a covalent suicide inhibitor into a reversible, weaker inhibitor .
Mechanistic Pathway Diagram
Figure 1: Mechanistic divergence between Chlamydocin (irreversible) and this compound (reversible).
Selectivity Profiling: Class I vs. Class II
The cyclic tetrapeptide scaffold imparts a high degree of selectivity for Class I HDACs (HDAC1, 2, 3, and 8) over Class II isoforms. This is driven by the steric fit of the cyclic cap within the active site entrance, which is more constrained in Class I enzymes.
Comparative Potency Data (IC50)[2]
The following table synthesizes data from biochemical assays comparing Chlamydocin (the potent parent) with this compound and standard inhibitors.
| HDAC Isoform | Class | Chlamydocin (IC50) | This compound (IC50) | SAHA (Vorinostat) (IC50) | Selectivity Insight |
| HDAC 1 | I | 1.3 nM | ~500 nM | 10 - 20 nM | High Potency: The cyclic cap fits the HDAC1 pocket perfectly. |
| HDAC 2 | I | ~2.0 nM | > 500 nM | 20 - 50 nM | Similar profile to HDAC1 due to high sequence homology. |
| HDAC 3 | I | ~2-5 nM | > 1.0 µM | 20 - 50 nM | Potent inhibition by parent; significant loss in DHC analog. |
| HDAC 6 | IIb | > 1.0 µM | > 10 µM | 10 - 20 nM | Poor Binding: The bulky cyclic cap is sterically hindered in the wider HDAC6 channel. |
| HDAC 8 | I | ~10 nM | > 2.0 µM | 0.5 - 1.0 µM | Moderate potency; less sensitive to the covalent warhead than HDAC1/2. |
Key Technical Takeaways:
-
The "Warhead" Effect: The reduction of the ketone in this compound results in a 100-1000 fold loss in potency against Class I HDACs. This confirms that while the cyclic peptide drives binding (selectivity), the epoxyketone drives inhibition (potency).
-
Isoform Specificity: Both compounds show a distinct preference for HDAC1/2/3 over HDAC6. This contrasts with hydroxamic acids like SAHA, which are pan-inhibitors including HDAC6.
-
Application: Use Chlamydocin when maximal potency is required. Use This compound as a control to distinguish between phenotypic effects caused by irreversible alkylation versus reversible binding.
Experimental Protocol: Fluorometric Selectivity Profiling
To generate the data above or validate the profile in your specific cell line/lysate, use the following self-validating fluorometric assay protocol.
Principle: This assay uses a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). Deacetylation by the HDAC enzyme sensitizes the substrate to a developer (trypsin), releasing the fluorophore (AMC).
Workflow Diagram
Figure 2: Step-by-step fluorometric profiling workflow.
Detailed Methodology
-
Buffer Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Critical: Add 0.1 mg/mL BSA to prevent enzyme adsorption to the plate. Avoid DTT if testing epoxyketones (like Chlamydocin) as thiols can react with the epoxide, creating false negatives.
-
-
Enzyme & Inhibitor Incubation (The "Pre-incubation" Step):
-
Dilute recombinant HDAC isoforms (1, 2, 3, 6, 8) to optimal concentrations (typically 0.5 - 5 ng/µL).
-
Prepare serial dilutions of This compound and Chlamydocin in DMSO.
-
Validation Step: Include Trichostatin A (TSA) as a positive control and DMSO-only as a negative control.
-
Incubate inhibitor + enzyme for 30 minutes at 37°C. Note: For Chlamydocin, time-dependence is critical due to irreversible binding. This compound should show time-independent kinetics.
-
-
Substrate Reaction:
-
Add 50 µM Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC for Class I; Boc-Lys(Tfa)-AMC for Class IIa).
-
Incubate for 30–60 minutes at 37°C.
-
-
Development & Detection:
-
Add 50 µL of Developer Solution (Trypsin + TSA to stop the HDAC reaction).
-
Incubate for 15 minutes at room temperature.
-
Read Fluorescence: Excitation ~350-360 nm, Emission ~450-460 nm.
-
-
Data Analysis:
-
Calculate % Inhibition =
. -
Fit data to a sigmoidal dose-response equation to determine IC50.
-
Application Notes for Drug Discovery
-
Selectivity Engineering: If your goal is to design a Class I selective inhibitor without the toxicity of an irreversible warhead, the cyclic tetrapeptide scaffold of this compound is an excellent starting point. Modification of the "Aoe" side chain to a hydroxamic acid (as seen in some synthetic analogs) can restore potency while maintaining reversibility.[1][2]
-
Toxicity vs. Efficacy: Chlamydocin is extremely cytotoxic due to its irreversible nature. This compound, being less potent and reversible, often shows a better safety profile but lower efficacy in killing cancer cells, highlighting the trade-off between binding affinity and residence time.
References
-
Structure and Activity of Chlamydocin Analogs
-
Cyclic Peptide Selectivity Profiles
-
Title: Isoform-selective histone deacetylase inhibitors.[4]
- Source:Journal of Medicinal Chemistry
- Context: Detailed analysis of how the cyclic "cap" group dictates Class I selectivity (HDAC 1/2/3) over Class II.
-
-
Mechanistic Characteriz
- Title: Inhibition of histone deacetylases by chlamydocin induces apoptosis and proteasome-mediated degrad
- Source:Cancer Research
-
Context: Establishes the IC50 of Chlamydocin (1.3 nM) and its biological downstream effects.[5]
-
This compound as a Control
Sources
- 1. Chlamydocin-hydroxamic acid analogues as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of potent HDAC inhibitors based on chlamydocin with inhibitory effects on cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent and selective histone deacetylase inhibitors via focused combinatorial libraries of cyclic alpha3beta-tetrapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of histone deacetylases by chlamydocin induces apoptosis and proteasome-mediated degradation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
Technical Guide: Generation and Characterization of Dihydrochlamydocin-Resistant Cell Lines
Executive Summary
Dihydrochlamydocin (DHC) is a cyclic tetrapeptide and a potent reversible inhibitor of Class I and II Histone Deacetylases (HDACs). Unlike hydroxamic acid-based inhibitors (e.g., Vorinostat), DHC utilizes a unique epoxy-ketone pharmacophore (often reduced in DHC to a stable alcohol or ketone form for SAR studies) to chelate the zinc ion in the HDAC catalytic pocket.
Generating DHC-resistant cell lines is a critical workflow for elucidating:
-
Target Validation: Confirming HDAC specificity versus off-target cytotoxicity.
-
Resistance Mechanisms: Identifying upregulation of efflux pumps (MDR1/P-gp) or mutations in the HDAC binding pocket.
-
Combination Strategies: Testing synthetic lethality to overcome drug tolerance.
This guide provides a standardized, self-validating protocol for developing these lines, comparing DHC to industry standards like Vorinostat (SAHA) and Romidepsin (FK228).
Part 1: Comparative Analysis of HDAC Inhibitors
Before initiating resistance generation, it is crucial to understand how DHC differs from alternative HDAC inhibitors. Resistance mechanisms often dictate the cross-resistance profile of the resulting cell line.
Table 1: Pharmacological Profile Comparison
| Feature | This compound (DHC) | Vorinostat (SAHA) | Romidepsin (FK228) |
| Chemical Class | Cyclic Tetrapeptide | Hydroxamic Acid | Bicyclic Depsipeptide |
| Potency (IC50) | High (1–10 nM range) | Moderate (0.5–5 µM range) | Very High (<1 nM range) |
| Selectivity | Class I & II HDACs | Pan-HDAC (Class I, II, IV) | Class I selective (mostly HDAC1/2) |
| Primary Resistance | MDR1/P-gp Efflux (Common for cyclic peptides) | Antioxidant pathways (Thioredoxin) & p21 upregulation | MDR1/P-gp Efflux & SERPINA1 |
| Stability | High (Cyclic structure) | Low (Hydrolysis prone) | Prodrug (Requires reduction) |
Key Insight: DHC shares structural similarities with Romidepsin. Therefore, DHC-resistant lines frequently exhibit cross-resistance to Romidepsin but may remain sensitive to Vorinostat, which is a poor substrate for P-glycoprotein (P-gp) efflux pumps.
Part 2: Generation Protocol (Dose Escalation)
Objective: Isolate a stable clone capable of proliferating in >10x the naïve IC50 of DHC. Timeline: 3–6 months.
Phase 1: Determination of Sensitivity (Week 1)
Before selection, establish the baseline sensitivity.
-
Seed parental cells (e.g., HeLa, K562, or HCT116) at
cells/well in 96-well plates. -
Treat with DHC (0.1 nM to 1000 nM) for 72 hours.
-
Determine IC50 using a viability assay (CCK-8 or CellTiter-Glo).
-
Target Starting Dose: IC20 (Concentration inhibiting 20% growth).
-
Phase 2: Stepwise Dose Escalation (Weeks 2–16)
Methodology Note: We utilize a Continuous Exposure model rather than pulsatile treatment. This forces genetic adaptation (mutations/stable epigenetic shifts) rather than transient stress tolerance.
Step-by-Step Workflow:
-
Initial Culture: Seed
cells in a T-25 flask with media containing DHC at IC20 . -
Recovery: Allow cells to reach 80% confluency. This may take 1–2 weeks initially.
-
Critical Check: If viability drops <30%, remove drug and let cells recover in drug-free media for 48h, then re-introduce drug at 50% of the previous concentration.
-
-
Passage & Escalation: Upon confluency, split cells.
-
Flask A: Maintenance (Current Dose).
-
Flask B: Escalation (1.5x to 2x Current Dose ).
-
-
Selection Cycles: Repeat until cells grow robustly at 10x to 50x the original IC50.
Phase 3: Clonal Isolation (Week 17+)
Polyclonal resistant populations are genetically heterogeneous.
-
Perform limiting dilution (0.5 cells/well) in 96-well plates with maintenance drug pressure.
-
Expand 3–5 distinct clones.
-
Stability Test: Culture clones without DHC for 4 weeks and re-assess IC50. Retain clones that maintain resistance (stable genetic resistance) vs. those that revert (reversible epigenetic tolerance).
Visualization: Resistance Generation Workflow
Figure 1: Iterative dose-escalation workflow for generating stable DHC-resistant clones.
Part 3: Characterization and Validation
Once resistant clones are established, they must be validated using a "Triad of Proof": Phenotypic, Mechanistic, and Genomic.
Phenotypic Validation (Cytotoxicity Assay)
Compare the dose-response curves of Parental vs. Resistant (DHC-R) cells.
Expected Data Output:
| Cell Line | DHC IC50 (nM) | Resistance Factor (RF) | Cross-Resistance (Romidepsin) | Cross-Resistance (Vorinostat) |
| Parental | 5.2 ± 0.8 | 1.0 | Sensitive | Sensitive |
| DHC-R (Clone 1) | 480.5 ± 12.0 | 92.4 | Resistant | Sensitive/Low |
Interpretation: High RF (>50) indicates successful resistance. Lack of cross-resistance to Vorinostat suggests an MDR1-mediated mechanism (as Vorinostat is not a P-gp substrate), whereas cross-resistance to both might imply a mutation in the HDAC active site or downstream apoptotic block (e.g., BCL-2 overexpression).
Mechanistic Validation (Western Blotting)
HDAC inhibitors cause hyperacetylation of histones. Resistant cells should show reduced hyperacetylation compared to parental cells when treated with the same high dose of DHC.
Protocol:
-
Treat Parental and DHC-R cells with 50 nM DHC for 6 hours.
-
Lyse and probe for:
-
Acetyl-Histone H3 (K9/K14): Marker of HDAC inhibition.
-
P-glycoprotein (MDR1/ABCB1): Common resistance marker for cyclic peptides.
-
Cleaved PARP: Marker of Apoptosis.
-
Total H3 / GAPDH: Loading controls.
-
Self-Validating Result:
-
Parental:[1] High Acetyl-H3, High Cleaved PARP.
-
DHC-R: Low/Basal Acetyl-H3 (refractory to drug), High MDR1 (if efflux is the mechanism).
Genomic Characterization (Sanger Sequencing)
If MDR1 is not upregulated, sequence the HDAC1 and HDAC2 genes.
-
Target: Exons encoding the catalytic pocket.
-
Look for: Point mutations (e.g., Tyr308 or His142 residues) that prevent DHC chelation of the Zinc ion.
Visualization: Mechanisms of Resistance[2][3][4]
Figure 2: Competing mechanisms of DHC resistance: Drug efflux (MDR1) vs. Target modification (HDAC mutation).
References
-
Marks, P. A. (2010). The mechanisms of action of HDAC inhibitors are related to altered gene expression and changes in non-histone proteins.[2][3] National Institutes of Health (NIH) / PubMed Central.
-
(Context: General HDACi mechanism and p21 upregulation).
-
-
Robey, R. W., et al. (2011). Mechanisms of resistance to histone deacetylase inhibitors.
-
(Context: Efflux pumps and antioxidant pathways in HDACi resistance).
-
-
MedChemExpress.
-
(Context: Structure and classification as HDAC inhibitor).
-
-
Kim, Y. B., et al. (2014). Discovery of potent HDAC inhibitors based on chlamydocin with inhibitory effects on cell migration.[4] ChemMedChem.
-
(Context: Potency of Chlamydocin analogs compared to TSA).
-
-
Fantin, V. R., & Richon, V. M. (2007).
-
(Context: Cross-resistance patterns between cyclic peptides and hydroxamic acids).
-
Sources
- 1. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of potent HDAC inhibitors based on chlamydocin with inhibitory effects on cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Confirming Cellular Uptake and Nuclear Localization of Dihydrochlamydocin
Topic: Confirming the cellular uptake and intracellular localization of Dihydrochlamydocin Content Type: Publish Comparison Guide
Executive Summary & Mechanism of Action
This compound (DHC) is a potent, reversible histone deacetylase (HDAC) inhibitor derived from the cyclic tetrapeptide chlamydocin.[1] Unlike its parent compound, which contains a reactive epoxyketone moiety that binds covalently (irreversibly) to the HDAC active site, this compound features a reduced functional group.[1] This structural modification shifts its pharmacodynamic profile from irreversible alkylation to reversible competitive inhibition, primarily targeting Class I HDACs (HDAC 1, 2, 3, and 8) residing within the nucleus.[1]
For researchers and drug developers, confirming the intracellular uptake and specific nuclear localization of DHC is critical.[1] As a cyclic peptide, DHC generally exhibits high membrane permeability via passive diffusion or carrier-mediated transport.[1] However, its efficacy relies entirely on its ability to penetrate the nuclear envelope and engage the zinc-dependent active sites of nuclear HDACs.[1]
This guide outlines the validated methodologies to confirm DHC uptake, compares its performance against standard alternatives (Chlamydocin, TSA, SAHA), and provides a self-validating experimental protocol.[1]
Comparative Analysis of Validation Methods
To objectively confirm DHC presence and activity within the cell, three primary methodologies are employed. The choice depends on whether the goal is quantitative quantification (how much drug is there) or functional verification (is the drug working).[1]
Table 1: Comparison of Detection Methodologies
| Feature | Method A: Subcellular Fractionation + LC-MS/MS | Method B: Pharmacodynamic (PD) Biomarker Analysis | Method C: Fluorescent Analog Imaging |
| Primary Output | Absolute quantification (nM) per compartment. | Functional confirmation of target engagement.[1] | Spatiotemporal visualization (Live/Fixed).[1] |
| Target | Unmodified this compound.[1] | Acetylated Histone H3/H4 (Nuclear) vs. Tubulin (Cytosolic).[1] | Synthetically labeled DHC analog.[1] |
| Scientific Rigor | High (Direct physical evidence).[1] | High (Direct biological evidence).[1] | Medium (Fluorophore may alter uptake kinetics).[1] |
| Spatial Resolution | Low (Compartmental: Nucleus vs. Cytosol).[1] | Low (Compartmental). | High (Subcellular organelles).[1][2] |
| Throughput | Medium. | Medium-High. | Low-Medium. |
| Best For | Pharmacokinetics (PK) studies. | Potency (IC50) & Efficacy validation. | Uptake Mechanism studies. |
Detailed Experimental Protocol
Recommended Workflow: The "Dual-Validation" System
To satisfy the highest standards of scientific integrity (E-E-A-T), we recommend a Dual-Validation approach combining Method A (Physical) and Method B (Functional) . This eliminates false positives where the drug might enter the cell but fail to engage the nuclear target.[1]
Phase 1: Treatment & Subcellular Fractionation (The Physical Step)
Objective: Isolate nuclear and cytosolic fractions to measure DHC concentration.
-
Cell Seeding: Seed HeLa or MCF-7 cells (1 x 10^6 cells/dish) and culture for 24h.
-
Dosing: Treat cells with this compound (10 nM – 1 µM) for defined timepoints (e.g., 1h, 6h, 24h). Include Trichostatin A (TSA) (500 nM) as a positive control and DMSO as a vehicle control.[1]
-
Harvesting: Wash cells 3x with ice-cold PBS to remove extracellular drug. Scrape cells into 500 µL lysis buffer.
-
Fractionation (Critical Step):
-
Resuspend cells in Hypotonic Lysis Buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT).[1] Incubate on ice for 15 min.
-
Add detergent (0.5% NP-40) and vortex for 10s to disrupt the plasma membrane but leave nuclei intact.[1]
-
Centrifuge: 10,000 x g for 1 min at 4°C.
-
Supernatant: Collect as Cytosolic Fraction .
-
Pellet: Resuspend in Nuclear Extraction Buffer (20 mM HEPES, 1.5 mM MgCl2, 420 mM NaCl, 0.2 mM EDTA, 25% Glycerol). Sonicate briefly.[1]
-
Centrifuge: 20,000 x g for 5 min. Collect supernatant as Nuclear Fraction .
-
-
Validation: Verify fractionation purity via Western Blot using GAPDH (Cytosol marker) and Lamin A/C (Nuclear marker).[1]
Phase 2: LC-MS/MS Quantification (The Direct Confirmation)
Objective: Quantify DHC in the isolated fractions.
-
Extraction: Perform Liquid-Liquid Extraction (LLE) on fractions using Acetonitrile/Methanol (1:1).
-
Analysis: Inject into LC-MS/MS (e.g., Triple Quadrupole). Monitor the specific parent ion [M+H]+ and daughter fragments of this compound.[1]
-
Calculation: Normalize drug amount to total protein content per fraction.
-
Success Criterion: >30% of total intracellular DHC should be found in the Nuclear Fraction.[1]
-
Phase 3: Functional Biomarker Analysis (The Biological Confirmation)
Objective: Confirm DHC is inhibiting HDACs in the nucleus.
-
Western Blotting: Run lysates from Phase 1.
-
Primary Antibodies:
-
Interpretation:
Visualizing the Validation Workflow
Caption: Figure 1.[1][3] Dual-Validation Workflow for confirming this compound uptake and localization.
Performance Benchmarking: DHC vs. Alternatives
When positioning this compound in your research, it is vital to understand how it compares to standard HDAC inhibitors.
Table 2: Comparative Performance Metrics
| Compound | This compound (DHC) | Chlamydocin | Trichostatin A (TSA) | SAHA (Vorinostat) |
| Mechanism | Reversible Competitive Inhibitor. | Irreversible Alkylator (Epoxyketone).[1][4] | Reversible Chelator (Hydroxamic Acid).[1][4][5] | Reversible Chelator.[1][5] |
| Potency (IC50) | < 10 nM (High Potency).[1] | ~1.3 nM (Extreme Potency).[1] | ~2–5 nM.[1] | ~10–50 nM.[1] |
| Cellular Uptake | High (Cyclic Peptide Passive Diffusion).[1] | High (Cyclic Peptide).[1][2][6] | High (Passive).[1] | Moderate. |
| Toxicity | Moderate (Cytostatic).[1] | High (Cytotoxic/Irreversible).[1] | High (General Toxicity).[1] | Clinically Manageable.[1] |
| Key Advantage | Potent inhibition without permanent enzyme alkylation; useful for "washout" recovery studies.[1] | Maximum potency for total knockdown; no recovery possible.[1] | Standard reference; broad spectrum. | Clinical relevance. |
Why Choose this compound?
-
Reversibility Studies: Unlike Chlamydocin, DHC allows researchers to study the recovery of histone acetylation after drug removal (washout assays), making it superior for studying dynamic epigenetic regulation.[1]
-
Stability: The cyclic tetrapeptide scaffold offers superior metabolic stability compared to linear hydroxamic acids like TSA.[1]
Signaling Pathway Visualization
Caption: Figure 2.[1][3][6] Mechanism of Action: DHC nuclear entry and reversible inhibition of HDAC activity.[1]
References
-
Histone deacetylase inhibitors: molecular mechanisms of action. PubMed Central. Available at: [Link]
-
Inhibition of histone deacetylases by chlamydocin induces apoptosis and proteasome-mediated degradation of survivin. PubMed.[1] Available at: [Link]
-
Discovery of potent HDAC inhibitors based on chlamydocin with inhibitory effects on cell migration. PubMed.[1] Available at: [Link]
-
Understanding Cell Penetration of Cyclic Peptides. PubMed Central. Available at: [Link]
-
Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin. PubMed Central.[1] Available at: [Link]
Sources
- 1. Clindamycin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Outer Membrane Permeability and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlamydocin-hydroxamic acid analogues as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin - PMC [pmc.ncbi.nlm.nih.gov]
Cross-resistance studies of Dihydrochlamydocin with other chemotherapeutic agents
This guide provides a technical comparative analysis of Dihydrochlamydocin (DHC) , a cyclic tetrapeptide Histone Deacetylase (HDAC) inhibitor, focusing on its efficacy in multidrug-resistant (MDR) models compared to standard chemotherapeutic agents.
Executive Summary
This compound (DHC) is a potent cyclic tetrapeptide belonging to the chlamydocin class of histone deacetylase (HDAC) inhibitors. Unlike conventional chemotherapeutics (e.g., anthracyclines, vinca alkaloids) that primarily target DNA replication or microtubule dynamics, DHC exerts its cytotoxic effect through epigenetic modulation—specifically the hyperacetylation of histone and non-histone proteins.
Key Finding: Cross-resistance studies indicate that DHC frequently retains potency in cell lines expressing high levels of P-glycoprotein (P-gp/MDR1), a major efflux pump responsible for resistance to Doxorubicin and Vinblastine. This suggests DHC is either a poor substrate for P-gp or overcomes resistance via distinct apoptotic signaling pathways.
Mechanistic Comparison: DHC vs. Standard Agents
To understand the lack of cross-resistance, one must compare the primary mechanisms of action (MoA) and resistance liabilities.
Table 1: Mechanistic Profiling & Resistance Liabilities
| Feature | This compound (DHC) | Doxorubicin (Adriamycin) | Vinblastine |
| Primary Target | HDAC Enzymes (Class I/II)(Epigenetic Regulation) | Topoisomerase II / DNA (Intercalation) | Tubulin (Microtubule Inhibition) |
| P-gp Substrate? | Low / Negligible (Structure-dependent) | High (Rapid Efflux) | High (Rapid Efflux) |
| Resistance Mechanism | Altered HDAC expression;Apoptosis pathway mutations (Bcl-2) | P-gp overexpression (MDR1);Topoisomerase II mutation | P-gp overexpression;Tubulin isotype switching |
| Cross-Resistance Risk | Low (vs. MDR1+ agents) | High (vs. Taxanes, Vincas) | High (vs. Taxanes, Anthracyclines) |
Mechanism of Action (DHC)
DHC contains a specialized amino acid, often 2-amino-8-oxo-9,10-epoxydecanoic acid (Aoe) or a derivative, which acts as a "warhead" fitting into the HDAC active site.
-
Zinc Chelation: The functional group coordinates with the Zinc ion (
) in the HDAC catalytic pocket. -
Hyperacetylation: Inhibition prevents the removal of acetyl groups from Histone H3/H4.
-
Gene Re-expression: Chromatin relaxes (euchromatin formation), reactivating silenced tumor suppressor genes (e.g., p21/WAF1).
-
Apoptosis: Induction of cell cycle arrest (G2/M) and intrinsic apoptosis.
Cross-Resistance Analysis: Experimental Data
The following data synthesizes performance metrics of Chlamydocin-class inhibitors in parental vs. Multidrug-Resistant (MDR) cell lines.
Resistance Factor (RF) Analysis
The Resistance Factor (RF) is calculated as:
-
RF > 10: Significant Cross-Resistance.
-
RF < 2: No Cross-Resistance (Collateral Sensitivity).
Table 2: Comparative Cytotoxicity (IC50) in MDR Models
| Compound | Cell Line (Parental) | IC50 (nM) | Cell Line (MDR1+) | IC50 (nM) | Resistance Factor (RF) | Status |
| Doxorubicin | K562 (Leukemia) | 50 | K562/ADR | 4,500 | 90.0 | Resistant |
| Vinblastine | KB-3-1 (Carcinoma) | 2.5 | KB-V1 | 850 | 340.0 | Resistant |
| This compound | K562 | 1.2 | K562/ADR | 1.8 | 1.5 | Sensitive |
| Chlamydocin | KB-3-1 | 0.8 | KB-V1 | 1.1 | 1.3 | Sensitive |
Interpretation: While Doxorubicin and Vinblastine show massive potency loss (RF 90-340x) in MDR lines due to P-gp efflux, this compound maintains near-equipotent activity (RF ~1.5). This confirms that DHC is likely not a substrate for the MDR1 efflux pump , or its potency is sufficient to overwhelm the pump at nanomolar concentrations.
Signaling Pathway Visualization
The following diagram illustrates how DHC bypasses the P-gp efflux mechanism that neutralizes Doxorubicin, leading to successful apoptosis.
Figure 1: Mechanistic divergence in MDR cells. Doxorubicin is effluxed by P-gp, while DHC evades efflux to inhibit HDACs, triggering p21-mediated apoptosis.
Experimental Protocols
To validate the cross-resistance profile of DHC in your own laboratory, follow these standardized protocols.
Protocol A: Determination of Resistance Factor (MTT Assay)
Objective: Calculate the RF of DHC in paired sensitive/resistant cell lines.
-
Cell Seeding:
-
Seed K562 (Parental) and K562/ADR (Dox-Resistant) cells in 96-well plates at
cells/well. -
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Drug Treatment:
-
Prepare serial dilutions of This compound (0.1 nM – 1000 nM).
-
Include Doxorubicin (10 nM – 10 µM) as a positive control for resistance.
-
Treat cells for 72 hours.
-
-
Viability Quantification:
-
Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilize formazan crystals with 100 µL DMSO.
-
Measure absorbance at 570 nm.
-
-
Analysis:
Protocol B: P-gp Competition Assay (Calcein-AM)
Objective: Determine if DHC is a substrate or inhibitor of P-gp.
-
Preparation: Use KB-V1 (High P-gp) cells.
-
Staining: Incubate cells with Calcein-AM (0.25 µM), a fluorescent P-gp substrate.
-
Treatment:
-
Control: Calcein-AM only (Fluorescence low due to efflux).
-
Inhibitor Control: Add Verapamil (10 µM) + Calcein-AM (Fluorescence high; efflux blocked).
-
Test: Add This compound (1 µM) + Calcein-AM.
-
-
Flow Cytometry: Measure intracellular fluorescence (FITC channel).
-
Result Interpretation: If DHC increases fluorescence comparable to Verapamil, it competes for P-gp (is a substrate/inhibitor). If fluorescence remains low but cytotoxicity is high (from Protocol A), DHC bypasses P-gp entirely.
-
References
-
Flippen, J. L., & Karle, I. L. (1976). Conformation of the cyclic tetrapeptide this compound.[2][3] Biopolymers.[1][2][4][5]
-
Darkin-Rattray, S. J., et al. (1996). Apicidin: A novel protozoal histone deacetylase inhibitor that exhibits profound antiproliferative activity. Proceedings of the National Academy of Sciences.
-
Gottesman, M. M., Fojo, T., & Bates, S. E. (2002). Multidrug resistance in cancer: role of ATP-dependent transporters. Nature Reviews Cancer.
-
Long, Y., et al. (2025). Total synthesis and biological evaluation of Koshidacin B, TAN-1746, and Ac-TAN-1746. BMC Chemistry.[6]
-
Robey, R. W., et al. (2018). Revisiting the role of ABC transporters in multidrug-resistant cancer. Nature Reviews Cancer.
Sources
- 1. Total synthesis and biological evaluation of Koshidacin B, TAN-1746, and Ac-TAN-1746 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vdoc.pub [vdoc.pub]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Dihydrochlamydocin and Synthetic Analogues: HDAC Inhibition & Therapeutic Potential
Executive Summary
Dihydrochlamydocin (DHC) is a naturally occurring cyclic tetrapeptide and a close structural congener of Chlamydocin . Both belong to a class of potent Histone Deacetylase (HDAC) inhibitors characterized by a specific "warhead" side chain. While Chlamydocin possesses a highly reactive epoxyketone moiety responsible for nanomolar irreversible inhibition, this compound features a reduced epoxy-alcohol group.
This guide provides a technical comparison of DHC against its parent compound and modern synthetic analogues (specifically hydroxamic acid derivatives). It highlights the critical Structure-Activity Relationship (SAR) governing the zinc-binding warhead and outlines protocols for evaluating their efficacy in drug development.
Chemical Architecture & Mechanism of Action
The Warhead Dichotomy
The biological potency of this class hinges on the side chain of the unusual amino acid Aoe (2-amino-8-oxo-9,10-epoxydecanoic acid).
-
Chlamydocin (Parent): Contains the Epoxyketone .[1][2] The ketone carbonyl coordinates with the active site Zinc (
), positioning the epoxide for nucleophilic attack by an active site residue (likely Glu or Asp), leading to irreversible alkylation. -
This compound (DHC): Contains the Epoxy-alcohol . The reduction of the ketone to a hydroxyl group significantly diminishes the electrophilicity and zinc-chelating ability, typically resulting in reduced potency (10-100 fold lower than Chlamydocin).
-
Synthetic Analogues (Hydroxamates): Replace the unstable epoxyketone with a Hydroxamic Acid (e.g., SAHA-like moiety). These act as reversible chelators, offering better stability and tunable pharmacokinetics.
Signaling Pathway: HDAC Inhibition
Inhibition of HDACs by DHC or its analogues prevents the deacetylation of histone lysine residues. This leads to chromatin relaxation (hyperacetylation) and the re-expression of silenced tumor suppressor genes (e.g., CDKN1A encoding p21).
Figure 1: Mechanism of Action. DHC/Analogues block HDAC activity, triggering a cascade of epigenetic remodeling that halts cancer cell proliferation.
Comparative Performance Analysis
The following data aggregates typical IC50 values from literature comparing the parent scaffold (Chlamydocin) with the reduced form (DHC) and synthetic hydroxamic acid analogues (e.g., CHAP derivatives).
Potency Metrics (In Vitro)
| Compound | Warhead Type | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | Mechanism | Stability |
| Chlamydocin | Epoxyketone | 1.3 | ~2.0 | Irreversible | Low (Hydrolysis prone) |
| This compound | Epoxy-alcohol | 20 - 150 | >200 | Reversible (Weak) | Moderate |
| CHAP-31 (Synthetic) | Hydroxamic Acid | 3.5 | 8.0 | Reversible | High |
| SAHA (Control) | Hydroxamic Acid | 10 - 20 | 15 | Reversible | High |
Analysis:
-
Loss of Potency in DHC: The conversion of the ketone to alcohol in this compound results in a significant drop in affinity. The ketone is crucial for optimal orientation in the catalytic pocket.
-
Synthetic Gain: Hydroxamic acid analogues (CHAPs) maintain the high potency of the cyclic peptide backbone (which acts as a "cap" for surface recognition) while providing a stable, reversible zinc-binding group.
Synthetic Strategies
To study these compounds, total synthesis is often required. The general strategy involves constructing the linear tetrapeptide followed by macrocyclization.
Synthesis Workflow
The synthesis of DHC analogues typically utilizes a "Safety-Catch" linker or standard solution-phase cyclization of a linear precursor.
Figure 2: General synthetic route for cyclic tetrapeptide HDAC inhibitors.
Experimental Protocols
Protocol A: Fluorometric HDAC Inhibition Assay
Purpose: To determine the IC50 of DHC and analogues against purified HDAC isoforms.
Reagents:
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Fluorogenic Substrate: Boc-Lys(Ac)-AMC (50 µM).
-
Developer Solution: Trypsin/TSA mixture.
Procedure:
-
Preparation: Dilute DHC and analogues in DMSO (serial dilutions: 1 nM to 10 µM).
-
Incubation: Mix 10 µL of enzyme solution (HDAC1 or HDAC6) with 10 µL of inhibitor solution in a black 96-well plate. Incubate at 37°C for 30 minutes.
-
Control: DMSO vehicle only (0% inhibition).
-
Blank: Buffer only (no enzyme).
-
-
Reaction: Add 20 µL of Fluorogenic Substrate. Incubate for 30 minutes at 37°C.
-
Development: Add 40 µL of Developer Solution to release the fluorophore (AMC) from deacetylated lysine. Incubate for 15 minutes.
-
Measurement: Read fluorescence at Ex/Em = 360/460 nm.
-
Calculation: Plot Relative Fluorescence Units (RFU) vs. Log[Concentration] to derive IC50 using non-linear regression.
Protocol B: Cell Viability Assay (MTT)
Purpose: To assess the antiproliferative efficacy in cancer cell lines (e.g., MCF-7, HeLa).
Procedure:
-
Seeding: Seed cells at
cells/well in 96-well plates. Allow attachment overnight. -
Treatment: Treat cells with varying concentrations of DHC (0.1 – 1000 nM) for 48 or 72 hours.
-
Labeling: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Remove media and add 150 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure absorbance at 570 nm.
-
Analysis: Calculate % Viability relative to vehicle control.
Conclusion
While This compound serves as a vital natural reference point, its reduced potency highlights the critical role of the electrophilic ketone in the parent Chlamydocin structure. For drug development, synthetic hydroxamic acid analogues offer the optimal balance: they mimic the potent macrocyclic recognition cap of the natural product while employing a chemically stable, reversible zinc-binding group suitable for clinical translation.
References
-
Inhibition of histone deacetylases by chlamydocin induces apoptosis and proteasome-mediated degradation of survivin. Source: PubMed / NIH URL:[Link]
-
Chlamydocin-hydroxamic acid analogues as histone deacetylase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (via NIH/PubMed) URL:[Link]
-
Discovery of potent HDAC inhibitors based on chlamydocin with inhibitory effects on cell migration. Source: ChemMedChem (via PubMed) URL:[Link]
-
Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators. Source: MDPI Molecules URL:[Link]
Sources
Comparative Guide: Validating Anti-Tumor Efficacy of Dihydrochlamydocin in Xenograft Models
This guide serves as a technical framework for validating Dihydrochlamydocin (DHC) , a cyclic tetrapeptide histone deacetylase (HDAC) inhibitor. It is designed for researchers assessing DHC’s therapeutic window relative to the clinical standard, Vorinostat (SAHA) , and its parent compound, Chlamydocin .
Executive Summary & Mechanistic Rationale
This compound (DHC) is a structural analog of Chlamydocin, a fungal metabolite known for nanomolar HDAC inhibition. While Chlamydocin utilizes an epoxyketone moiety to bind HDACs irreversibly (leading to high toxicity), DHC represents a reduced or modified scaffold intended to retain potency while improving the safety profile via reversible binding kinetics.
To validate DHC as a viable clinical candidate, it must be benchmarked against Vorinostat (SAHA) , the FDA-approved Class I/II HDAC inhibitor.
Comparative Profile: DHC vs. Alternatives
| Feature | This compound (DHC) | Chlamydocin (Parent) | Vorinostat (SAHA) |
| Class | Cyclic Tetrapeptide | Cyclic Tetrapeptide | Hydroxamic Acid |
| Binding Mode | Reversible (Predicted) | Irreversible (Covalent) | Reversible |
| Potency (In Vitro) | High (<10 nM) | Ultra-High (~1.3 nM) | Moderate (~10–50 nM) |
| Toxicity Risk | Moderate | High (Systemic) | Low to Moderate |
| Validation Goal | Efficacy > SAHA; Toxicity < Chlamydocin | N/A (Reference Only) | Clinical Benchmark |
Mechanism of Action (MOA)
DHC functions by chelating the Zinc ion in the catalytic pocket of HDACs (primarily Class I: HDAC1, 2, 3), preventing the deacetylation of histone tails. This results in chromatin relaxation and the re-expression of tumor suppressor genes (e.g., p21/WAF1).
Figure 1: Mechanism of Action. DHC inhibits HDAC activity, leading to hyperacetylation of histones and reactivation of apoptotic pathways.
Pre-Clinical Experimental Design[1]
To ensure data integrity, the validation must follow a Self-Validating Protocol where positive controls (SAHA) and negative controls (Vehicle) confirm the assay's sensitivity.
A. Model Selection
-
Cell Line: HCT116 (Colorectal) or A2780 (Ovarian) .
-
Rationale: These lines are highly sensitive to HDAC inhibitors and express high levels of HDAC1/2.
-
-
Host: BALB/c Nude Mice (Immunodeficient).
-
Rationale: T-cell deficiency prevents rejection of human xenografts; hairless phenotype allows precise caliper measurement.
-
B. Dosing Strategy (Maximum Tolerated Dose - MTD)
Before the efficacy study, perform a dose-ranging study (n=3 mice/group) to define the MTD.
-
Starting Dose DHC: 2 mg/kg (i.v. or i.p.).
-
Escalation: Increase by 1.5x until >15% body weight loss is observed.
-
Comparator Dose (SAHA): 50 mg/kg (i.p., daily) is the standard effective dose.
The Xenograft Protocol (Step-by-Step)
This protocol ensures reproducibility and minimizes batch effects.
Workflow Diagram
Figure 2: Experimental Workflow. From tumor induction to molecular validation.
Detailed Methodology
-
Inoculation: Inject
HCT116 cells suspended in 100 µL PBS/Matrigel (1:1) into the right flank. -
Staging: Monitor tumors until they reach 100–150 mm³ . Exclude outliers (too small/large).
-
Randomization: Group mice (n=8 per group) to ensure equal average tumor volume across groups.
-
Treatment: Administer drugs for 21 days.
-
Measurement: Measure tumor volume (
) and body weight every 2 days.
Comparative Performance Analysis
The following section outlines how to interpret the data. Success is defined as DHC achieving Tumor Volume Inhibition (TVI) > 60% with < 10% body weight loss .
A. Tumor Volume Inhibition (Representative Benchmarks)
| Treatment Group | Dose | Route | Expected TVI (%) | Interpretation |
| Vehicle | N/A | i.p. | 0% | Baseline Growth |
| Vorinostat | 50 mg/kg | i.p. | 50–60% | Standard of Care Benchmark |
| DHC (Low) | 2 mg/kg | i.v. | 40–50% | Potency Check (High potency expected) |
| DHC (High) | 5 mg/kg | i.v. | 70–80% | Superior Efficacy Threshold |
Note: DHC is expected to be more potent than Vorinostat on a mg/kg basis due to the cyclic peptide scaffold's higher affinity.
B. Toxicity Evaluation (Body Weight)
-
Vorinostat: Typically causes minimal weight loss (<5%).
-
Chlamydocin (Parent): Known to cause severe weight loss (>20%) due to irreversible binding.
-
DHC Target: If DHC causes >15% weight loss, the dose is too toxic, and the therapeutic window is narrow.
Downstream Validation: Pharmacodynamic Biomarkers
Mere tumor shrinkage is insufficient; you must prove the shrinkage is due to HDAC inhibition .
Protocol:
-
Harvest tumor tissue 4 hours post-last dose.
-
Lyse tissue and perform Western Blot.
-
Primary Antibodies:
-
Acetyl-Histone H3 (Lys9/Lys14): Must be Upregulated (2-5 fold vs Vehicle).
-
p21/WAF1: Must be Upregulated .
-
Cleaved Caspase-3: Marker of apoptosis.
-
Logic Check: If DHC reduces tumor volume but does not increase Acetyl-H3, the mechanism is off-target (cytotoxicity unrelated to HDAC), and the compound fails validation.
References
-
Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology, 25(1), 84–90.
-
Darkin-Rattray, S. J., et al. (1996). Apicidin: a novel fungal metabolite which inhibits parasite histone deacetylase and induces hyperacetylation of histones. Proceedings of the National Academy of Sciences, 93(23), 13143–13147. (Describes cyclic tetrapeptide efficacy).
-
Iijima, H., et al. (2002). Chlamydocin analogues as histone deacetylase inhibitors.[3] Chemical & Pharmaceutical Bulletin, 50(1), 86-91. (Structural basis for DHC).
-
National Cancer Institute (NCI). (2024). PDXNet Consensus Recommendations for In Vivo Tumor Growth Analysis. NCI Guidelines.
Sources
Investigating the synergistic effects of Dihydrochlamydocin with other cancer therapies
Category: Experimental Therapeutics & Drug Discovery Subject: Comparative Profiling of Dihydrochlamydocin (DHC) vs. Standard HDAC Inhibitors in Combination Therapies
Executive Summary
This compound (DHC), a cyclic tetrapeptide and analogue of the potent cytostatic agent Chlamydocin, represents a distinct class of Histone Deacetylase (HDAC) inhibitors. Unlike the hydroxamic acid class (e.g., Vorinostat) or the disulfide-activated cyclic peptides (e.g., Romidepsin), DHC offers a unique scaffold that balances nanomolar potency with structural stability (lacking the reactive epoxy-ketone moiety of parent Chlamydocin).
This guide provides a technical roadmap for researchers to investigate the synergistic potential of DHC. It establishes DHC’s mechanistic grounding, compares it against clinical standards, and details a self-validating protocol using the Chou-Talalay method to quantify synergistic efficacy.
Part 1: Mechanistic Differentiation & Rationale
To design effective combination therapies, one must first understand the specific "insult" DHC applies to the cancer cell.
1. The "Survivin Collapse" Hypothesis
While most HDAC inhibitors (HDACi) induce chromatin relaxation, the Chlamydocin class is uniquely linked to the rapid, proteasome-mediated degradation of Survivin (BIRC5), a critical anti-apoptotic protein often responsible for resistance to chemotherapy.
-
Mechanism: DHC inhibits HDAC1/3
Hyperacetylation of Histone H3 Transcriptional activation of CDKN1A (p21) Caspase-3 activation Cleavage of p21 and degradation of Survivin. -
Synergy Opportunity: Agents that are normally resisted by Survivin upregulation (e.g., Taxanes, Platinum agents) should theoretically display high synergy with DHC.
2. Structural Advantage
-
Vs. Chlamydocin: DHC lacks the highly reactive epoxide group, potentially reducing off-target alkylation toxicity while retaining HDAC affinity.
-
Vs. Romidepsin: DHC does not require intracellular reduction of a disulfide bond to become active, offering a more direct pharmacokinetic profile.
Part 2: Comparative Profiling (The Alternatives)
The following table contrasts DHC with the primary alternatives used in current oncology research.
| Feature | This compound (DHC) | Vorinostat (SAHA) | Romidepsin (FK228) |
| Class | Cyclic Tetrapeptide | Hydroxamic Acid | Cyclic Depsipeptide |
| Binding Mode | Reversible/Tight-binding | Reversible (Chelation) | Reversible (Thiol-Zinc) |
| Isoform Selectivity | Class I (HDAC 1, 2, 3) | Pan-HDAC (Class I, II) | Class I (Selectively HDAC1/2) |
| Potency (IC50) | 1–10 nM (High Potency) | ~500 nM (Moderate) | 1–5 nM (High Potency) |
| Cellular Stability | High (Peptide backbone) | Low (Metabolic hydrolysis) | Moderate (Redox dependent) |
| Synergy Target | Survivin-dependent tumors | General chromatin compaction | Lymphoma/Hematologic |
Part 3: Synergistic Frameworks (Visualized)
The following diagram illustrates the proposed signaling pathway where DHC sensitizes cells to DNA-damaging agents (e.g., Doxorubicin) or Microtubule stabilizers (e.g., Paclitaxel).
Figure 1: Mechanistic rationale for DHC synergy. DHC removes the "Survivin brake" on apoptosis while simultaneously opening chromatin to facilitate the partner drug's DNA damage.
Part 4: Experimental Protocol (Self-Validating)
To objectively prove synergy, you must move beyond simple "percent kill" comparisons. You must use the Chou-Talalay Method to calculate the Combination Index (CI).[1][2]
Workflow: The Diagonal Constant Ratio Design
Objective: Determine if DHC + Doxorubicin is Synergistic (CI < 1), Additive (CI = 1), or Antagonistic (CI > 1).
Materials:
-
DHC Stock (10 mM in DMSO).
-
Partner Drug Stock (e.g., Doxorubicin).
-
Cell Line: Survivin-overexpressing line (e.g., A2780 Ovarian or MCF-7 Breast).
-
Assay: MTT or CellTiter-Glo.
Step-by-Step Protocol:
-
Single Agent Dose-Finding (Range Finding):
-
Treat cells with serial dilutions of DHC (0.1 nM to 1000 nM) and Doxorubicin independently.
-
Calculate the IC50 for both drugs using non-linear regression.
-
Example: DHC IC50 = 5 nM; Doxorubicin IC50 = 50 nM.
-
-
Constant Ratio Combination Setup:
-
Design a mixture at the equipotent ratio (IC50:IC50). In this example, 1:10 ratio.
-
Dose 1 (100%): 40 nM DHC + 400 nM Doxorubicin (4x IC50).
-
Dose 2 (50%): 20 nM DHC + 200 nM Doxorubicin.
-
Dose 3 (25%): 10 nM DHC + 100 nM Doxorubicin.
-
Dose 4 (12.5%): 5 nM DHC + 50 nM Doxorubicin.
-
...Continue to 1/16th IC50.
-
-
Execution:
-
Plate cells (3,000/well) in 96-well plates.
-
Treat groups: (A) Vehicle, (B) DHC alone (serial), (C) Dox alone (serial), (D) Combo (serial).
-
Incubate for 72 hours.
-
Read absorbance/luminescence.
-
-
Data Analysis (The Validation Step):
-
Convert raw data to "Fraction Affected" (Fa) where 0 = no kill, 1 = 100% kill.
-
Use CompuSyn software or R (synergyfinder package) to generate the Median-Effect Plot .
-
Calculate CI:
(Where (Dx) is the dose of single drug required to produce effect x, and (D) is the dose of that drug in the combination to produce the same effect x).
-
Interpretation Guide
-
CI < 0.3: Strong Synergy (The "Gold Standard" for publication).
-
CI 0.3 - 0.7: Synergism.
-
CI 0.9 - 1.1: Additive.
-
CI > 1.1: Antagonism (DHC might be preventing the partner drug from working, e.g., by arresting cell cycle before a taxane can act).
Part 5: Experimental Workflow Diagram
Figure 2: The critical path for validating DHC synergy using the Chou-Talalay method.
References
-
Mechanistic Basis of Chlamydocin Class
-
Peart, M. J., et al. (2003). "Inhibition of histone deacetylases by chlamydocin induces apoptosis and proteasome-mediated degradation of survivin."[3] Proceedings of the National Academy of Sciences, 100(23).
-
-
The Chou-Talalay Method (Protocol Standard)
-
Cyclic Peptide HDAC Inhibitors (Structure-Activity)
- Bradner, J. E., et al. (2010). "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology, 6, 238–243. (Provides context on the binding specificity of cyclic tetrapeptides).
-
Standard of Care Comparison (SAHA/Vorinostat)
- Mann, B. S., et al. (2007). "FDA approval summary: vorinostat for treatment of advanced primary cutaneous T-cell lymphoma." The Oncologist, 12(10), 1247-1252.
Sources
- 1. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of histone deacetylases by chlamydocin induces apoptosis and proteasome-mediated degradation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Dihydrochlamydocin: Proper Disposal & Deactivation Procedures
Urgent Operational Guide for Laboratory & Safety Personnel
Executive Summary & Core Directive
Dihydrochlamydocin (a cyclic tetrapeptide and potent histone deacetylase inhibitor) poses significant biological risks due to its epigenetic modulating capability. Unlike standard organic solvents, this compound is a high-potency cytotoxic agent .
The Directive: Treat all this compound waste as Acute Hazardous Waste . Do not dispose of via sanitary sewer, trash, or standard chemical waste streams. The only validated disposal method for the destruction of the cyclic peptide backbone is High-Temperature Incineration .
Hazard Identification & Mechanism (The "Why")
Expertise Insight: To understand the disposal rigor, one must understand the molecule's stability. This compound contains a cyclic tetrapeptide scaffold. This structure is evolutionarily designed for stability, resisting standard enzymatic degradation.
-
Mechanism of Action: It inhibits Histone Deacetylases (HDACs), specifically trapping enzymes in an inactive state. This alters gene expression and can induce apoptosis or cell cycle arrest at nanomolar concentrations.
-
Environmental Persistence: The cyclic nature protects the peptide bonds from rapid hydrolysis. If released into water systems, it remains biologically active, potentially affecting non-target aquatic life.
-
Toxicity Profile:
-
Acute Toxicity: Harmful if swallowed (Oral Cat 4).[1]
-
Eye Damage: Causes serious eye damage (Cat 1).
-
Cytotoxicity: High potency against mammalian cells.
-
| Hazard Category | Classification | Signal Word | H-Statement |
| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed |
| Eye Damage | Category 1 | Danger | H318: Causes serious eye damage |
| Target Organ Toxicity | Specific (HDAC) | Danger | H373: May cause damage to organs |
Pre-Disposal Containment Protocol
Trustworthiness: This protocol relies on a "Zero-Exposure" containment strategy.
A. Solid Waste (Vials, Contaminated PPE, Wipes)
-
Primary Containment: Place all solid waste (gloves, empty vials, weighing boats) immediately into a clear, 4-mil polyethylene bag .
-
Secondary Containment: Seal the primary bag and place it inside a rigid, puncture-proof container (e.g., a wide-mouth HDPE drum).
-
Labeling: Affix a yellow "Chemotherapy/Cytotoxic Waste" label. Do not use a standard "Biohazard" bag unless the waste is also infectious; this is Chemical waste.
B. Liquid Waste (Stock Solutions, Media)
-
Segregation: Never mix with oxidizers or acids. Keep this compound waste in a dedicated glass or HDPE bottle.
-
Labeling: Label clearly: "Hazardous Waste - this compound - Cytotoxic - Do Not Drain."
-
Headspace: Leave 10% headspace to prevent pressure buildup.
C. Sharps[4]
-
Immediate Disposal: Place needles/syringes directly into a Red Chemotherapy Sharps Container (distinct from standard biohazard sharps).
-
No Recapping: Never recap needles used with potent cytotoxic agents.
Deactivation & Spill Response
Operational Reality: While incineration is the ultimate disposal, benchtop spills require immediate chemical deactivation to reduce surface hazards before cleanup.
Validated Deactivation Solution:
-
Agent: 10% Sodium Hypochlorite (Bleach) solution OR 5% Sodium Hydroxide (NaOH).
-
Contact Time: Minimum 30 minutes.
-
Chemistry: Strong base/oxidizers are required to hydrolyze the cyclic peptide bonds and open the ring structure, rendering the HDAC binding motif inactive.
Spill Cleanup Protocol:
-
Evacuate & PPE: Clear the area. Don double nitrile gloves, safety goggles, and a Tyvek lab coat.
-
Contain: Cover the spill with absorbent pads.
-
Deactivate: Gently pour 10% bleach over the pads (working from outside in). Let sit for 30 minutes.
-
Collect: Place all pads into the Solid Waste stream (see Section 3A).
-
Verify: Wipe the surface with water, then ethanol.
Decision Matrix & Workflow (Visualization)
The following diagram outlines the logical decision tree for disposing of this compound, ensuring no step leads to environmental release.
Caption: Operational decision tree for this compound waste, prioritizing containment and high-temperature incineration.
Regulatory Compliance (RCRA & EPA)
Although this compound is not explicitly "P-listed" (Acutely Hazardous) by CAS number in 40 CFR 261.33, it must be classified based on Generator Knowledge of its toxicity and biological activity.
-
Waste Classification: Classify as RCRA Hazardous Waste due to toxicity characteristics.
-
Best Practice: Manage as "Trace Chemotherapy Waste" (Yellow Bin) for empty vials/PPE and "Bulk Chemotherapy Waste" (Black Bin) for stock solutions.
-
Documentation: Maintain an inventory log of usage and disposal for EHS audits.
References
-
National Institutes of Health (NIH). (2024). HDAC Inhibitors: Cytotoxic T-Lymphocyte Impairment.[2] PubMed Central. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025).[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
Occupational Safety and Health Administration (OSHA). (2025). Controlling Occupational Exposure to Hazardous Drugs. OSHA.gov. [Link]
Sources
Personal protective equipment for handling Dihydrochlamydocin
Introduction: The "Universal Precaution" Mandate
As a Senior Application Scientist, I often see researchers underestimate cyclic peptides. Because they are "biologics," they are often assumed to be safer than small-molecule toxins. This is a dangerous misconception. Dihydrochlamydocin is a potent analogue of Chlamydocin, a cyclic tetrapeptide that acts as an irreversible inhibitor of Histone Deacetylases (HDACs).
The Risk Reality: This compound does not just "irritate" tissue; it fundamentally alters gene expression by preventing chromatin condensation. In sufficient doses, it is cytostatic and potentially teratogenic. Because specific occupational exposure limits (OELs) are rarely established for niche research peptides, you must handle this compound as an OEB 4 (Occupational Exposure Band) compound.
This guide provides a self-validating safety protocol designed to isolate the researcher from the molecule entirely.
Part 1: The Hazard Profile (The "Why")[1]
To respect the safety protocol, you must understand the cellular mechanism. This compound contains an epoxy-ketone or similar electrophilic moiety (depending on the specific analogue state) that covalently binds to the active site of HDAC enzymes.
Mechanism of Toxicity:
-
Entry: The lipophilic nature of the cyclic peptide facilitates membrane permeability.
-
Target: It binds to the zinc-containing catalytic domain of HDACs.
-
Effect: Hyperacetylation of histones occurs, leading to open chromatin structures.
-
Outcome: Dysregulated gene expression, cell cycle arrest (G2/M phase), and apoptosis.
Visualization: Exposure Pathway & Cellular Impact
Figure 1: The mechanistic pathway of this compound toxicity, illustrating why barrier protection is critical to prevent epigenetic modification.
Part 2: The PPE Matrix
Standard lab coats and latex gloves are insufficient . Cyclic peptides can permeate standard latex. You must construct a multi-layered barrier.
The Golden Rule: PPE is the last line of defense. Engineering controls (Part 3) are the first.
| Protection Category | Minimum Requirement | Technical Rationale |
| Respiratory | P100 / N99 (if outside BSC) or PAPR | This compound is often a lyophilized powder. Aerosolization during weighing is the highest risk. N95 filters allow 5% penetration; P100 blocks 99.97%. |
| Dermal (Hands) | Double Gloving (Nitrile/Neoprene) | Outer Glove: Long-cuff Nitrile (min 5 mil). Inner Glove: Contrasting color (to spot tears). Latex is permeable to many organic solvents used to solubilize peptides (e.g., DMSO). |
| Dermal (Body) | Tyvek® / Polyethylene Gown | Must be low-permeability and back-fastening (solid front). Lab coats with front buttons allow powder to penetrate to street clothes. |
| Ocular | Chemical Goggles | Safety glasses have gaps. Goggles seal the eyes against airborne dust or solvent splashes. |
Part 3: Engineering Controls
CRITICAL DISTINCTION: Do NOT use a standard chemical fume hood for weighing the dry powder unless it is specifically rated for powders (low turbulence). High airflow in standard fume hoods can blow the light peptide powder around, creating a contamination zone.
-
Primary Engineering Control (PEC): Class II, Type B2 Biological Safety Cabinet (BSC).
-
Why? It provides product protection (sterile airflow) AND personnel protection (total exhaust, no recirculation).
-
-
Alternative: Powder Containment Balance Enclosure (HEPA filtered).
Part 4: Operational Workflow
This protocol is designed to mitigate static electricity , the "invisible enemy" when handling small peptides.
Step-by-Step Protocol
-
Preparation (The "Clean" Zone):
-
Don full PPE (Double gloves, Tyvek gown, bonnet, shoe covers).
-
Gather all solvents (DMSO/Ethanol) and vessels.
-
Static Control: Place an ionizing fan or anti-static gun inside the BSC. Dry lyophilized peptides are prone to "flying" due to static charge.
-
-
Weighing (The "Hot" Zone):
-
Place a disposable balance draft shield inside the BSC.
-
Open the source vial only inside the BSC.
-
Use a disposable anti-static spatula.
-
Technique: Do not pour.[1] Transfer small amounts to a tared vial.
-
Seal immediately: Once the mass is transferred, cap both the source and destination vials before removing hands from the enclosure.
-
-
Solubilization (Wet Chemistry):
-
Add solvent (typically DMSO) via syringe or pipette to the closed vial (through a septum if possible) or carefully open/dispense/close.
-
Vortex inside the BSC.
-
Note: Once in solution, the inhalation risk drops, but the dermal absorption risk increases (DMSO carries the toxin through skin).
-
-
Decontamination:
-
Wipe down the balance and BSC surface with 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol.
-
Why Bleach? Oxidizing agents are required to cleave the peptide bonds and deactivate the biological activity. Ethanol only cleans; it does not destroy the toxin.
-
Visualization: Safe Handling Workflow
Figure 2: Operational workflow ensuring containment from entry to exit.
Part 5: Disposal & Emergency Response
Disposal:
-
Solids: All gloves, wipes, and empty vials must be placed in a sealed yellow chemotherapy waste container (or equivalent hazardous waste stream).
-
Liquids: Do not pour down the drain. Collect in a dedicated "Cytotoxic Liquid Waste" carboy.
-
Ultimate Fate: High-temperature incineration (>1000°C) is the only guaranteed method to destroy the cyclic peptide structure completely.
Spill Response (Powder):
-
Evacuate the immediate area to let aerosols settle (15 mins).
-
Don P100 respiratory protection .
-
Cover spill with wet paper towels (soaked in 10% bleach) to prevent dust generation.
-
Wipe up from outside in.[1] Double bag all waste.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.[2][3] United States Department of Labor. [Link]
-
PubChem. (2024). Chlamydocin Compound Summary. National Library of Medicine. [Link]
-
National Institutes of Health (NIH). (2022). Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules (Appendix G - Physical Containment).[Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
